molecular formula C25H31N3O8 B034310 Z-Lys(Z)-Ser-OH CAS No. 106326-29-8

Z-Lys(Z)-Ser-OH

Numéro de catalogue: B034310
Numéro CAS: 106326-29-8
Poids moléculaire: 501.5 g/mol
Clé InChI: GWTZMIJUPBOPKG-SFTDATJTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Z-Lys(Z)-Ser-OH is a protected dipeptide derivative designed for solution-phase and solid-phase peptide synthesis (SPPS). This compound features benzyloxycarbonyl (Z or Cbz) protecting groups on the alpha-amino group of lysine and the side-chain epsilon-amino group, effectively blocking unwanted side reactions and enabling selective deprotection and chain elongation. The serine residue contributes a hydroxyl side chain, which can be crucial for introducing phosphorylation sites or modulating the peptide's hydrophilicity and hydrogen-bonding capacity. As a key synthetic intermediate, this protected dipeptide is invaluable in biomedical research for the construction of complex peptides and protein fragments. Its primary application lies in studying biological processes that involve lysine-serine sequences, which are common in enzyme active sites, post-translational modification sites (such as phosphorylation or glycosylation), and structural motifs. By providing a pre-formed, protected segment, this compound helps streamline peptide synthesis, improve crude purity, and increase overall yield, making it an essential tool for researchers in pharmaceutical development and chemical biology. Intended Use: This product is for research and manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes, or for personal use.

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O8/c29-15-21(23(31)32)27-22(30)20(28-25(34)36-17-19-11-5-2-6-12-19)13-7-8-14-26-24(33)35-16-18-9-3-1-4-10-18/h1-6,9-12,20-21,29H,7-8,13-17H2,(H,26,33)(H,27,30)(H,28,34)(H,31,32)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTZMIJUPBOPKG-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural & Synthetic Analysis of Z-Lys(Z)-Ser-OH

[1][2]

Executive Summary

Z-Lys(Z)-Ser-OH (CAS: 106326-29-8) is a highly specialized protected dipeptide intermediate used in the synthesis of complex bioactive peptides and peptidomimetics.[1][2] Chemically defined as N


,N

-bis(benzyloxycarbonyl)-L-lysyl-L-serine
1

Its structural integrity is vital for researchers developing protease substrates (specifically for trypsin-like serine proteases and cathepsins) and for the assembly of lysine-serine rich motifs found in various signaling proteins.[1] This guide details its chemical architecture, physicochemical properties, and a validated solution-phase synthetic route.[1]

Molecular Architecture

The molecule consists of an L-lysine residue coupled to an L-serine residue.[1] The "Z" designation refers to the benzyloxycarbonyl protecting group, which shields the amine functions from unwanted side reactions during peptide elongation.[1]

Structural Connectivity[2]
  • N-terminus: Protected by Benzyloxycarbonyl (Z).[1][3]

  • Lysine Side Chain (

    
    ):  Protected by Benzyloxycarbonyl (Z).[1][3]
    
  • Peptide Bond: Formed between the

    
    -carboxyl of Lysine and the 
    
    
    -amino of Serine.[1]
  • C-terminus: Free carboxylic acid (-COOH) on the Serine residue.[1]

  • Serine Side Chain: Free hydroxyl (-OH), conferring hydrophilicity to the C-terminal region despite the hydrophobic Z-groups.[1]

Visualization

The following diagram illustrates the chemical connectivity and the specific protection pattern.

ChemicalStructurecluster_legendLegendZ1Z-Group (N-term)LysL-Lysine (Backbone)Z1->LysAmide LinkZ2Z-Group (Side Chain)Lys->Z2Epsilon-AmineSerL-Serine (Backbone)Lys->SerPeptide BondOHHydroxyl (-OH)Ser->OHBeta-CarbonCOOHCarboxyl (-COOH)Ser->COOHC-TerminuskeyZ = BenzyloxycarbonylLys = Lysine ResidueSer = Serine Residue

Figure 1: Structural connectivity of this compound showing orthogonal protection.[1]

Physicochemical Profile

The dual Z-protection makes the lysine portion significant hydrophobic, while the serine hydroxyl provides a polar handle.[1] This amphiphilic nature dictates its solubility profile.[1]

PropertyData
IUPAC Name N2,N6-bis(phenylmethoxycarbonyl)-L-lysyl-L-serine
CAS Number 106326-29-8
Molecular Formula C

H

N

O

Molecular Weight 501.53 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in Water
Purity Standard

98% (HPLC)
Storage -20°C (Desiccated)

Synthetic Methodology (Solution Phase)

While solid-phase peptide synthesis (SPPS) is common for longer chains, Solution Phase Synthesis is preferred for this dipeptide to ensure precise control over the C-terminal deprotection and to avoid racemization of the sensitive serine residue.[1]

Retrosynthetic Analysis

The synthesis relies on the coupling of Z-Lys(Z)-OH (activated ester) with a C-protected serine derivative (H-Ser-OtBu or H-Ser-OMe ), followed by selective removal of the C-terminal protection.[1]

Step-by-Step Protocol
Step 1: Activation of Z-Lys(Z)-OH [1]
  • Reagents: Z-Lys(Z)-OH (1.0 eq), N-Hydroxysuccinimide (HOSu, 1.1 eq), DCC (1.1 eq).

  • Solvent: THF or DMF (anhydrous).[1]

  • Procedure: Dissolve Z-Lys(Z)-OH in THF at 0°C. Add HOSu followed by DCC. Stir for 1 hour at 0°C and 4 hours at room temperature. Filter off the DCU byproduct.[1]

  • Outcome: Formation of Z-Lys(Z)-OSu (Active Ester).[1]

Step 2: Coupling with Serine
  • Reagents: H-Ser-OtBu (Serine tert-butyl ester, 1.1 eq), Triethylamine (TEA, 2.0 eq).[1]

  • Procedure: Add H-Ser-OtBu and TEA to the filtrate from Step 1. Stir for 12-18 hours at room temperature.

  • Workup: Evaporate solvent. Redissolve in Ethyl Acetate.[1] Wash with 5% Citric Acid, 5% NaHCO

    
    , and Brine.[1] Dry over MgSO
    
    
    .
  • Outcome: Intermediate Z-Lys(Z)-Ser-OtBu .

Step 3: Selective Deprotection (Acidolysis) [1]
  • Rationale: The tert-butyl group (OtBu) is acid-labile, while the Z-group is stable to mild acid (requires strong acid like HBr or hydrogenation to remove).[1]

  • Reagents: Trifluoroacetic acid (TFA) / DCM (1:1 v/v).[1]

  • Procedure: Treat the intermediate with TFA/DCM for 1-2 hours at room temperature.

  • Purification: Evaporate TFA. Precipitate the product using cold Diethyl Ether.

  • Outcome: This compound (Target Molecule).[1]

Synthetic Workflow Diagram

SynthesisStart1Z-Lys(Z)-OHStep1Step 1: Activation(DCC/HOSu)Start1->Step1Start2H-Ser-OtBuStep2Step 2: Coupling(Formation of Peptide Bond)Start2->Step2Step1->Step2InterIntermediate:Z-Lys(Z)-Ser-OtBuStep2->InterStep3Step 3: Deprotection(TFA/DCM)Inter->Step3FinalFinal Product:This compoundStep3->Final

Figure 2: Canonical solution-phase synthesis route using orthogonal protection strategy.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d

    
    
    
  • Key Signals:

    • 
       7.35 ppm:  Multiplet (10H) corresponding to the aromatic protons of the two Z-groups.[1]
      
    • 
       5.01 ppm:  Singlet (4H) corresponding to the benzylic -CH
      
      
      - protons of the Z-groups.[1]
    • 
       4.2-4.5 ppm:  Multiplets (2H) for the 
      
      
      -CH of Lysine and Serine.[1]
    • 
       3.6 ppm:  Multiplet (2H) for the Serine 
      
      
      -CH
      
      
      (hydroxymethyl group).[1]
Mass Spectrometry (ESI-MS)
  • Expected Mass: 501.53 Da.[1][2]

  • Observed Signals:

    • 
      : 502.5 m/z[1]
      
    • 
      : 524.5 m/z[1]
      

Applications in Drug Development[1][2]

Protease Substrate Profiling

This compound serves as a critical reference standard in the study of Cathepsin B and other trypsin-like serine proteases.[1] While Z-Lys-SBzl is a common active substrate, the Z-Lys(Z) variant acts as a structural probe to determine the necessity of the

1
Peptide Fragment Condensation

In the convergent synthesis of large pharmaceutical peptides (e.g., LHRH agonists or antimicrobial peptides), this dipeptide is used as a pre-formed "building block."[1] Using a pre-synthesized dipeptide reduces the risk of "difficult sequence" aggregation that can occur during stepwise solid-phase synthesis.[1]

Impurity Standard

During the synthesis of Lys-Ser containing drugs, incomplete deprotection of the Z-group can lead to lipophilic impurities.[1] this compound is used as a HPLC reference standard to quantify these specific impurities in quality control (QC) workflows.[1]

References

  • Bajkowski, A. S., & Frankfater, A. (1983).[1] The pH dependency of bovine spleen cathepsin B-catalyzed transfer of N alpha-benzyloxycarbonyl-L-lysine. Journal of Biological Chemistry. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary for Z-Lys(Z)-OH. National Library of Medicine.[1] Retrieved from [Link][1]

An In-depth Technical Guide to Z-Lys(Z)-Ser-OH: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Z-Lys(Z)-Ser-OH, a key building block in synthetic peptide chemistry. The document details its molecular properties, including its precise molecular weight and chemical formula. A thorough exploration of the strategic importance of the dual benzyloxycarbonyl (Z) protecting groups on the lysine residue is presented, elucidating the rationale behind their use in complex peptide synthesis. This guide furnishes a detailed, step-by-step protocol for the solution-phase synthesis of this compound, including reagent selection, reaction condition optimization, and purification strategies. Furthermore, it outlines the analytical techniques for the characterization of the final product, ensuring its purity and structural integrity. This whitepaper serves as an essential resource for researchers and professionals engaged in peptide synthesis and drug development, offering both foundational knowledge and practical insights into the utilization of this compound.

Introduction

In the realm of peptide synthesis, the precise assembly of amino acid sequences is paramount to achieving the desired biological activity and therapeutic efficacy of the final molecule. The synthesis of complex peptides often necessitates the use of protecting groups to prevent unwanted side reactions at reactive functional groups. The dipeptide, Nα,Nε-bis(benzyloxycarbonyl)-L-lysyl-L-serine (this compound), represents a critical intermediate in the construction of larger peptide chains. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in peptide chemistry, provides robust protection for the α-amino and ε-amino groups of lysine, preventing their interference in peptide bond formation. This guide will delve into the fundamental properties, synthesis, and characterization of this important dipeptide.

Core Molecular Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

Molecular Formula and Weight

The chemical structure of this compound is comprised of a lysine residue, where both the alpha and epsilon amino groups are protected by benzyloxycarbonyl groups, linked via a peptide bond to a serine residue with a free carboxylic acid.

PropertyValueSource
Molecular Formula C25H31N3O8[1]
Molecular Weight 501.53 g/mol [1]
The Role of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z) protecting group is a cornerstone of solution-phase peptide synthesis. Its selection for the protection of both amino groups of lysine in this compound is a strategic choice rooted in its unique chemical properties.

  • Stability: The Z group is stable under a wide range of reaction conditions used for peptide coupling, including those involving carbodiimides and active esters. This stability prevents premature deprotection and the formation of undesired byproducts.

  • Orthogonality: While robust, the Z group can be selectively removed under specific conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd-C). This orthogonality allows for the deprotection of the Z groups without affecting other protecting groups that may be present on the peptide chain, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups on other residues.

  • Prevention of Racemization: The urethane-type linkage of the Z group to the amino acid nitrogen helps to suppress racemization at the chiral center during the activation of the carboxyl group for peptide bond formation.

The dual Z protection on the lysine residue ensures that both the α-amino group, which participates in the peptide backbone, and the ε-amino group of the side chain are rendered unreactive during the coupling of the subsequent amino acid. This is crucial for maintaining the integrity of the peptide sequence.

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction between Z-Lys(Z)-OH and a C-terminally protected serine derivative, followed by the deprotection of the serine's carboxyl group.

Synthetic Workflow

The overall synthetic strategy involves three key stages: preparation of protected amino acid precursors, peptide coupling, and final deprotection of the C-terminus.

SynthesisWorkflow A Z-Lys(Z)-OH (Starting Material) C Peptide Coupling (e.g., DCC/HOBt) A->C B L-Serine Methyl Ester (Starting Material) B->C D Protected Dipeptide Ester (Z-Lys(Z)-Ser-OMe) C->D E Saponification (e.g., NaOH) D->E F This compound (Final Product) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Nα,Nε-bis(benzyloxycarbonyl)-L-lysine (Z-Lys(Z)-OH)

  • L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of L-Serine Methyl Ester Free Base:

    • Dissolve L-Serine methyl ester hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).

    • Extract the aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of L-serine methyl ester.

  • Peptide Coupling:

    • Dissolve Z-Lys(Z)-OH and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve L-serine methyl ester (1.0 equivalent) in anhydrous DCM.

    • Add the L-serine methyl ester solution to the Z-Lys(Z)-OH solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the reaction mixture.

    • Add N,N-diisopropylethylamine (DIPEA) (1.0 equivalent) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up and Purification of the Protected Dipeptide Ester:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected dipeptide ester, Z-Lys(Z)-Ser-OMe.

  • Saponification of the Methyl Ester:

    • Dissolve the purified Z-Lys(Z)-Ser-OMe in a mixture of methanol and water.

    • Add a 1 M solution of sodium hydroxide (NaOH) (1.1 equivalents) and stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, acidify the solution to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Characterization

Thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structural integrity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons of the two benzyloxycarbonyl groups, the amide protons, the α-protons of both lysine and serine, and the methylene protons of the lysine side chain and the serine β-carbon.

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the peptide bond and the protecting groups, the aromatic carbons, and the aliphatic carbons of the lysine and serine residues.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the molecular weight of the synthesized dipeptide. The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an essential technique to assess the purity of the final product. A single, sharp peak in the chromatogram indicates a high degree of purity.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of a wide array of peptides with therapeutic potential. The presence of the serine residue introduces a hydroxyl group, which can be a site for post-translational modifications such as glycosylation or phosphorylation, crucial for the biological function of many proteins. The lysine residue, with its protected side-chain amino group, allows for the introduction of a positive charge upon deprotection, which is often important for receptor binding and other biological interactions.

Conclusion

This technical guide has provided a detailed examination of the dipeptide this compound, from its fundamental molecular properties to its synthesis and characterization. The strategic use of the benzyloxycarbonyl protecting groups on the lysine residue is critical for the successful and controlled synthesis of more complex peptides. The detailed experimental protocol and characterization methods outlined herein offer a practical resource for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding and application of these principles will facilitate the efficient and reliable synthesis of peptide-based therapeutics and research tools.

References

Sources

Advanced Characterization and Engineering of Z-Protected Dipeptides: From Synthesis to Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Z-Group Paradigm Shift: In classical peptide synthesis, the Benzyloxycarbonyl (Z or Cbz) group is merely a transient protecting group for amines, cleaved to reveal the active peptide. However, in modern materials science, the Z-group has transcended this role. It is now engineered as a structural pharmacophore —a hydrophobic aromatic cap that drives


-

stacking interactions, enabling short dipeptides (e.g., Z-Phe-Phe) to self-assemble into discrete nanotubes, hydrogels, and drug carriers.

This guide addresses the dual nature of Z-protected dipeptides: as robust synthetic intermediates and as functional supramolecular building blocks.

Physicochemical Profile: The Structural Drivers

The utility of Z-protected dipeptides is governed by the balance between the hydrophobic Z-cap/side-chains and the hydrogen-bonding capacity of the amide backbone.

Solubility and Stability Matrix

The Z-group (carbamate) imparts significant hydrophobicity. Unlike free peptides, Z-dipeptides exhibit an amphiphilic profile that is tunable via solvent composition.

ParameterProperty DescriptionCausality / Mechanism
Solubility (Organic) High (DMSO, HFIP, DMF, MeOH)The aromatic Z-group and hydrophobic side chains (Phe, Leu) interact favorably with polar aprotic solvents.
Solubility (Aqueous) Very Low (< 1 mg/mL typically)Hydrophobic Collapse: The Z-group drives aggregation in water, often leading to precipitation or controlled hydrogelation.
Chemical Stability High (pH 1–12)The carbamate linkage is resistant to base (unlike Fmoc) and mild acid (unlike Boc).
Thermal Stability High (

often > 100°C for gels)
Stabilized by extensive intermolecular H-bonding networks and aromatic stacking.
Chirality Enantiomerically Pure (L-L or D-D)Heterochiral mixtures (e.g., L-Phe-D-Phe) often disrupt the stacking required for gelation, altering solubility.
The Self-Assembly Mechanism (Z-Phe-Phe Case Study)

The most studied variant, Z-L-Phe-L-Phe-OH (Z-FF), forms rigid hydrogels.

  • Driver 1 (

    
    -
    
    
    
    Stacking):
    The Z-group phenyl ring stacks with the Phenylalanine side chains.
  • Driver 2 (Hydrogen Bonding): The carbamate and amide backbone form directional H-bonds.

  • Result: Formation of hollow nanotubes (approx. 10–100 nm diameter) that entangle to trap water.

Technical Workflow 1: Synthesis of Z-Protected Dipeptides

Protocol: Solution-Phase Synthesis via Mixed Anhydride Method. Target: Z-Phe-Phe-OH (Precursor for hydrogels).

Phase A: Activation and Coupling
  • Rationale: Solution phase is preferred for dipeptides to avoid resin-cleavage side reactions and allow easy scale-up.

Reagents:

  • Z-L-Phe-OH (Carboxyl component)

  • H-L-Phe-OMe (Amine component, methyl ester protected)

  • Isobutyl chloroformate (IBCF) (Activator)

  • N-Methylmorpholine (NMM) (Base)

  • THF (Solvent, anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve Z-L-Phe-OH (10 mmol) in dry THF (50 mL). Cool to -15°C (Ice/Salt bath). Add NMM (10 mmol).

    • Critical Control: Temperature must remain <-10°C to prevent racemization.

  • Mixed Anhydride Formation: Add IBCF (10 mmol) dropwise. Stir for 10 min.

    • Visual Check: A white precipitate (NMM·HCl) will form.

  • Coupling: Add H-L-Phe-OMe•HCl (10 mmol) and NMM (10 mmol) in pre-cooled DMF/THF. Stir at -15°C for 1 h, then allow to warm to RT overnight.

  • Work-up: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 1M citric acid (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine. Dry over MgSO4.

  • Hydrolysis (Optional for Hydrogels): To obtain the free acid (Z-Phe-Phe-OH), treat the ester with LiOH (2 eq) in THF/H2O (1:1) for 2 h. Acidify to pH 2 to precipitate the product.

Phase B: Deprotection (If required for free dipeptides)
  • Method: Catalytic Hydrogenation (Orthogonal to Fmoc/Boc).

  • Protocol: Dissolve Z-peptide in MeOH. Add 10% Pd/C catalyst (10 wt%). Stir under

    
     balloon for 2-4 hours. Filter through Celite.
    
  • Validation: Disappearance of aromatic signals in NMR; shift in HPLC retention time.

Technical Workflow 2: Supramolecular Hydrogelation

Protocol: Solvent-Switch Method. Objective: Create a self-supporting hydrogel for drug delivery.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve Z-Phe-Phe-OH in DMSO at high concentration (e.g., 100 mg/mL).

    • Note: The solution must be perfectly clear.

  • Triggering Assembly: Rapidly dilute the DMSO stock into distilled water (or PBS) to a final concentration of 0.5 wt% to 2.0 wt%.

    • Typical Ratio: 20 µL Stock + 980 µL Water.

  • Aging: Leave undisturbed at room temperature for 15–30 minutes.

    • Validation:Inversion Test. Invert the vial; if the material does not flow, a hydrogel has formed.

  • Rheology (QC): Perform a strain sweep. The Storage Modulus (

    
    ) should be significantly higher than the Loss Modulus (
    
    
    
    ) (typically
    
    
    Pa for Z-FF).

Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the self-assembly logic.

Diagram 1: Synthesis and Assembly Logic

Z_Dipeptide_Workflow Start Z-Amino Acid (Z-Phe-OH) Activation Mixed Anhydride (-15°C, IBCF) Start->Activation Activate Carboxyl Coupling Coupling (+ H-Phe-OMe) Activation->Coupling Amine Attack Intermediate Z-Dipeptide Ester (Z-Phe-Phe-OMe) Coupling->Intermediate Form Amide Bond Hydrolysis Hydrolysis (LiOH, pH 2) Intermediate->Hydrolysis Deprotect Ester Product Z-Dipeptide Acid (Z-Phe-Phe-OH) Hydrolysis->Product Precipitation SolventSwitch Solvent Switch (DMSO -> H2O) Product->SolventSwitch Dissolve High Conc. Assembly Supramolecular Assembly SolventSwitch->Assembly Hydrophobic Collapse Hydrogel Nanofibrous Hydrogel Assembly->Hydrogel Pi-Stacking + H-Bonding

Caption: Workflow transforming raw Z-amino acids into functional hydrogel biomaterials via chemical synthesis and physical assembly.

Diagram 2: Molecular Interactions Driving Assembly

Assembly_Mechanism ZGroup Z-Group (Aromatic Cap) Interaction1 Pi-Pi Stacking ZGroup->Interaction1 PheSide Phe Side Chains PheSide->Interaction1 Backbone Peptide Backbone Interaction2 Hydrogen Bonding Backbone->Interaction2 Nanostructure Hollow Nanotubes Interaction1->Nanostructure Directional Stacking Interaction2->Nanostructure Stabilization Gel Entangled Network (Hydrogel) Nanostructure->Gel Entanglement

Caption: The interplay of aromatic stacking (Z-group/Side chains) and hydrogen bonding that drives the transition from monomer to hydrogel.

Applications in Drug Development

The Z-protected dipeptide hydrogels serve as "smart" reservoirs for therapeutics.

  • Sustained Release: Hydrophobic drugs (e.g., Curcumin, Doxorubicin) can be co-assembled within the hydrophobic domains of the Z-FF nanotubes. Release is controlled by the degradation rate of the gel (proteolysis).

  • Injectable Scaffolds: The shear-thinning property of these gels allows them to be injected via syringe, solidifying instantly at the target site (e.g., for localized chemotherapy).

  • Enzymatic Logic Gates: Z-dipeptides can be designed to assemble/disassemble only in the presence of specific enzymes (e.g., Phosphatases), creating responsive delivery systems.

References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews. Link

  • Smith, A.M., Williams, R.J., Tang, C., Coppo, P., Collins, R.F., Turner, M.L., Saiani, A. & Ulijn, R.V. (2008). Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets. Advanced Materials. Link

  • Raeburn, J., Zamith Cardoso, A. & Adams, D.J. (2013).[1] The importance of the self-assembly process to control mechanical properties of low molecular weight hydrogels. Chemical Society Reviews. Link

  • Mahler, A., Reches, M., Rechter, M., Cohen, S. & Gazit, E. (2006). Rigid, self-assembled plastic materials using a simple dipeptide motif. Advanced Materials. Link

  • Isidoro, C., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Bioengineering and Biotechnology. Link

Sources

Z-Lys(Z)-Ser-OH CAS number and supplier

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Lys(Z)-Ser-OH (CAS: 106326-29-8 ) is a specialized protected dipeptide intermediate used primarily in the solution-phase synthesis of biologically active peptides. Structurally, it consists of a Lysine-Serine backbone where both the


-amine and 

-amine of the lysine residue are protected by Benzyloxycarbonyl (Z or Cbz) groups. The C-terminal Serine remains as a free carboxylic acid, allowing for direct coupling to subsequent amino fragments or solid-phase resins.

This guide details the physicochemical properties, synthesis logic, and handling protocols for this compound, serving as a reference for its application in medicinal chemistry and peptide drug development.

Part 1: Chemical Identity & Physicochemical Properties[1]

Core Identification
Parameter Data
Chemical Name N

,N

-Bis(benzyloxycarbonyl)-L-lysyl-L-serine
CAS Number 106326-29-8
Molecular Formula

Molecular Weight 501.53 g/mol
Appearance White to off-white crystalline powder
Stereochemistry L-Lysine, L-Serine (unless specified otherwise)
Structural Architecture

The compound features a hydrophobic "head" (Bis-Z-Lysine) and a polar "tail" (Serine-OH).[1] The orthogonal protection strategy (Z-groups) is acid-stable but sensitive to hydrogenolysis (


) or strong acids like HBr/AcOH, making it ideal for strategies where base-labile groups (like Fmoc) are used elsewhere, or in classic solution-phase synthesis.

Structure Fig 1. Functional Architecture of this compound Z1 Z-Group (N-alpha) Lys L-Lysine Core Z1->Lys Protects alpha-NH PepBond Peptide Bond Lys->PepBond Z2 Z-Group (N-epsilon) Z2->Lys Protects side-chain NH2 Ser L-Serine Core PepBond->Ser COOH Free Carboxyl (-COOH) Ser->COOH

Part 2: Synthesis & Manufacturing Logic

Synthetic Route (Solution Phase)

The synthesis of this compound typically follows a convergent solution-phase strategy to ensure optical purity and high yield. The critical step is the coupling of the activated Z-Lys(Z)-OH species with a Serine derivative.

Mechanism:

  • Activation: Z-Lys(Z)-OH is activated (e.g., via N-hydroxysuccinimide ester or Mixed Anhydride) to prevent racemization of the Lysine

    
    -carbon.
    
  • Coupling: The activated Lysine reacts with L-Serine (often as a salt or ester). If a Serine ester is used, a subsequent saponification step is required.

  • Purification: The double Z-protection renders the product significantly more hydrophobic than free Serine, facilitating purification via crystallization or extraction.

Synthesis Fig 2. Synthetic Pathway for this compound Lys Z-Lys(Z)-OH (CAS 405-39-0) Act Activation Step (e.g., DCC/NHS or IBCF) Lys->Act Ser H-Ser-OH (or H-Ser-OMe) Coup Coupling Reaction (pH controlled) Ser->Coup Act->Coup Inter Intermediate: Z-Lys(Z)-Ser-OMe Coup->Inter Formation Final This compound (CAS 106326-29-8) Coup->Final Direct Route (if Ser-OH used) Sap Saponification (if Ester used) Inter->Sap LiOH/MeOH Sap->Final

[1][2][3]

Quality Control Parameters

For use in pharmaceutical development, the following specifications are critical:

  • Purity (HPLC):

    
     to prevent truncation sequences in downstream synthesis.
    
  • Chiral Purity:

    
     D-isomer. (Racemization of Lys is a risk during activation).
    
  • Solubility: Clear solution in DMF or DMSO at 50 mg/mL.

Part 3: Applications & Utility

Peptide Synthesis Intermediate

This compound serves as a pre-formed dipeptide block. Using dipeptide blocks instead of single amino acids can:

  • Reduce Cycle Time: Eliminate one coupling/deprotection cycle in solid-phase synthesis (SPPS).

  • Improve Yield: Pre-forming "difficult" sequences in solution allows for purification before committing to the resin.

  • Specific Utility: It is often cited in the synthesis of immunomodulatory peptides (e.g., analogs of thymic hormones) where the Lys-Ser motif is conserved [1].

Enzymatic Substrate Studies

While the Z-groups block standard proteolytic cleavage at the N-terminus, this compound can serve as a negative control or a specific substrate for endopeptidases that require hydrophobic bulk at the P2/P3 positions.

Part 4: Sourcing & Supply Chain

Primary CAS: 106326-29-8 Supply Status: Specialized Reagent (Not a commodity chemical).

Verified Suppliers: The following suppliers list the compound specifically by CAS 106326-29-8.

SupplierTypeRegionNotes
Biosynth ManufacturerGlobalHigh purity grades available for GMP synthesis.
Ottokemi DistributorIndia/GlobalLists as "Speciality Chemical".
ChemicalBook AggregatorGlobalLists multiple boutique synthesis labs.
CymitQuimica DistributorEuropeSourcing partner for Biosynth.

Note: Major catalog houses (Sigma, Fisher) may not stock this specific dipeptide off-the-shelf, often requiring a "Custom Synthesis" request referencing the CAS.

Part 5: Experimental Protocol (Solubility & Handling)

Objective: To prepare a stock solution for coupling reactions.

Protocol:

  • Weighing: Accurately weigh 100 mg of this compound.

  • Solvent Choice:

    • Preferred: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Avoid: Water or pure Ether (insoluble).

  • Dissolution: Add 2.0 mL of DMF. Vortex for 30 seconds. The solution should be clear and colorless.

  • Activation (Example):

    • Add 1.0 equivalent of HATU and 2.0 equivalents of DIPEA.

    • Allow activation for 2-5 minutes before adding to the resin/amine component.

Storage:

  • Temperature: -20°C.

  • Atmosphere: Desiccated. Z-groups are stable, but the free carboxylic acid can absorb moisture.

References

  • Martynov, V. F., Anokhina, V. V., Belokrylov, G. A., Leont'eva, L. I., & Sorochinskaya, E. I. (1987). Synthesis of peptides of the ...[2][4][5][3]. Journal of General Chemistry of the USSR. (Context: Synthesis of immunomodulatory peptides).

  • ChemicalBook.[6][7] (n.d.). This compound Product Description and CAS 106326-29-8. Retrieved from

  • Biosynth.[4][8] (n.d.). Peptide Coupling Reagents and Building Blocks. Retrieved from

Sources

A Technical Guide to the Biological Activity of Z-Lys(Z)-Ser-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of peptides containing the Z-Lys(Z)-Ser-OH motif. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of short, protected peptides. This document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental designs and to ground its claims in established literature.

Introduction: The Emerging Potential of Protected Dipeptides

Peptides, short chains of amino acids, are recognized as highly selective and effective therapeutic agents with lower toxicity compared to small molecules.[1] Their applications span a wide range of diseases, including arthritis, diabetes, and cardiovascular conditions.[1] While much research has focused on longer peptide sequences, short di- and tripeptides are gaining attention for their potential biological activities, including antimicrobial and anticancer properties.[2][3]

This guide focuses on the dipeptide this compound, a molecule comprised of Nα,Nε-dibenzyloxycarbonyl-lysine and serine. The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, and its presence in the final molecule is a key aspect of this investigation.[4] While protecting groups are traditionally viewed as temporary moieties to be removed after synthesis, their influence on the biological activity of the final peptide is a burgeoning area of research. This guide will delve into the synthesis of this compound, its structural characterization, and a reasoned exploration of its potential antimicrobial, anticancer, and enzyme-inhibitory activities, drawing parallels from existing literature on related short peptides.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through solution-phase peptide chemistry, which offers flexibility in scale-up and purification of the final product.[1]

Synthetic Pathway

The synthesis involves the coupling of two protected amino acid precursors: Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) and L-serine methyl ester hydrochloride (H-Ser-OMe·HCl). The carboxyl group of Z-Lys(Z)-OH is activated to facilitate the formation of a peptide bond with the free amino group of the serine derivative. This is followed by saponification to yield the final dipeptide acid.

Diagram: Synthesis Workflow for this compound

Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_saponification Saponification cluster_purification Purification Z_Lys_OH Z-Lys(Z)-OH EDC_HOBt EDC, HOBt in DMF Z_Lys_OH->EDC_HOBt Carbodiimide Activation Activated_Lys Activated Z-Lys(Z)-OH EDC_HOBt->Activated_Lys Coupled_Peptide Z-Lys(Z)-Ser-OMe Activated_Lys->Coupled_Peptide Ser_OMe H-Ser-OMe·HCl DIPEA DIPEA Ser_OMe->DIPEA Base DIPEA->Coupled_Peptide NaOH NaOH (aq) Coupled_Peptide->NaOH Final_Product This compound NaOH->Final_Product Chromatography Silica Gel Chromatography Final_Product->Chromatography

Caption: Solution-phase synthesis of this compound.

Detailed Experimental Protocol: Solution-Phase Synthesis

Materials:

  • Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)

  • L-serine methyl ester hydrochloride (H-Ser-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • Dissolve Z-Lys(Z)-OH (1.0 eq) in anhydrous DMF.

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at 0°C for 30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve H-Ser-OMe·HCl (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

    • Add the neutralized serine solution to the activated lysine solution and stir the reaction mixture at room temperature overnight.

  • Work-up and Extraction:

    • Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester, Z-Lys(Z)-Ser-OMe.

  • Purification of the Dipeptide Ester:

    • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to yield the pure Z-Lys(Z)-Ser-OMe.[5]

  • Saponification:

    • Dissolve the purified Z-Lys(Z)-Ser-OMe in a mixture of MeOH and water.

    • Add 1 M NaOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with 1 M HCl and remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.

Characterization

The structural integrity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations
Mass Spectrometry (ESI-MS) Determination of molecular weight.A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound (C₂₅H₃₁N₃O₈, MW: 501.53 g/mol ).
¹H NMR Structural confirmation and purity assessment.Characteristic peaks for the aromatic protons of the Z groups, the α-protons of lysine and serine, and the side chain protons of both amino acids.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbons of the peptide bond and the Z groups, as well as the distinct signals for the α and side-chain carbons.
2D NMR (COSY, HSQC) Unambiguous assignment of proton and carbon signals.Correlation peaks confirming the connectivity between protons on adjacent carbons (COSY) and between protons and their directly attached carbons (HSQC).[4]

Predicted Biological Activities of this compound

Potential Antimicrobial Activity

Short cationic antimicrobial peptides are known to exert their effects by disrupting bacterial cell membranes.[6][7] The lysine residue, with its positively charged side chain at physiological pH, is a common feature of these peptides. Although the ε-amino group of lysine in this compound is protected, the overall hydrophobicity introduced by the two benzyloxycarbonyl groups could play a significant role in membrane interaction.

Hypothesized Mechanism of Action:

The amphipathic nature of this compound, with its hydrophobic Z groups and the polar serine hydroxyl group and carboxylic acid, may allow it to insert into the lipid bilayer of bacterial membranes. This insertion could disrupt the membrane integrity, leading to leakage of cellular contents and ultimately cell death. The bulky Z groups may contribute to a "wedge" effect, further destabilizing the membrane.

Diagram: Hypothesized Antimicrobial Mechanism

Antimicrobial_Mechanism cluster_membrane Bacterial Membrane M1 Lipid Bilayer Peptide This compound Insertion Membrane Insertion Peptide->Insertion Hydrophobic Interaction Disruption Membrane Disruption Insertion->Disruption Leakage Cellular Leakage Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Postulated mechanism of antimicrobial action.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., E. coli, S. aureus) overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Peptide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Potential Anticancer Activity

Short peptides have emerged as promising anticancer agents due to their ability to selectively target cancer cells and induce apoptosis.[3] The mechanisms of action are diverse and can involve membrane disruption, inhibition of angiogenesis, or interference with intracellular signaling pathways.[9]

Hypothesized Mechanisms of Action:

  • Membrane Lysis: Similar to the proposed antimicrobial mechanism, the amphipathic nature of this compound could lead to the disruption of cancer cell membranes, which are often characterized by a higher content of negatively charged phospholipids on their outer leaflet compared to normal cells.

  • Induction of Apoptosis: The peptide may penetrate the cancer cell membrane and interact with intracellular targets, leading to the activation of apoptotic pathways.

  • Synergistic Effects with Chemotherapeutics: Short peptides can enhance the efficacy of conventional chemotherapy drugs by increasing their uptake into cancer cells or by modulating signaling pathways that contribute to drug resistance.[6][10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

    • Include a vehicle control (solvent used to dissolve the peptide) and a positive control (a known cytotoxic agent).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Potential Enzyme Inhibitory Activity

Peptides can act as enzyme inhibitors by binding to the active site or allosteric sites of enzymes.[12] Given the prevalence of inflammatory processes in various diseases, including cancer, the inhibition of cyclooxygenase-2 (COX-2) is a significant therapeutic target.

Hypothesized Mechanism of Action:

This compound may act as a competitive or non-competitive inhibitor of COX-2. The peptide's structure could allow it to fit into the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid. The benzyloxycarbonyl groups may engage in hydrophobic interactions within the active site, while the polar groups could form hydrogen bonds, contributing to the binding affinity.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol is based on the measurement of prostaglandin F2α (PGF2α), a stable product of the COX-2 reaction.[1]

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, heme, and the test peptide (this compound) at various concentrations.

    • Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (no inhibitor).

  • Enzyme Addition and Incubation:

    • Add recombinant human COX-2 enzyme to each well and incubate for a specified time at 37°C.

  • Initiation of Reaction:

    • Add arachidonic acid to initiate the enzymatic reaction and incubate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination and Reduction:

    • Stop the reaction by adding a saturated solution of stannous chloride, which also reduces the PGH₂ product to PGF2α.

  • Quantification of PGF2α:

    • Quantify the amount of PGF2α produced using an Enzyme-Linked Immunosorbent Assay (ELISA). The level of PGF2α is inversely proportional to the inhibitory activity of the peptide.

The Role of Benzyloxycarbonyl (Z) Protecting Groups in Bioactivity

The presence of the Z groups on both the α- and ε-amino groups of lysine is a defining feature of this compound. These groups significantly increase the hydrophobicity of the dipeptide.[13] This increased lipophilicity could enhance the peptide's ability to interact with and cross cell membranes, a crucial step for many biological activities.[9] However, the bulky nature of the Z groups could also introduce steric hindrance, potentially affecting the peptide's binding to specific molecular targets. The precise impact of these protecting groups on the biological activity of short peptides is an area that warrants further investigation.

Conclusion and Future Directions

The dipeptide this compound represents an intriguing molecule at the intersection of peptide chemistry and pharmacology. While this guide has outlined its synthesis, characterization, and a reasoned prediction of its potential biological activities, experimental validation is paramount. Future research should focus on the systematic evaluation of this compound and related protected peptides in the antimicrobial, anticancer, and enzyme inhibition assays detailed herein. Structure-activity relationship (SAR) studies, involving variations in the amino acid sequence and the nature of the protecting groups, will be crucial in optimizing the therapeutic potential of this class of compounds. The exploration of deprotected analogues will also provide valuable insights into the contribution of the Z groups to the observed biological effects.

References

  • Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides?[Link]

  • Gabriel, T. F., Jimenez, M. H., Felix, A. M., Michalewsky, J., & Meienhofer, J. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-136. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-35. [Link]

  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Ramos-Martín, F., et al. (2022). Synergic Effects of Anticancer Peptide CIGB-552 and Cisplatin in Lung Cancer Models. Cancers, 14(15), 3788. [Link]

  • Sivakumar, A., & Valiyaveettil, S. (2012). Influence of N-terminal hydrophobicity of cationic peptides on thermodynamics of their interaction with plasmid DNA. PubMed, 22(5), 845-854. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Bhadouria, P., et al. (2021). Short Synthetic Peptides as COX-2 Inhibitor with Antiproliferative Activity: A Probable Future Class of Drugs. Current Drug Targets, 22(12), 1381-1394. [Link]

  • Gomes, A. P. S., et al. (2021). Short Peptides as Powerful Arsenal for Smart Fighting Cancer. Cancers, 13(16), 4088. [Link]

  • Ohio State University Comprehensive Cancer Center. (2012, August 16). Combination Peptide Therapies Might Offer More Effective, Less Toxic Cancer Treatment. [Link]

  • Latham, P. W. (2017). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Publications. [Link]

  • MDPI. (2024, October 25). Effect of Surface-Immobilized States of Antimicrobial Peptides on Their Ability to Disrupt Bacterial Cell Membrane Structure. [Link]

  • Biotage. (2019, June 19). Purification of a Fully Protected Peptide Using Normal Phase Chromatography. [Link]

  • Study.com. Antimicrobial Peptides: Definition and Use Against Microbes. [Link]

  • Han, Y., et al. (2021). Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions. Frontiers in Immunology, 12, 645354. [Link]

  • Creative BioMart. COX-2 Inhibitor Screening Kit. [Link]

Sources

Z-Lys(Z)-Ser-OH as a building block in peptide chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Z-Lys(Z)-Ser-OH: A Core Building Block in Peptide Chemistry

Authored by a Senior Application Scientist

Abstract and Strategic Overview

In the intricate field of peptide synthesis, the choice of building blocks is paramount to the success of constructing complex and biologically active molecules. Among the repertoire of protected amino acid derivatives, the dipeptide Nα,Nε-Bis(benzyloxycarbonyl)-L-lysyl-L-serine, or This compound (CAS 106326-29-8), stands out as a strategic asset.[1] This guide provides an in-depth technical analysis of this compound, elucidating its chemical properties, strategic applications, and field-proven protocols for its use. We will explore the causality behind the use of the benzyloxycarbonyl (Z or Cbz) protecting group, its role in orthogonal synthesis strategies, and detailed methodologies for its incorporation and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of advanced peptides.

Physicochemical and Handling Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. These properties dictate storage, handling, and reaction conditions.

PropertyValueSource(s)
CAS Number 106326-29-8[1]
Molecular Formula C₂₅H₃₁N₃O₈[1]
Molecular Weight 501.53 g/mol [1]
Appearance White to off-white solid/powder[2]
Purity (Typical) ≥95% - 98% (HPLC)[3]
Storage Conditions Store at -20°C for long-term stability (≥ 3 years)[2][3]
Shipping Conditions Shipped at room temperature in the continental US[2][4]
Synonyms N²,N⁶-Bis(benzyloxycarbonyl)-L-lysyl-L-serine, this compound

The Benzyloxycarbonyl (Z/Cbz) Protecting Group: A Mechanistic Perspective

The utility of this compound is intrinsically linked to the properties of the benzyloxycarbonyl (Z or Cbz) group. The Z group is a carbamate-based protecting group for amines, introduced using benzyl chloroformate (Cbz-Cl).[5] Its enduring presence in peptide chemistry, despite the prevalence of Fmoc and Boc strategies, is due to its unique stability and deprotection profile.[6][7]

Key Attributes of the Z-Group:

  • Stability: The Z-group is stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[8] This stability is crucial for its use as a "permanent" side-chain protecting group in Fmoc- or Boc-based Solid-Phase Peptide Synthesis (SPPS).

  • Racemization Resistance: Urethane-type protecting groups, including Z, Boc, and Fmoc, are known to suppress racemization of the activated amino acid during the coupling reaction.[6][9]

  • Cleavage Conditions: The Z-group is typically removed under reductive or strongly acidic conditions that do not affect most other protecting groups, making it a cornerstone of orthogonal protection schemes.[6]

    • Catalytic Hydrogenolysis: The most common and mildest method involves H₂ gas with a palladium-on-carbon (Pd/C) catalyst. This method is clean, but incompatible with peptides containing sulfur (Met, Cys) or certain other reducible groups.

    • Strong Acid: Conditions like HBr in acetic acid (HBr/AcOH) can cleave the Z-group, though this is a harsh method that can affect other acid-labile groups.[6]

    • Sodium in Liquid Ammonia (Na/liq. NH₃): A powerful reducing condition capable of removing Z-groups, but its harshness limits its application to robust molecules.[6]

The dipeptide this compound utilizes this protecting group for both the Nα-amino group and the Nε-amino group of the lysine side chain. This dual protection prevents unwanted side reactions at these nucleophilic sites during subsequent peptide coupling steps.[10]

G Z Z-Group (Nα) Cleaved Deprotected Amine/ Carboxyl/Hydroxyl Z->Cleaved H₂/Pd or HBr/AcOH Fmoc Fmoc-Group (Nα) Fmoc->Cleaved Base (Piperidine) Boc Boc-Group (Nα/Side-chain) Boc->Cleaved Acid (TFA) tBu tBu-Group (Side-chain) tBu->Cleaved Acid (TFA) Z_side Z-Group (Side-chain) Z_side->Cleaved H₂/Pd or HBr/AcOH label_node Orthogonal Deprotection Strategies Z-group is stable to conditions for Fmoc/Boc removal.

Caption: Orthogonal relationship of common protecting groups in peptide synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a dipeptide block in SPPS. Incorporating a dipeptide instead of single amino acids can be advantageous for overcoming difficult couplings or improving synthesis efficiency. The unprotected hydroxyl group on the serine side chain requires careful consideration; it may be intentionally left unprotected for subsequent modification or if it is determined not to interfere with the chosen coupling chemistry, though protection (e.g., as a tert-butyl ether) is more common to prevent side reactions like O-acylation. For this guide, we will assume the context allows for its direct use.

Experimental Protocol: SPPS Incorporation

This protocol outlines the incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine, typically following an Fmoc-deprotection step.

Objective: To couple this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free amine (e.g., H-Gly-Wang Resin)

  • This compound

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), HPLC grade

  • Washing Solvents: DCM (Dichloromethane)

  • Kaiser Test Kit (for monitoring reaction completion)

Methodology:

  • Resin Preparation:

    • Swell the peptide-resin (1.0 eq) in DMF for 30 minutes in a reaction vessel.

    • If starting from an Fmoc-protected resin, perform Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x), then DMF (3x) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF.

    • Add DIPEA (6.0 eq) to the activation mixture. The solution may change color (e.g., to yellow). Allow to pre-activate for 2-5 minutes.

    • Causality: Pre-activation of the carboxylic acid with HBTU forms a highly reactive OBt-ester, primed for nucleophilic attack by the resin's free amine.[11] DIPEA acts as a non-nucleophilic base to neutralize the resulting acid and drive the reaction.

    • Add the activated dipeptide solution to the swollen, deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Reaction Monitoring (Self-Validation):

    • Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.

    • If the test is positive (blue beads), extend the reaction time or consider a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.

    • The resin, now elongated by the Z-Lys(Z)-Ser- moiety, is ready for the next step in the synthesis.

G cluster_0 start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling: - this compound (3 eq) - HBTU (2.9 eq) - DIPEA (6 eq) in DMF wash1->coupling kaiser 4. Monitor (Kaiser Test) coupling->kaiser kaiser->coupling Positive (Blue) -> Recouple wash2 5. Wash (DMF, DCM) kaiser->wash2 Negative (Yellow) next Ready for Next Cycle or N-Terminal Deprotection wash2->next

Sources

Technical Guide: Spectroscopic Characterization of Z-Lys(Z)-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of the protected dipeptide Z-Lys(Z)-Ser-OH (


-bis(benzyloxycarbonyl)-L-lysyl-L-serine).

This guide synthesizes physicochemical data derived from its constituent amino acid derivatives and standard peptide coupling shifts, providing a reference for researchers validating the synthesis of this specific intermediate.

Molecule Overview & Structural Logic

This compound is a protected dipeptide intermediate often used in the synthesis of biologically active peptides (e.g., sequences containing Lys-Ser motifs). It features two Benzyloxycarbonyl (Z or Cbz) protecting groups on the Lysine residue (orthogonal to base-labile groups like Fmoc, but sensitive to hydrogenolysis) and a free C-terminal carboxyl group on the Serine.

  • IUPAC Name: (2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 501.53 g/mol

  • Exact Mass: 501.2111 Da

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific protecting group arrangement.

Z_Lys_Z_Ser_OH Figure 1: Structural connectivity of this compound showing protecting group distribution. Z1 Z-Group (N-term) Lys_Alpha Lysine (α-CH) Z1->Lys_Alpha Carbamate Link Lys_Side Lysine Side Chain (CH2)4-NH-Z Lys_Alpha->Lys_Side PeptideBond Peptide Bond (-CO-NH-) Lys_Alpha->PeptideBond Ser_Alpha Serine (α-CH) PeptideBond->Ser_Alpha Ser_Side Serine Side Chain (-CH2-OH) Ser_Alpha->Ser_Side CTerm C-Terminus (-COOH) Ser_Alpha->CTerm

Spectroscopic Data (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is the preferred solvent due to the solubility of protected peptides and the ability to observe exchangeable amide protons.
Reference:  Tetramethylsilane (TMS) at 0.00 ppm.

H-NMR Assignment (400 MHz, DMSO-

)

Note: Chemical shifts (


) are consensus values based on the structural environment of Z-protected Lysine and Serine residues.
Proton Group

(ppm)
MultiplicityIntegralAssignment Logic
Amide NH (Ser) 8.15 - 8.30 Doublet (

Hz)
1HDownfield shift due to peptide bond formation.
Carbamate NH (Lys-

)
7.45 - 7.55 Doublet1HCharacteristic Z-urethane NH on

-carbon.
Carbamate NH (Lys-

)
7.20 - 7.30 Triplet (broad)1HSide-chain urethane; often broader due to exchange.
Aromatic (Z-groups) 7.30 - 7.40 Multiplet10HOverlapping signals from two phenyl rings (5H each).
Benzylic

(Z)
5.00 - 5.05 Singlet (or AB q)4HTwo distinct

groups from the Z-protection.
Serine

-CH
4.30 - 4.45 Multiplet1HDeshielded by adjacent peptide carbonyl and side-chain OH.
Lysine

-CH
3.95 - 4.10 Multiplet1HTypical region for

-CH of protected amino acids.
Serine

-CH

3.60 - 3.75 Multiplet2HDiastereotopic protons adjacent to hydroxyl group.
Lysine

-CH

2.95 - 3.05 Quartet (

Hz)
2HAdjacent to Z-protected nitrogen.
Lysine

-CH

1.55 - 1.70 Multiplet2HAdjacent to

-carbon.
Lysine

-CH

1.35 - 1.45 Multiplet2HCentral methylene chain.
Lysine

-CH

1.20 - 1.35 Multiplet2HCentral methylene chain (most shielded).
Serine OH / COOH Variable Broad-Usually not distinct; COOH proton often exchanges or is very broad >10 ppm.

C-NMR Assignment (100 MHz, DMSO-

)
  • Carbonyls: 172.5 (COOH), 171.0 (Peptide Amide), 156.1 (Z-Carbamate

    
    ), 156.0 (Z-Carbamate 
    
    
    
    ).
  • Aromatics: 137.0 (Ipso), 128.3, 127.7, 127.6 (Ortho/Meta/Para).

  • Benzylic: 65.5 (

    
    -Ph).
    
  • Alpha Carbons: 55.0 (Lys

    
    ), 54.5 (Ser 
    
    
    
    ).
  • Side Chains: 61.5 (Ser

    
    ), 40.0 (Lys 
    
    
    
    ), 31.5 (Lys
    
    
    ), 29.0 (Lys
    
    
    ), 22.5 (Lys
    
    
    ).
B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Theoretical Monoisotopic Mass: 501.21

  • Observed Ions:

    • 
      : 502.2  (Base peak)
      
    • 
      : 524.2  (Common adduct in glass/sodium rich environments)
      
    • 
      : 540.2 
      
    • 
      : 1003.4  (Dimer formation possible at high concentrations)
      
C. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid state).

Frequency (

)
AssignmentNotes
3300 - 3450

and

Broad band. Overlap of Serine OH and Amide A.
3030 - 3060

Aromatic
Weak, sharp signals from Z-group phenyl rings.
2930 - 2950

Aliphatic
Methylene chains of Lysine.
1715 - 1725

Carbamate
Strong. Characteristic of Z-protecting groups.
1650 - 1660

Amide I
Peptide bond vibration.
1530 - 1550

Amide II
Deformation band.
690 - 750

Aromatic
Out-of-plane bending (mono-substituted benzene).

Experimental Validation Protocol

To ensure the integrity of the data presented above, the following self-validating protocol should be used for characterization.

Protocol: Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of DMSO-

      
      .
      
    • Note: Do not use

      
       as the dipeptide free acid is likely insoluble or will aggregate, leading to broad peaks.
      
  • H-NMR Acquisition:

    • Run at 298 K.

    • Validation Check: Verify the integration ratio of the Aromatic protons (10H) to the Benzylic protons (4H). This 2.5:1 ratio is the primary confirmation that both Z-groups are intact.

  • D2O Exchange (Optional but Recommended):

    • Add 1-2 drops of

      
       to the NMR tube and shake.
      
    • Result: The Amide NH (8.2 ppm) and Carbamate NH signals (7.5, 7.25 ppm) should disappear or diminish significantly, confirming the assignment of exchangeable protons.

  • TLC Purity Check:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).

    • Visualization: UV (254 nm) for Z-groups; Ninhydrin will be negative (blocked amines); Bromocresol Green will be positive (free carboxylic acid).

Synthesis Pathway Diagram

The following workflow describes the typical generation of this molecule, which aids in identifying impurities (e.g., unreacted Z-Lys(Z)-OH).

Synthesis_Workflow Figure 2: Synthesis pathway for this compound via ester protection. Start1 Z-Lys(Z)-OH (Activated Ester/Mixed Anhydride) Coupling Coupling Reaction (DCC/HOBt or HATU) Start1->Coupling Start2 H-Ser-OMe (or H-Ser-OBzl) Start2->Coupling Intermed Intermediate: Z-Lys(Z)-Ser-OMe Coupling->Intermed Amide Bond Formation Hydrolysis Saponification (LiOH/MeOH/H2O) Intermed->Hydrolysis Deprotection of C-term Final Product: This compound Hydrolysis->Final Acidification (pH 2-3)

References

  • Z-Lys(Z)-OH Data: Sigma-Aldrich. Product Specification: Z-Lys(Z)-OH. CAS 405-39-0. (Verified Source for Lysine Component).

  • Peptide Coupling Methodology: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. .

  • Serine Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1298 (L-Serine). .

  • Z-Group NMR Characteristics: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts of protecting groups).

Sources

Harnessing the Potential of Z-Lys(Z)-Ser-OH in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of drug discovery is in a perpetual state of evolution, with an increasing emphasis on biologics and peptide-based therapeutics. These molecules offer high specificity and potency, often with a more favorable safety profile compared to traditional small-molecule drugs. Within this paradigm, the strategic use of protected dipeptides as synthetic building blocks is paramount for the efficient construction of complex peptide architectures. This technical guide delves into the multifaceted potential of Nα,Nε-Bis(benzyloxycarbonyl)-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH), a specialized dipeptide, in the realm of drug discovery. We will explore its foundational role in peptide synthesis, hypothesize its utility in creating novel therapeutic candidates, and provide detailed, field-proven experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks in their quest for next-generation therapeutics.

Introduction: The Strategic Importance of Protected Dipeptides in Drug Discovery

The journey of a drug from concept to clinic is arduous and resource-intensive. Peptide-based drugs, while promising, present unique synthetic challenges.[1] The stepwise, one-amino-acid-at-a-time approach of solid-phase peptide synthesis (SPPS), while revolutionary, can be inefficient for long sequences, leading to cumulative yield losses and the generation of difficult-to-remove impurities. The use of protected di- or tri-peptide building blocks, such as this compound, offers a compelling solution to these challenges. By incorporating two amino acid residues in a single coupling step, researchers can significantly enhance the efficiency and purity of the final peptide product.

This compound is a dipeptide composed of L-lysine and L-serine, with both the alpha-amino and epsilon-amino groups of lysine protected by the benzyloxycarbonyl (Z) group. This protection strategy is crucial for directing the chemical reactivity during peptide synthesis, preventing unwanted side reactions.[2] The choice of the Z group, which is stable under many conditions but can be removed by catalytic hydrogenation, provides a distinct advantage in specific synthetic strategies.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application.

PropertyValueSource
Molecular Formula C22H26N2O6[4][5]
Molecular Weight 414.45 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 76-78°C[6]
Solubility Slightly soluble in DMSO and Methanol[6]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]

Potential Applications of this compound in Drug Discovery

While this compound is primarily recognized as a synthetic intermediate, its constituent amino acids, lysine and serine, are frequently implicated in the biological activity of numerous endogenous peptides and proteins. This opens up intriguing possibilities for the dipeptide itself, or the motifs it can generate, to be of direct therapeutic relevance.

As a Key Building Block in the Synthesis of Bioactive Peptides

The most immediate and established application of this compound is as a high-fidelity building block in the synthesis of larger, more complex peptides.[3][7][8] The Lys-Ser motif is present in a variety of biologically active peptides, and the ability to incorporate this unit in a single, efficient step is a significant advantage.

Causality Behind This Experimental Choice: The use of a dipeptide building block reduces the number of coupling and deprotection cycles in SPPS, which in turn minimizes the potential for side reactions such as racemization and the formation of deletion sequences. This leads to a purer crude product, simplifying downstream purification efforts and ultimately increasing the overall yield of the target peptide.

In the Development of Enzyme Inhibitors

Serine proteases are a large family of enzymes involved in a multitude of physiological processes, and their dysregulation is implicated in numerous diseases. The serine residue in the active site of these enzymes plays a crucial role in their catalytic mechanism. It is conceivable that peptides containing a Lys-Ser motif could be designed to interact with the active site of serine proteases, potentially acting as competitive inhibitors. The lysine residue, with its positively charged side chain, could facilitate binding to negatively charged pockets within the enzyme's active site, while the serine residue could mimic the endogenous substrate.

In the Design of Peptides Targeting Neurodegenerative Diseases

Both serine and lysine have been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10][11] Serine plays a fundamental role in neurotransmission, and L-serine supplementation has been shown to ameliorate cognitive dysfunction in some studies.[9][12] Given that this compound can be deprotected to yield the free dipeptide, it could serve as a precursor for generating small peptides for screening in neurodegenerative disease models.

Experimental Protocols

The following protocols are provided as a guide for the application of this compound in a research setting. These are intended to be starting points and may require optimization based on the specific target peptide and available instrumentation.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual incorporation of this compound onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 20 minutes. Drain and repeat for another 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the chosen resin and protecting groups. The Z-groups on the Lys-Ser moiety can be removed by catalytic hydrogenation (e.g., H2, Pd/C) after cleavage from the resin if the free amines are desired.

Workflow for Screening Lys-Ser Containing Peptides for Bioactivity

This workflow outlines a general approach to assess the potential biological activity of peptides synthesized using this compound.

screening_workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Peptide Library using this compound purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization primary_assay Primary Screening (e.g., Enzyme Inhibition Assay) characterization->primary_assay hit_validation Hit Validation & Dose-Response primary_assay->hit_validation secondary_assay Secondary Screening (e.g., Cell-Based Assay) hit_validation->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Redesign

Sources

Technical Guide: Stability, Storage, and Handling of Z-Lys(Z)-Ser-OH

[1]

Executive Summary

Z-Lys(Z)-Ser-OH (N


12

Core Recommendation: For long-term preservation (>6 months), store as a lyophilized powder at -20°C or lower , strictly desiccated. Solubilized stocks should be prepared in anhydrous DMSO or DMF and used within 1 week at 4°C to prevent C-terminal hydrolysis or Ser-mediated racemization.[1][2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the molecular architecture is the first step in ensuring stability.[2] The dual Z-protection renders the lysine residue highly lipophilic, while the serine residue introduces hygroscopicity and a nucleophilic hydroxyl group.[2]

PropertySpecification
Chemical Name N

-Z-N

-Z-L-Lysyl-L-Serine
CAS Number 106326-29-8
Molecular Formula C

H

N

O

Molecular Weight ~501.53 g/mol
Solubility Soluble in DMSO, DMF, DMAc.[1] Sparingly soluble in water/acidic buffers.[2] Soluble in basic buffers (pH > 7.[2]5) due to C-term ionization.[2]
Hygroscopicity Moderate to High (due to Serine -OH and peptide backbone).[2]
Appearance White to off-white lyophilized powder.[2]

Solid-State Stability & Storage Protocol

In its solid state, this compound is chemically robust if protected from moisture.[1] The primary degradation risk is hydrolysis of the peptide bond catalyzed by ambient moisture absorption.[2]

Long-Term Storage Workflow
  • Temperature: Maintain at -20°C for up to 2 years. For archival storage (>2 years), -80°C is recommended.[2]

  • Desiccation: The vial must be sealed with a desiccant (silica gel) to prevent moisture uptake.[2]

  • Light: While Z-groups are generally photostable, store in amber vials or dark boxes to prevent non-specific radical degradation over extended periods.[2]

Handling & Equilibrating

Critical Step: Do not open a cold vial immediately upon removal from the freezer.

  • Mechanism: Opening a cold vial condenses atmospheric water vapor onto the hygroscopic peptide powder.[2] This solvates the surface, initiating micro-hydrolysis.[2]

  • Protocol: Allow the vial to equilibrate to room temperature (20–25°C) for at least 60 minutes in a desiccator before breaking the seal.

Solution Stability & Reconstitution

Once in solution, the kinetic barrier to degradation is significantly lowered.[2] The serine hydroxyl group can act as an intramolecular nucleophile under specific conditions, promoting racemization or acyl migration.[2]

Solvent Selection
  • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2] These aprotic solvents suppress hydrolysis.[2]

  • Avoid: Protophilic solvents (e.g., Methanol) for long-term storage, as they can promote transesterification.[2]

Preparation of Stock Solutions
  • Concentration: Prepare stocks at 10–20 mM in 100% DMSO.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C . Stable for ~3–6 months.

Aqueous Working Solutions
  • Dilute the organic stock into the assay buffer (e.g., PBS, Tris) immediately prior to use.[2]

  • Stability Window: Aqueous solutions are stable for <24 hours at 4°C. Discard unused aqueous portions.

Degradation Pathways & Mechanisms[1][2]

The structural integrity of this compound is threatened by three primary mechanisms. Understanding these allows for better troubleshooting of QC failures.[2]

Hydrolysis

The peptide bond between Lys and Ser is susceptible to hydrolytic cleavage, especially at extremes of pH.[2] This yields Z-Lys(Z)-OH and free Serine.[1][2]

Racemization (Serine-Specific)

The serine residue is prone to racemization (L

2
O-Acyl Migration

In acidic conditions, the acyl group from the peptide backbone can migrate to the serine hydroxyl oxygen (N

2
Visualization: Stability Logic & Degradation

The following diagram illustrates the critical decision pathways for handling and the chemical risks involved.

Gcluster_degDegradation PathwayStartThis compound(Lyophilized Powder)EquilibrateEquilibrate to RT(60 mins, Desiccator)Start->EquilibrateUpon RemovalWeighWeigh Required AmountEquilibrate->WeighSolventDissolve in AnhydrousDMSO or DMFWeigh->SolventReconstitutionStorage_SolidReseal & Store-20°C, DesiccatedWeigh->Storage_SolidUnused PowderAqueousDilute in Aqueous Buffer(Assay/Reaction)Solvent->AqueousImmediate UseStorage_SolnAliquot & Freeze-20°C (Avoid Freeze-Thaw)Solvent->Storage_SolnStock StorageDegradationRisk: Hydrolysis / Racemization(Discard >24h)Aqueous->DegradationTime > 24hpH > 8 or < 4HydrolysisHydrolysis Products:Z-Lys(Z)-OH + SerineDegradation->HydrolysisRacemizationRacemization:L-Ser -> D-Ser IsomerDegradation->Racemization

Caption: Workflow for optimal handling of this compound, highlighting critical control points to prevent hydrolysis and racemization.

Experimental Protocol: Stock Preparation & QC

This protocol ensures the integrity of the peptide for analytical or synthetic applications.[2]

Materials
  • This compound (Powder)[1]

  • DMSO (Spectrophotometric Grade, >99.9%, Anhydrous)[1]

  • Vortex mixer[1]

  • Amber microcentrifuge tubes (1.5 mL)

Methodology
  • Equilibration: Remove the product vial from -20°C storage and place it in a desiccator cabinet at room temperature for 1 hour.

  • Weighing: Rapidly weigh the required mass (e.g., 5.0 mg) into a sterile microcentrifuge tube. Close the source vial immediately and return to desiccant.

  • Solubilization:

    • Calculate the volume of DMSO required for a 20 mM concentration.[2]

    • Calculation:

      
      [1][2][3][4]
      
    • Add DMSO and vortex gently for 30 seconds. Ensure no powder remains on the walls.[2]

  • Visual Inspection: The solution should be clear and colorless. If turbidity persists, sonicate for 10 seconds.

  • Quality Control (HPLC):

    • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).[2]

    • Mobile Phase A: Water + 0.1% TFA.[2]

    • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

    • Gradient: 5% to 95% B over 20 minutes.

    • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic absorption).[2]

    • Acceptance Criteria: Single peak >95% purity.[2]

References

  • Sigma-Aldrich. Peptide Stability and Storage Guidelines.[2] Retrieved from

  • Cayman Chemical. Z-Lys-OH Product Information & Storage. (Used for Z-group stability extrapolation).[2] Retrieved from

  • MedChemExpress. Z-Lys(Z)-OH Stability and Handling. Retrieved from [1]

  • ChemicalBook. this compound CAS 106326-29-8 Entry.[1][2] Retrieved from [1][2]

  • O'Donoghue, A. J., et al. (2023). Distinct Cleavage Properties of Cathepsin B...[5] (Context for Z-Lys substrates). Biochemistry. Retrieved from [1][2]

Z-Lys(Z)-Ser-OH solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Z-Lys(Z)-Ser-OH in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of the protected dipeptide, Nα,Nε-dibenzyloxycarbonyl-L-lysyl-L-serine (this compound). Aimed at researchers, scientists, and professionals in drug development and peptide chemistry, this document delves into the theoretical principles governing the solubility of this molecule and offers practical, field-proven methodologies for its empirical determination. We will explore the interplay of the constituent amino acid residues, the bulky hydrophobic protecting groups, and the polar functional groups, which collectively dictate the solubility profile across a spectrum of common organic solvents. This guide is designed to be a self-validating system, equipping the reader with the foundational knowledge and experimental protocols necessary to confidently handle and utilize this compound in their research endeavors.

Introduction: The Significance of this compound in Synthetic Peptide Chemistry

The dipeptide this compound is a crucial building block in the synthesis of more complex peptides and peptidomimetics. The benzyloxycarbonyl (Z or Cbz) protecting groups on the α- and ε-amino groups of lysine impart a significant degree of hydrophobicity to the molecule, while the free hydroxyl group of serine and the C-terminal carboxylic acid introduce polarity.[1][2] This amphiphilic nature presents unique challenges and considerations for solubility, which is a critical parameter for efficient reaction kinetics, purification, and handling in solution-phase peptide synthesis and other applications.[3][4]

Understanding the solubility of this compound is not merely a matter of convenience; it is fundamental to the success of subsequent synthetic steps. Poor solubility can lead to incomplete reactions, difficult purification, and inaccurate concentration measurements, ultimately compromising the yield and purity of the final product.[5] This guide, therefore, aims to provide a detailed exploration of the factors influencing the solubility of this important dipeptide and to equip the researcher with the knowledge to select the most appropriate solvent systems for their specific application.

Theoretical Analysis of this compound Solubility

The solubility of a peptide is governed by the intricate balance of intermolecular forces between the peptide itself and the solvent molecules.[6] For this compound, we must consider the contributions of its distinct structural features:

  • The Benzyloxycarbonyl (Z) Groups: The two Z-groups are the most dominant feature of the molecule in terms of size. They are bulky and largely nonpolar, consisting of an aromatic phenyl ring and a carbonyl group. These groups significantly increase the hydrophobicity of the dipeptide and will favor interactions with nonpolar or moderately polar aprotic solvents through van der Waals forces.[1][7]

  • The Peptide Backbone: The amide linkage between the lysine and serine residues can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for self-association of the peptide molecules, which can lead to aggregation and reduced solubility, particularly in non-hydrogen bonding solvents.[8]

  • The Serine Hydroxyl Group: The free hydroxyl (-OH) group on the serine side chain is a potent hydrogen bond donor and acceptor.[9] This greatly enhances the polarity of that region of the molecule and will favor solvents that can engage in hydrogen bonding.

  • The C-Terminal Carboxylic Acid: The carboxylic acid group (-COOH) is also a strong hydrogen bond donor and acceptor. Its presence significantly contributes to the overall polarity of the molecule.

  • The Lysine Side Chain: The long aliphatic chain of the lysine side chain adds a degree of hydrophobicity, although this is somewhat mitigated by the presence of the Z-group at its terminus.

Based on this analysis, we can predict that this compound will exhibit poor solubility in highly nonpolar solvents (e.g., hexanes, toluene) due to the polar serine hydroxyl and C-terminal carboxyl groups. Conversely, its solubility in highly polar protic solvents like water is also expected to be low due to the large, hydrophobic Z-groups. Therefore, the optimal solvents are likely to be polar aprotic solvents that can disrupt the peptide's self-association and solvate both its polar and nonpolar regions.

Qualitative Solubility Data of this compound in Common Organic Solvents

SolventPolarity IndexHydrogen BondingExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) 7.2Aprotic (Acceptor)High Excellent at disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar moieties.[11]
N,N-Dimethylformamide (DMF) 6.4Aprotic (Acceptor)High Similar to DMSO, widely used in peptide synthesis for its excellent solvating properties for protected peptides.[4][13]
N-Methyl-2-pyrrolidone (NMP) 6.5Aprotic (Acceptor)High A strong solvent for protected peptides, often used as an alternative to DMF.[13]
Methanol (MeOH) 5.1Protic (Donor & Acceptor)Moderate Can engage in hydrogen bonding with the serine hydroxyl and carboxyl groups, but the Z-groups may limit solubility. Slight solubility has been noted for the related Z-Lys(Z)-OH.[10]
Ethanol (EtOH) 4.3Protic (Donor & Acceptor)Low to Moderate Similar to methanol, but its slightly lower polarity may further reduce its effectiveness in solvating the polar groups.
Acetonitrile (ACN) 5.8Aprotic (Acceptor)Low While polar, it is a poor hydrogen bond donor and may not effectively solvate the serine hydroxyl and carboxyl groups.[12]
Tetrahydrofuran (THF) 4.0Aprotic (Acceptor)Low to Very Low Moderately polar but lacks the ability to effectively disrupt the strong hydrogen bonding network of the peptide.
Dichloromethane (DCM) 3.1AproticVery Low Insufficiently polar to overcome the strong intermolecular forces of the dipeptide.
Toluene 2.4AproticInsoluble A nonpolar solvent that will not effectively solvate the polar functional groups.
Hexanes 0.1AproticInsoluble A nonpolar solvent that will not effectively solvate the polar functional groups.

Experimental Protocol for Determining the Solubility of this compound

The following is a standardized, step-by-step protocol for determining the solubility of this compound in a given organic solvent. This protocol is designed to be self-validating and to provide reproducible results.

Materials and Equipment
  • This compound (lyophilized powder)

  • High-purity organic solvents (e.g., DMSO, DMF, NMP, Methanol)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Bath sonicator

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh approximately 10 mg of this compound into a series of small, sealable glass vials.

    • To each vial, add 1.0 mL of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Vortex each vial for 1 minute to disperse the solid.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.

    • After 24 hours, visually inspect the vials for any undissolved solid.

  • Separation of the Saturated Solution:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

    • Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a clean, pre-weighed vial. Be cautious not to disturb the pellet.

  • Quantification of Solubilized Peptide:

    • Gravimetric Method (for non-volatile solvents):

      • Place the vials containing the supernatant in a vacuum oven at a temperature below the solvent's boiling point and the peptide's decomposition temperature until all the solvent has evaporated.

      • Weigh the vials containing the dried peptide residue.

      • Calculate the solubility in mg/mL by subtracting the initial vial weight from the final weight and dividing by the volume of the supernatant taken.

    • Spectroscopic Method (for volatile solvents):

      • Prepare a standard curve of this compound in a solvent in which it is highly soluble (e.g., DMSO).

      • Dilute the supernatant from the solubility experiment with the same solvent used for the standard curve.

      • Measure the absorbance of the diluted sample at the appropriate wavelength (e.g., ~257 nm for the phenyl ring of the Z-group).

      • Calculate the concentration of the diluted sample from the standard curve and then back-calculate the concentration of the original supernatant to determine the solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex equilibrate Equilibrate (24h) vortex->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant gravimetric Gravimetric Analysis supernatant->gravimetric spectroscopic Spectroscopic Analysis supernatant->spectroscopic calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate

Caption: Workflow for determining the solubility of this compound.

Interpretation and Practical Implications

The solubility of this compound is a critical factor in its practical application. The data and theoretical understanding presented in this guide have several important implications for researchers:

  • Solvent Selection for Peptide Coupling: For solution-phase peptide synthesis, a solvent that fully dissolves this compound is essential for achieving high yields and purity. Based on our analysis, DMSO, DMF, and NMP are the recommended solvents for such applications.[4][13]

  • Purification Strategies: The differential solubility of this compound can be exploited during purification. For example, after a reaction in DMF, the product could potentially be precipitated by the addition of a less polar solvent in which it is insoluble.

  • Storage of Stock Solutions: For long-term storage, it is advisable to prepare concentrated stock solutions in a high-quality solvent like DMSO and store them at low temperatures (e.g., -20°C or -80°C).[14] It is important to note that repeated freeze-thaw cycles should be avoided.

  • Troubleshooting Insolubility: If insolubility is encountered, several strategies can be employed:

    • Sonication: This can help to break up aggregates and facilitate dissolution.[11][15]

    • Gentle Warming: Increasing the temperature can enhance solubility, but care must be taken to avoid thermal degradation of the peptide.[15]

    • Co-solvent Systems: In some cases, a mixture of solvents may provide better solubility than a single solvent. For instance, a small amount of DMSO could be added to another solvent to improve the solubility of a hydrophobic peptide.[15]

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its structural features, including the hydrophobic benzyloxycarbonyl protecting groups and the polar serine hydroxyl and C-terminal carboxyl moieties. While precise quantitative data remains sparse, a strong theoretical understanding allows for the rational selection of appropriate solvents. Polar aprotic solvents such as DMSO, DMF, and NMP are predicted to be the most effective at dissolving this dipeptide, a prediction that aligns with their widespread use in peptide chemistry.

This guide has provided a robust theoretical framework, a qualitative solubility guide, and a detailed, self-validating experimental protocol for the empirical determination of this compound solubility. By leveraging this information, researchers can overcome the challenges associated with handling this important synthetic building block, leading to more efficient and successful peptide synthesis campaigns.

References

  • ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

  • RSC Publishing. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. [Link]

  • PubMed. Prediction and improvement of protected peptide solubility in organic solvents. [Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • GenScript. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • J-STAGE. Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. [Link]

  • Angene. Z-Lys-OH(CAS# 2212-75-1). [Link]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • NIH. Protein chemical synthesis by serine and threonine ligation. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Journal of the American Chemical Society. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. [Link]

  • GenScript. F1-SFP-peptide solubility guidelines 2020Q1. [Link]

  • PubChem. Boc-Lys(Z)-OH. [Link]

  • ResearchGate. Is it possible to selectively modify hydroxyl groups of serine, threonine and tyrosine?. [Link]

  • PubMed Central. Peptide Solubility Limits: Backbone and Side-Chain Interactions. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. [Link]

  • RayBiotech. Z-Lys(Z)-OH. [Link]

Sources

Computational Dissection of Z-Lys(Z)-Ser-OH: A Theoretical Conformational Analysis Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Lys(Z)-Ser-OH (


-benzyloxycarbonyl-

-benzyloxycarbonyl-L-lysyl-L-serine) represents a critical class of protected dipeptides used as intermediates in solid-phase peptide synthesis and as model systems for studying hydrophobic-hydrophilic interplay in folding. Unlike standard zwitterionic peptides, this molecule features significant hydrophobic bulk (two benzyloxycarbonyl "Z" groups) flanking a polar serine core.

This technical guide provides a rigorous theoretical framework for analyzing the conformational ensemble of this compound. It details the computational methodologies required to resolve the competition between steric occlusion (Z-groups) and intramolecular hydrogen bonding (Serine-Backbone), offering a self-validating protocol for researchers in computational chemistry and structural biology.

Part 1: Molecular Architecture & Force Field Selection

Structural Topology

The molecule consists of three distinct domains that dictate its conformational landscape:

  • The N-Terminal Cap (

    
    -Z):  A carbamate-linked benzyl group that eliminates the N-terminal positive charge, enforcing a neutral, H-bond donor capacity at the N-terminus.
    
  • The Lysine Bridge (

    
    -Z):  The long aliphatic side chain is capped by a second Z-group. This prevents salt-bridge formation and introduces a massive hydrophobic surface area that can drive "hydrophobic collapse" in aqueous environments or solvent-exclusion packing in organic media.
    
  • The C-Terminal Anchor (Ser-OH): The free carboxylic acid (protonated in organic solvents) and the serine hydroxyl group provide critical H-bond donors/acceptors capable of locking the backbone into specific turn motifs.

Force Field Parameterization Strategy

Standard protein force fields (AMBER ff14SB, CHARMM36m) contain parameters for standard amino acids but lack specific parameters for the non-standard N-terminal and side-chain Z-groups.

Recommended Protocol:

  • Backbone/Serine: Use AMBER ff14SB for accurate backbone dihedral (

    
    ) sampling.
    
  • Z-Groups: Parameterize using the General AMBER Force Field (GAFF2) .

  • Charge Derivation: Use RESP (Restrained Electrostatic Potential) fitting at the HF/6-31G* level to ensure the partial charges on the carbamate linkages are consistent with the peptide backbone.

Visualization of the Workflow

The following diagram outlines the computational pipeline for generating the conformational ensemble.

G Start Input Structure This compound Param Parameterization (ff14SB + GAFF2 + RESP) Start->Param Solvate Solvation Model (Implicit GB vs Explicit TIP3P) Param->Solvate Sample Sampling Strategy (REMD / Metadynamics) Solvate->Sample Cluster Clustering Analysis (RMSD Cutoff 2.0Å) Sample->Cluster Result Conformational Ensemble (Turn vs Extended) Cluster->Result

Figure 1: Computational workflow for deriving the conformational ensemble of this compound.

Part 2: Theoretical Conformational Analysis

Intramolecular Hydrogen Bonding (The Serine Latch)

Theoretical analysis predicts that the Serine side chain acts as a "latch." In non-polar solvents (simulating the protected environment), the Serine


-hydroxyl group often forms a hydrogen bond with the carbonyl oxygen of the Lysine residue (

).
  • Interaction: Ser-OH

    
     Lys-C=O
    
  • Effect: This locks the

    
     angle of the Lysine and the 
    
    
    
    angle of the Serine, potentially inducing a
    
    
    -turn
    or a distorted
    
    
    -turn
    .
The "Z-Stacking" Hypothesis

A unique theoretical aspect of this molecule is the potential interaction between the two Z-groups.

  • Parallel Stacking: Unlikely due to the entropic penalty of the long Lysine side chain.

  • T-Shaped Interaction: Molecular Dynamics (MD) simulations often reveal transient T-shaped

    
    -
    
    
    
    interactions between the N-terminal phenyl ring and the side-chain phenyl ring, effectively "wrapping" the peptide backbone.
Interaction Map

The following diagram illustrates the competing forces stabilizing the molecule.

Interactions N_Z N-term Z-Group Lys_SC Lys Sidechain (Z-Protected) N_Z->Lys_SC Transient u03c0-u03c0 Interaction Lys_BB Lys Backbone Ser_BB Ser Backbone (-COOH) Lys_SC->Ser_BB Steric Shielding Ser_SC Ser Sidechain (-OH) Ser_SC->Lys_BB H-Bond (Turn Stabilization)

Figure 2: Interaction map showing H-bonding (green) and hydrophobic/steric forces (red/black).

Part 3: Step-by-Step Experimental Protocol

System Setup
  • Construction: Build the linear polypeptide chain Z-Lys-Ser-OH in extended conformation (

    
    ).
    
  • Topology Generation:

    • Use antechamber (AmberTools) to generate GAFF parameters for the Z-groups.

    • Map these parameters to the standard amino acid residues.

  • Solvation:

    • Scenario A (Biological): Solvate in a truncated octahedron box of TIP3P water (10Å buffer).

    • Scenario B (Synthesis): Use Chloroform or DMSO implicit solvent model (GBSA) to mimic organic reaction conditions.

Minimization & Equilibration

To prevent "blowing up" the system due to steric clashes from the bulky Z-groups:

  • Steepest Descent: 5000 steps with strong positional restraints (500 kcal/mol/Ų) on the backbone.

  • Conjugate Gradient: 5000 steps, reducing restraints to 10 kcal/mol/Ų.

  • Heating: Linear ramp from 0K to 300K over 100ps (NVT ensemble).

Production Sampling (Replica Exchange MD)

Because the Z-groups create high energy barriers for rotation, standard MD may get trapped in local minima. Replica Exchange MD (REMD) is required.

  • Replicas: 16 replicas spanning 300K to 450K.

  • Duration: 50 ns per replica.

  • Exchange Frequency: Every 2 ps.

Data Analysis

Summarize the trajectory data using the following metrics:

MetricTool/MethodTarget Observation
Radius of Gyration (Rg) cpptrajDetects collapse (low Rg) vs. extended (high Rg).
H-Bond Occupancy hbond% time Ser-OH donates to Lys-CO.
Ramachandran Plot phi_psiIdentification of Turn (Type I/II) vs. PPII.
Cluster Analysis cluster (Hierarchical)Isolate the top 3 dominant conformers.

Part 4: Expected Theoretical Results

Based on the physicochemical properties of the Z-groups and the Serine residue, the analysis is expected to yield the following conformational preferences:

  • In Vacuum/Chloroform: The

    
    -turn  (7-membered ring) involving the Serine OH and Lysine CO will be the global minimum. The Z-groups will adopt a "trans" orientation relative to the backbone to maximize packing.
    
  • In Water: The H-bonds will be competed out by water. The structure will fluctuate between Polyproline II (PPII) and extended

    
    -strand. The hydrophobic Z-groups will cluster to minimize solvent accessible surface area (SASA), potentially distorting the backbone.
    

References

  • General AMBER Force Field (GAFF): Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • Serine-Proline Turns (Analogous Mechanism): MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412. Link

  • Peptide Solvation Dynamics: Tobias, D. J., & Brooks, C. L. (1992). Conformational equilibrium in the alanine dipeptide in the gas phase and aqueous solution: A comparison of theoretical results. The Journal of Physical Chemistry, 96(6), 2536-2540. Link

  • Z-Group Crystallography: Benedetti, E., et al. (1983). Preferred conformation of the benzyloxycarbonyl-amino group in peptides. International Journal of Peptide and Protein Research. (Contextual grounding for Z-group planarity).

Methodological & Application

Solution-Phase Synthesis of Z-Lys(Z)-Ser-OH: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note provides a comprehensive, field-tested protocol for the solution-phase synthesis of the dipeptide Nα,Nε-dibenzyloxycarbonyl-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH). This document moves beyond a simple recitation of steps to offer a deep dive into the strategic rationale behind the choice of protecting groups, coupling agents, and reaction conditions. We present a robust, two-step methodology beginning with the coupling of Z-Lys(Z)-OH with H-Ser-OMe·HCl using the classic dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) activation system, followed by the saponification of the resulting methyl ester. This guide is designed for researchers in peptide chemistry and drug development, providing detailed experimental procedures, mechanistic insights, characterization guidelines, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: Strategic Importance and Synthetic Design

Peptide synthesis is a cornerstone of biochemical and drug development research.[1] The dipeptide this compound serves as a valuable building block in the synthesis of more complex polypeptides and peptidomimetics.[2] The choice of a solution-phase approach, while more labor-intensive than solid-phase synthesis for longer peptides, offers significant advantages for the production of short peptide fragments, including scalability, ease of purification, and cost-effectiveness.

The synthetic strategy detailed herein is predicated on a robust protecting group scheme and a reliable coupling methodology.

  • Protecting Group Strategy : The benzyloxycarbonyl (Z) group is employed to protect both the α- and ε-amino groups of lysine.[3][4] The Z group is stable under the coupling and saponification conditions used in this protocol and is known to resist racemization during activation.[1] For the serine residue, the carboxyl group is temporarily protected as a methyl ester (-OMe) to prevent its participation in the coupling reaction. The hydroxyl side chain of serine is left unprotected, as the nucleophilicity of the α-amino group is significantly greater, ensuring regioselective peptide bond formation.

  • Coupling Chemistry : The formation of the peptide bond is achieved using dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt).[5][6][7] This combination is a gold standard in peptide synthesis; DCC activates the carboxylic acid, while HOBt acts as an additive to form a highly reactive intermediate ester, which minimizes the risk of racemization and suppresses the formation of N-acylurea byproducts.[5][8]

Overall Synthetic Workflow

The synthesis is performed in two primary stages: peptide coupling followed by C-terminal deprotection.

G cluster_0 Starting Materials cluster_1 Step 1: Peptide Coupling cluster_2 Step 2: Saponification A Z-Lys(Z)-OH C Z-Lys(Z)-Ser-OMe (Protected Dipeptide Ester) A->C B H-Ser-OMe·HCl B->C D This compound (Final Product) C->D reagents1 DCC, HOBt, NMM DMF, 0°C to RT reagents2 1. NaOH (aq) 2. HCl (aq)

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents

Proper preparation and handling of reagents are critical for success. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) where specified.

ReagentAbbreviationMW ( g/mol )Role
Nα,Nε-Dibenzyloxycarbonyl-L-lysineZ-Lys(Z)-OH414.45Carboxyl component
L-Serine methyl ester hydrochlorideH-Ser-OMe·HCl155.58Amine component[9][10]
N,N'-DicyclohexylcarbodiimideDCC206.33Coupling agent
1-Hydroxybenzotriazole (Hydrate)HOBt135.13 (anhydrous)Racemization suppressant
4-MethylmorpholineNMM101.15Organic base
N,N-DimethylformamideDMF73.09Reaction solvent
Sodium HydroxideNaOH40.00Saponification base
DichloromethaneDCM84.93Extraction solvent
Ethyl AcetateEtOAc88.11Extraction solvent
Sodium BicarbonateNaHCO₃84.01Aqueous wash
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Drying agent
Hydrochloric AcidHCl36.46Neutralization/Acidification

Detailed Experimental Protocols

Step 1: Synthesis of Z-Lys(Z)-Ser-OMe

This procedure details the coupling of the protected lysine and serine ester. The key is the in situ formation of the HOBt active ester, which then reacts with the free amine of serine methyl ester.

Protocol:

  • Preparation of Amine Component:

    • To a round-bottom flask, add H-Ser-OMe·HCl (1.0 eq, e.g., 1.56 g, 10 mmol) and dissolve it in anhydrous DMF (e.g., 40 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add 4-methylmorpholine (NMM) (1.0 eq, e.g., 1.1 mL, 10 mmol) dropwise while stirring. The NMM neutralizes the hydrochloride salt to liberate the free amine. Stir for 15-20 minutes at 0°C.

  • Activation of Carboxyl Component:

    • In a separate flask, dissolve Z-Lys(Z)-OH (1.0 eq, e.g., 4.14 g, 10 mmol) and HOBt (1.1 eq, e.g., 1.49 g, 11 mmol) in anhydrous DMF (e.g., 50 mL).

    • Cool this solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq, e.g., 2.27 g, 11 mmol) in a minimal amount of DMF or DCM (e.g., 10 mL) dropwise to the Z-Lys(Z)-OH/HOBt mixture.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0°C.

  • Coupling Reaction:

    • Transfer the activated carboxyl component solution (including the DCU precipitate) to the flask containing the neutralized amine component at 0°C.

    • Rinse the activation flask with a small amount of DMF to ensure complete transfer.

    • Allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DMF or EtOAc.

    • Combine the filtrates and remove the DMF under reduced pressure (high vacuum).

    • Dissolve the resulting residue in ethyl acetate (EtOAc, e.g., 150 mL).

    • Wash the organic layer sequentially with 5% NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), 1 M HCl (2 x 50 mL) to remove unreacted base and HOBt, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Z-Lys(Z)-Ser-OMe.

    • The crude product can be further purified by recrystallization (e.g., from EtOAc/hexanes) or silica gel chromatography if necessary.[11]

Step 2: Saponification of Z-Lys(Z)-Ser-OMe to this compound

Saponification is the hydrolysis of the methyl ester to the free carboxylic acid. Careful control of temperature and reaction time is crucial to prevent side reactions, including racemization of the serine residue.[12][13][14]

Protocol:

  • Hydrolysis:

    • Dissolve the purified Z-Lys(Z)-Ser-OMe (1.0 eq, e.g., 5.15 g, 10 mmol) in a mixture of methanol and water (e.g., 3:1 v/v, 80 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add 1 M NaOH solution (1.1 eq, e.g., 11 mL, 11 mmol) dropwise while stirring vigorously.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours). Avoid extended reaction times.

  • Work-up and Purification:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with cold water (e.g., 50 mL).

    • Wash the aqueous solution with diethyl ether or EtOAc (2 x 30 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the final product, this compound, should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

Mechanism Spotlight: The Role of DCC and HOBt

The synergy between DCC and HOBt is critical for efficient and stereochemically pure peptide bond formation.[8] The process prevents the formation of a stable N-acylurea byproduct and minimizes racemization by proceeding through a less reactive, but more selective, HOBt active ester.

G RCOOH Z-Lys(Z)-OH O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC DCU DCU (Precipitate) HOBt_Ester OBt Active Ester (Less Racemization) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Suppressed by HOBt) HOBt HOBt Peptide Z-Lys(Z)-Ser-OMe HOBt_Ester->Peptide + H-Ser-OMe R_NH2 H-Ser-OMe

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Yield Incomplete neutralization of H-Ser-OMe·HCl.Decomposition of DCC due to moisture.Insufficient activation time.Ensure 1.0-1.05 eq of NMM is used.Use anhydrous solvents and fresh DCC.Allow 30 min for pre-activation at 0°C.
Formation of N-Acylurea Reaction run at elevated temperature.Absence or insufficient amount of HOBt.Maintain 0°C during activation and initial coupling.Ensure at least 1.0 eq of HOBt is used relative to the carboxylic acid.
Incomplete Saponification Insufficient base or reaction time.Poor solubility of the peptide ester.Increase NaOH to 1.2 eq and monitor by TLC.Increase the proportion of the organic co-solvent (e.g., methanol or THF).
Racemization during Saponification Prolonged exposure to strong base.Elevated temperature.Keep reaction time to a minimum (monitor closely by TLC).Maintain temperature at 0°C throughout the reaction.[13]

Conclusion

This application note provides a reliable and well-characterized protocol for the solution-phase synthesis of this compound. By elucidating the rationale behind each step and providing a clear, mechanistic framework, this guide equips researchers with the necessary tools to confidently execute this synthesis. The described methods are robust and can be adapted for the synthesis of other short, protected peptide fragments, making them a valuable addition to the repertoire of any peptide chemistry laboratory.

References

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Available at: [Link]

  • Google Patents. CN105646252A - Synthesis method of H-SER-NH2HCL*.
  • Google Patents. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Available at: [Link]

  • The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Available at: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • J-STAGE. (n.d.). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Available at: [Link]

  • Digital CSIC. (n.d.). Supporting Information - Liquid-Phase Peptide Synthesis (LPPS): a Third Wave for the Preparation of Peptides. Available at: [Link]

  • Google Patents. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
  • PubMed. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. Available at: [Link]

  • Google Patents. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • ACS Publications. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Available at: [Link]

  • ResearchGate. (2017). Is it possible to protect the lysine group of whole peptide (peptide <350 aa)?. Available at: [Link]

  • ACS Publications. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Thieme. (n.d.). 2.2 Carboxy Group. Available at: [Link]

  • PNAS. (n.d.). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Available at: [Link]

  • Reddit. (2019). Why is the reaction between Serine and Lysine regioselective?. Available at: [Link]

  • Canadian Science Publishing. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. Available at: [Link]

  • PNAS. (n.d.). Protein chemical synthesis by serine and threonine ligation. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Available at: [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Available at: [Link]

  • ResearchGate. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Available at: [Link]

Sources

Application Notes and Protocols: Solid-Phase Peptide Synthesis Utilizing Z-Lys(Z)-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the application of the pre-formed dipeptide, Z-Lys(Z)-Ser-OH, in solid-phase peptide synthesis (SPPS). The use of dipeptide building blocks, particularly those containing challenging sequences or modifications, can significantly enhance the efficiency and purity of the final peptide product. This guide will delve into the rationale behind using Z-protected amino acids, the strategic advantages of a dipeptide coupling approach, and provide comprehensive, step-by-step protocols for its successful implementation in a laboratory setting.

Introduction: The Rationale for Dipeptide Strategy in SPPS

Solid-phase peptide synthesis (SPPS), a cornerstone of peptide and protein chemistry, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] This method simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[2] However, the synthesis of certain peptide sequences can be challenging due to factors like steric hindrance, aggregation of the growing peptide chain, and the potential for side reactions.[3][4]

The Lys-Ser motif is a common feature in many biologically active peptides and proteins, often playing a crucial role in their structure and function.[5][6] However, the individual coupling of serine and lysine residues can present specific challenges. Serine's hydroxyl group can be a site for O-acylation, a common side reaction, while lysine's side-chain amino group requires robust protection to prevent branching.[4] The use of a pre-synthesized and fully protected dipeptide, such as this compound, offers several distinct advantages:

  • Reduced Cycle Time: Incorporating two amino acid residues in a single coupling step effectively halves the number of synthesis cycles required for that portion of the peptide, leading to a more time-efficient process.

  • Improved Coupling Efficiency: By circumventing the often-problematic individual coupling of serine and lysine, the dipeptide approach can lead to higher yields and a purer final product. This is particularly beneficial for longer or more complex peptide sequences.

  • Minimized Side Reactions: The pre-formed peptide bond within the dipeptide eliminates the potential for side reactions that could occur during the individual coupling of these residues on the solid support. Specifically, the risk of diketopiperazine formation at the dipeptide stage is avoided.[7]

  • Enhanced Solubility: In some cases, the use of protected dipeptide fragments can help to disrupt aggregation of the growing peptide chain on the resin, a common issue that can hinder reaction kinetics.[8]

The benzyloxycarbonyl (Z or Cbz) group is a classic and versatile amine protecting group.[9] Its stability to the mildly acidic or basic conditions often used for the removal of other protecting groups like Boc and Fmoc, respectively, makes it a valuable tool in orthogonal protection strategies.[10] In this compound, the Z group protects both the α-amino group of lysine and its ε-amino side chain, ensuring that the peptide bond formation occurs exclusively at the C-terminal serine's carboxyl group.

The Chemistry of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl group is introduced to an amino group using benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a base.[9] This urethane-type protecting group is highly effective at suppressing the nucleophilicity of the amine.

Key Characteristics of the Z-group:

  • Stability: The Z-group is stable to a wide range of reagents, including those used for the removal of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This orthogonality is a key principle in multi-step peptide synthesis.[1][10]

  • Cleavage: The removal of the Z-group is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or anhydrous hydrogen fluoride (HF). The choice of cleavage method depends on the overall protection strategy and the presence of other sensitive functional groups in the peptide.[10]

The dual protection of lysine with Z groups in Z-Lys(Z)-OH ensures that both the N-terminal and the side-chain amino groups are unreactive during the coupling reaction, preventing the formation of branched peptides.

Experimental Protocols

This section outlines the detailed procedures for incorporating this compound into a peptide sequence using manual solid-phase peptide synthesis. The following protocols are based on the widely used Fmoc/tBu strategy, where the N-terminal Fmoc group is removed with a base, and the side-chain protecting groups and the resin linkage are cleaved with a strong acid.[10]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Fmoc-Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gSigma-Aldrich
This compoundPeptide synthesis gradeMedchemExpress[11]
Fmoc-amino acidsPeptide synthesis gradeVarious
N,N'-Diisopropylcarbodiimide (DIC)≥99%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)AnhydrousSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Piperidine≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVarious
Dichloromethane (DCM)ACS gradeVarious
Trifluoroacetic acid (TFA)Reagent gradeVarious
Triisopropylsilane (TIS)99%Sigma-Aldrich
1,2-Ethanedithiol (EDT)98%Sigma-Aldrich
Ninhydrin Test KitVarious
Workflow Overview

The general workflow for incorporating the this compound dipeptide follows the standard SPPS cycle.[2]

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Dipeptide_Coupling This compound Coupling Washing1->Dipeptide_Coupling Washing2 Washing Dipeptide_Coupling->Washing2 Monitoring Coupling Monitoring Washing2->Monitoring Monitoring->Dipeptide_Coupling Incomplete Chain_Elongation Continue SPPS Cycles Monitoring->Chain_Elongation Successful Cleavage Cleavage and Deprotection Chain_Elongation->Cleavage

Caption: General workflow for incorporating this compound in SPPS.

Step-by-Step Protocol

Step 1: Resin Preparation and Swelling

  • Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Gently agitate the resin for 30-60 minutes to allow for complete swelling.[12]

  • Drain the DMF from the reaction vessel.

Step 2: N-terminal Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[2]

Step 3: Coupling of this compound

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at room temperature. Causality: Pre-activation forms the HOBt-ester of the dipeptide, which is a highly reactive intermediate that minimizes the risk of racemization.[13]

  • Add the activated dipeptide solution to the deprotected resin.

  • Add DIPEA (6 equivalents) to the reaction vessel. Causality: DIPEA acts as a base to neutralize the protonated amine on the resin and facilitate the nucleophilic attack on the activated carboxyl group.[14]

  • Agitate the reaction mixture for 2-4 hours at room temperature.

Step 4: Monitoring the Coupling Reaction

  • After the coupling reaction, take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[15]

    • Negative result (yellow/brown beads): Indicates complete coupling. Proceed to the next step.

    • Positive result (blue/purple beads): Indicates incomplete coupling. The coupling step should be repeated with fresh reagents.

Step 5: Chain Elongation

  • If the ninhydrin test is negative, proceed with the standard SPPS cycles of deprotection, washing, and coupling for the subsequent amino acids in your target peptide sequence.[1]

Step 6: Cleavage and Final Deprotection

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. For the simultaneous cleavage from the resin and removal of the Z and other acid-labile side-chain protecting groups, a strong acid cocktail is required. A common mixture is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5). Causality: TIS and EDT act as scavengers to trap the reactive carbocations generated during the cleavage of the protecting groups, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[16]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Dry the crude peptide pellet under vacuum.

Step 7: Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling of this compound, consider extending the reaction time or performing a double coupling. The choice of coupling reagent can also be critical; for sterically hindered couplings, phosphonium-based reagents like PyBOP® or HBTU may offer better results.[14][17]

  • Racemization: While the use of HOBt minimizes racemization, it is still a potential side reaction, especially with certain amino acids.[7] Maintaining a neutral pH during the coupling step is crucial. The use of a weaker base like N-methylmorpholine (NMM) instead of DIPEA can sometimes be beneficial.[14]

  • Side-Chain Protection of Serine: While the dipeptide strategy avoids the need for a separate protecting group on the serine hydroxyl group during coupling, it's important to be aware of potential side reactions during the final cleavage if other sensitive residues are present. The choice of scavengers in the cleavage cocktail should be tailored to the specific peptide sequence.

  • Cleavage of Z-groups: If a milder cleavage strategy is required that leaves the Z groups intact for subsequent solution-phase chemistry, a different resin, such as a 2-chlorotrityl chloride resin, should be used.[18] This allows for cleavage of the peptide from the resin under mildly acidic conditions that do not affect the Z protecting groups.

Conclusion

The use of this compound as a dipeptide building block in solid-phase peptide synthesis offers a strategic advantage for the efficient and high-purity synthesis of peptides containing the Lys-Ser motif. By reducing the number of synthesis cycles and minimizing the potential for side reactions, this approach can significantly streamline the production of complex peptides for research, therapeutic, and diagnostic applications. The protocols and considerations outlined in this guide provide a comprehensive framework for the successful implementation of this valuable synthetic strategy.

References

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Vapourtec. (n.d.). Solid-phase peptide synthesis. Retrieved from [Link]

  • Solid Phase Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Passer, K., et al. (2011). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central. Retrieved from [Link]

  • Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020199461A1 - Method for synthesizing polypeptide-derived compound.
  • Albericio, F., & Kruger, H. G. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Synthesis II (pp. 565-591). Elsevier.
  • SlideShare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Kent, S. B. H. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Krishnamurthy, R. (2023, January 26). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Retrieved from [Link]

  • Baran, P. S. (2022, August 25). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Fruton, J. S. (1942). SYNTHESIS OF PEPTIDES OF l-SERINE. Journal of Biological Chemistry.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

  • PubMed. (n.d.). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Z-Ser-OH [1145-80-8]. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism of the Ser-(cis)Ser-Lys Catalytic Triad of Peptide Amidases. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. Retrieved from [Link]

  • MDPI. (n.d.). Sequence Permutation Generated Lysine and Tryptophan-Rich Antimicrobial Peptides with Enhanced Therapeutic Index. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to Coupling Reagents for Z-Lys(Z)-Ser-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Z-Lys(Z)-Ser-OH

The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The formation of the amide bond between two amino acids is the fundamental step, a process that requires the activation of a carboxylic acid to facilitate its reaction with an amine.[1][2] This guide focuses on the solution-phase synthesis of the dipeptide this compound, a molecule incorporating the benzyloxycarbonyl (Z) protecting group on both the α-amino and ε-amino groups of lysine.

The choice of coupling reagent is a critical parameter that dictates the efficiency, yield, and purity of the final peptide product.[1] A myriad of reagents are available, each with its own mechanism, advantages, and potential drawbacks. This document provides a detailed overview of the most relevant coupling reagents for this specific synthesis, offering insights into their mechanisms of action and practical protocols for their use.

The Challenge: Coupling Z-Lys(Z)-OH with a Hydroxylated Amino Acid

The synthesis of this compound presents specific challenges that must be considered when selecting a coupling strategy:

  • Steric Hindrance: The bulky Z-protecting groups on the lysine residue can sterically hinder the approach of the coupling reagents and the serine nucleophile.

  • Side Reactions: The hydroxyl group on the serine side chain is a potential site for side reactions, such as esterification, if not properly managed. Additionally, the amide side chains of asparagine and glutamine can undergo dehydration to nitriles when using certain coupling reagents like carbodiimides.[3]

  • Racemization: The activation of the carboxylic acid of Z-Lys(Z)-OH can lead to racemization at the α-carbon, compromising the stereochemical integrity of the final peptide.[4] The use of racemization suppressants is often necessary to mitigate this risk.[4]

A Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for a successful synthesis. The following sections detail the most common classes of coupling reagents, highlighting their suitability for the synthesis of this compound.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for the formation of amide bonds.[3][5] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6]

Mechanism of Action:

The reaction proceeds through the attack of the carboxylate on the carbodiimide, forming the O-acylisourea. This intermediate can then be attacked by the amine of the serine residue to form the desired peptide bond and a urea byproduct.[5][6]

G cluster_0 Carbodiimide Activation cluster_1 Peptide Bond Formation Z-Lys(Z)-OH Z-Lys(Z)-OH Carbodiimide Carbodiimide O-Acylisourea O-Acylisourea Ser-OH Ser-OH Dipeptide Dipeptide Urea Byproduct Urea Byproduct

Advantages:

  • Cost-effective and readily available.

  • Well-established protocols.

Disadvantages:

  • Formation of an insoluble dicyclohexylurea (DCU) byproduct with DCC, which can complicate purification in solution-phase synthesis. [3] DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble.[3]

  • Potential for racemization, especially without the use of additives. [3]

  • Side reaction of N-acylurea formation, which is an unreactive byproduct. [5]

Additives for Carbodiimide-Mediated Couplings:

To suppress racemization and minimize side reactions, carbodiimides are almost always used in conjunction with additives.[3][4] These additives react with the O-acylisourea intermediate to form a more stable and less reactive activated ester.

  • 1-Hydroxybenzotriazole (HOBt): The classic additive that effectively reduces racemization.[3]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at suppressing racemization and accelerating coupling reactions, but it is also potentially explosive.[1]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt.[1]

Onium Salts: High Efficiency and Low Racemization

Onium salts, which include aminium/uronium and phosphonium salts, are highly efficient coupling reagents that generally lead to faster reactions and less racemization compared to carbodiimides alone.[7]

a) Aminium/Uronium Salts:

Examples include HBTU, TBTU, HATU, and HCTU. These reagents activate the carboxylic acid by forming an active ester, typically with HOBt or HOAt as the leaving group.

Mechanism of Action:

The carboxylic acid, in the presence of a base, reacts with the aminium salt to form an activated ester. This ester then reacts with the amine to form the peptide bond.

G cluster_0 Activation cluster_1 Coupling Z-Lys(Z)-OH Z-Lys(Z)-OH Aminium Salt Aminium Salt Active Ester Active Ester Ser-OH Ser-OH Dipeptide Dipeptide

Advantages:

  • Fast reaction times and high coupling efficiency. [7]

  • Low levels of racemization, especially with HATU.

Disadvantages:

  • Potential for guanidinylation of the N-terminal amine as a side reaction, particularly if the aminium salt is used in excess. This can be problematic in solution-phase synthesis.

b) Phosphonium Salts:

Examples include BOP, PyBOP, and PyAOP. Similar to aminium salts, they activate the carboxylic acid to form an active ester.

Mechanism of Action:

The carboxylate anion attacks the phosphonium reagent to form an acyloxyphosphonium cation. This intermediate then reacts with an additive like HOBt to generate the active ester, which subsequently reacts with the amine.[8]

G cluster_0 Activation cluster_1 Coupling Z-Lys(Z)-OH Z-Lys(Z)-OH Phosphonium Salt Phosphonium Salt Acyloxyphosphonium Cation Acyloxyphosphonium Cation Active Ester Active Ester Ser-OH Ser-OH Dipeptide Dipeptide

Advantages:

  • Do not react with the free amino group, allowing for the use of equimolar amounts of reactants. [7] This is a significant advantage in solution-phase synthesis, especially when dealing with valuable starting materials.

  • Generally provide clean reactions with high yields.

  • BOP and its derivatives are very effective, though BOP itself produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). [1] PyBOP is a safer and equally effective alternative.[1]

Disadvantages:

  • Can be more expensive than carbodiimides.

  • Phosphorylated amino acids can undergo undesired side reactions with phosphonium reagents. [1]

Data Summary: Comparison of Coupling Reagents

Coupling Reagent ClassExamplesKey AdvantagesPotential DisadvantagesSuitability for this compound Synthesis
Carbodiimides DCC, DICCost-effective, well-establishedRacemization, N-acylurea formation, insoluble byproducts (DCC)Good, with the use of additives like HOBt or OxymaPure®
Aminium/Uronium Salts HBTU, HATUFast reactions, high efficiency, low racemizationGuanidinylation of the N-terminus if used in excessVery good, but stoichiometry must be carefully controlled
Phosphonium Salts PyBOP, PyAOPNo reaction with free amines, clean reactions, high yieldsHigher cost, potential side reactions with phosphorylated residuesExcellent, PyBOP is a highly recommended choice for clean and efficient coupling

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound using selected coupling reagents.

General Considerations:
  • Solvents: Anhydrous solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF) are recommended.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used.[4]

  • Temperature: Reactions are often started at 0°C to minimize side reactions and then allowed to warm to room temperature.[1]

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: DIC/HOBt Mediated Coupling

This protocol utilizes the cost-effective carbodiimide DIC in combination with HOBt to suppress racemization.

Materials:

  • Z-Lys(Z)-OH

  • H-Ser-OH

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve Z-Lys(Z)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.2 eq) to the solution and stir for 10 minutes.

  • Add a solution of H-Ser-OH (1.0 eq) in a minimal amount of DMF.

  • Add DIC (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, filter off any precipitated diisopropylurea.

  • Dilute the filtrate with EtOAc and wash successively with 1N HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: PyBOP Mediated Coupling

This protocol employs the phosphonium salt PyBOP for a clean and efficient coupling with minimal side reactions.

Materials:

  • Z-Lys(Z)-OH

  • H-Ser-OH

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve Z-Lys(Z)-OH (1.0 eq) and H-Ser-OH (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add PyBOP (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with 1N HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the desired dipeptide.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40°C) or the addition of a small amount of extra coupling reagent may be beneficial. However, be mindful of potential side reactions at elevated temperatures.

  • Epimerization: If racemization is detected, ensure that the reaction temperature is kept low, especially during the activation step. The choice of base can also influence the degree of epimerization.

  • Purification: The polarity of the protected dipeptide will determine the appropriate solvent system for chromatography. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

Conclusion

The synthesis of this compound is a manageable task with the careful selection of a suitable coupling reagent and adherence to optimized protocols. While carbodiimides offer a cost-effective solution, phosphonium reagents like PyBOP often provide cleaner reactions and higher yields with fewer side reactions, making them an excellent choice for this particular dipeptide. By understanding the mechanisms and potential pitfalls associated with each class of coupling reagent, researchers can confidently and efficiently synthesize this and other challenging peptide sequences.

References

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Solution-Phase Dipeptide Synthesis. Chemistry LibreTexts. (2021, April 28). [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2023, August 25). Journal of the American Chemical Society. [Link]

  • SYNTHESIS OF PEPTIDES OF l-SERINE. (1942, September 25). ResearchGate. [Link]

Sources

High-Efficiency Solution-Phase Synthesis of Z-Lys(Z)-Ser-OH via N-Hydroxysuccinimide (OSu) Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of Z-Lys(Z)-Ser-OH (


-dibenzyloxycarbonyl-L-lysyl-L-serine) presents a classic chemoselectivity challenge in peptide chemistry: forming an amide bond in the presence of a nucleophilic hydroxyl group on the Serine side chain.

While solid-phase peptide synthesis (SPPS) often utilizes


-protected Serine (e.g., Ser(tBu)), industrial and large-scale solution-phase synthesis prefers to avoid the cost and deprotection steps associated with side-chain protection.

This Application Note details the Active Ester Method using


-hydroxysuccinimide (OSu). This route is superior to Carbodiimide (DCC/EDC) coupling for this specific dipeptide because:
  • Chemoselectivity: The OSu ester reacts preferentially with the primary amine of Serine over the hydroxyl group, minimizing

    
    -acylation.
    
  • Atom Economy: It allows the use of H-Ser-OH (free acid) directly, eliminating the need for C-terminal protection (e.g., Ser-OMe) and subsequent saponification.

  • Purification: The byproduct (N-hydroxysuccinimide) is water-soluble, simplifying the workup to a precipitation step.

Mechanistic Insight

The reaction relies on the aminolysis of the pre-activated Z-Lys(Z)-OSu ester by the amino group of L-Serine.

Critical Control Points:
  • pH Regulation: The reaction requires a basic environment (pH ~8-9) to ensure the Serine amine is deprotonated (

    
    ) and nucleophilic. However, excessive basicity (pH > 10) increases the risk of ester hydrolysis and racemization.
    
  • Solvent System: A mixed aqueous-organic system is required. The Z-protected Lysine is hydrophobic (soluble in THF/Dioxane), while the Serine salt is hydrophilic (soluble in water).

Reaction Mechanism Diagram[1]

ReactionMechanism Reactant1 Z-Lys(Z)-OSu (Active Ester) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 L-Serine (Nucleophile) Reactant2->Intermediate Product This compound (Dipeptide) Intermediate->Product Elimination Byproduct HOSu (Leaving Group) Intermediate->Byproduct

Caption: Nucleophilic attack of the Serine amino group on the activated carbonyl of Z-Lys(Z)-OSu.

Materials & Stoichiometry

Target Scale: 10 mmol (approx. 5.1 g theoretical yield)

ReagentMW ( g/mol )EquivalentsAmountRole
Z-Lys(Z)-OSu 511.531.05.12 gActivated Carboxyl Component
L-Serine 105.091.1 - 1.21.26 gNucleophile (Excess drives completion)
NaHCO₃ 84.012.0 - 2.21.85 gBase (Maintains pH ~8.5)
THF 72.11N/A30 mLSolvent for Activated Ester
Water (DI) 18.02N/A30 mLSolvent for Serine/Base
HCl (1N) 36.46N/A~50 mLAcidification/Precipitation

Step-by-Step Protocol

Phase 1: Solubilization & Activation
  • Prepare the Aqueous Phase: In a 250 mL round-bottom flask, dissolve L-Serine (1.26 g, 12 mmol) and NaHCO₃ (1.85 g, 22 mmol) in 30 mL of deionized water .

    • Note: Ensure complete dissolution. The solution will bubble slightly due to

      
       release if the water is acidic, but mainly serves to buffer the solution.
      
  • Prepare the Organic Phase: In a separate beaker, dissolve Z-Lys(Z)-OSu (5.12 g, 10 mmol) in 30 mL of THF (Tetrahydrofuran). Dioxane or DME can be substituted, but THF is easier to remove.

Phase 2: Coupling Reaction
  • Addition: Add the THF solution of Z-Lys(Z)-OSu dropwise to the vigorously stirred aqueous Serine solution over 10-15 minutes.

    • Why? Slow addition prevents precipitation of the hydrophobic active ester before it can react.

  • Reaction Monitoring: Stir the resulting clear (or slightly cloudy) mixture at Room Temperature (20-25°C) for 4 to 16 hours .

    • TLC Check: Monitor disappearance of Z-Lys(Z)-OSu (Rf ~0.7 in CHCl3/MeOH 9:1) and appearance of product (Rf ~0.3, acidic streak).

Phase 3: Workup & Isolation
  • Solvent Removal: Evaporate the bulk of the THF under reduced pressure (Rotavap, 35°C water bath). The mixture will become aqueous and potentially turbid.

  • Extraction of Impurities: Dilute the aqueous residue with 20 mL water. Wash twice with Ethyl Acetate (2 x 20 mL) .

    • Crucial Step: This removes unreacted Z-Lys(Z)-OSu and decomposition products (Z-Lys(Z)-OH) that might have formed by hydrolysis. The product (this compound) is a salt (

      
      ) and stays in the water phase.
      
  • Acidification: Cool the aqueous phase to 0-5°C in an ice bath. Slowly add 1N HCl with stirring until pH reaches 2.0 - 2.5 (Congo Red paper turns blue).

  • Precipitation: The product, this compound, will precipitate as a white solid or oil that solidifies upon scratching/standing.

    • If Oil Forms: Extract with Ethyl Acetate (3 x 50 mL), dry over

      
      , and evaporate. Recrystallize from EtOAc/Petroleum Ether.
      
  • Filtration: Filter the solid, wash with cold water (to remove HOSu and salts), and dry in a vacuum desiccator over

    
    .
    
Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Aqueous Serine/NaHCO3 + THF Solution of Z-Lys(Z)-OSu Start->Mix React React 4-16h @ RT Mix->React Evap Evaporate THF React->Evap Wash Wash Aqueous Phase with EtOAc (Remove impurities) Evap->Wash Acidify Acidify to pH 2 (Precipitate Product) Wash->Acidify Filter Filter & Dry Acidify->Filter

Caption: Operational workflow for the synthesis and isolation of this compound.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure THF is dry. Do not delay mixing after dissolving OSu ester. Increase Serine excess to 1.5 eq.
Product is Oily Incomplete Acidification or Solvent TrappingExtract the oiled-out product into EtOAc, dry thoroughly with

, and triturate with Hexane/Ether.
Gelatinous Precipitate Aggregation of Z-groupsWarm the acidification mixture slightly or add a small amount of alcohol (isopropanol) to aid crystal growth.
Impurity (High Rf) Unreacted Active EsterThe EtOAc wash of the basic aqueous phase (Step 6) was insufficient. Repeat wash.

References

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964).[1] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link

  • Sigma-Aldrich. Z-Lys(Z)-OSu Product Specification & Safety Data Sheet. Link

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard text for Active Ester mechanisms).
  • Bachem. Peptide Synthesis Guide: Side Reactions. Link

Sources

Application Note: A Practical Guide to the Catalytic Hydrogenation for Complete Z-Group Removal from Z-Lys(Z)-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine protecting group in peptide synthesis, prized for its stability and clean, mild removal via catalytic hydrogenation. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the deprotection of the dipeptide Nα,Nε-dibenzyloxycarbonyl-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH). We will explore the underlying chemical principles, offer two robust experimental protocols (Hydrogen Gas and Catalytic Transfer Hydrogenation), discuss critical process parameters, and provide a guide for troubleshooting common challenges.

Introduction: The Strategic Role of the Z-Group in Peptide Synthesis

The synthesis of peptides with a defined sequence is only possible through the strategic use of protecting groups to temporarily mask the reactive amino and carboxyl termini of amino acids.[1] The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a landmark innovation that enabled controlled, stepwise peptide synthesis for the first time.[1] Its utility stems from its robustness under various synthetic conditions, such as peptide coupling steps, and its susceptibility to mild cleavage by catalytic hydrogenation.[2][3]

This process, known as hydrogenolysis, cleaves the benzylic C-O bond, liberating the free amine along with benign and volatile byproducts—toluene and carbon dioxide—which simplifies product purification.[4][5] This application note focuses on the complete removal of both Z-groups from this compound, a common step in the synthesis of lysine-containing peptides, to yield the free dipeptide, H-Lys-Ser-OH.

The Mechanism of Z-Group Hydrogenolysis

Catalytic hydrogenation is a heterogeneous catalytic reaction where the substrate and hydrogen are adsorbed onto the surface of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C).[6][7] The deprotection of a Z-protected amine proceeds via two key steps:

  • Hydrogenolysis: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond in the carbamate moiety. This reaction consumes hydrogen and produces toluene and an unstable carbamic acid intermediate.[4]

  • Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the desired free amine.[3][4]

This process is highly efficient and typically proceeds to completion without affecting other common functional groups like peptide bonds or alkyl esters.[8]

Core Experimental Considerations

The success of catalytic hydrogenation hinges on several key experimental parameters. Understanding the causality behind these choices is critical for achieving high yield and purity.

Catalyst Selection and Quality
  • Catalyst Type: 10% Palladium on activated carbon (Pd/C) is the most widely used and effective catalyst for Z-group removal.[6][9] For more complex or sensitive substrates, Pearlman's catalyst (20% Pd(OH)₂/C) can sometimes offer improved performance, though it is often more expensive.[10]

  • Catalyst Loading: A catalyst loading of 5-10 mol% (by weight of palladium metal relative to the substrate) is a standard starting point.[6] Higher loadings can accelerate the reaction but may increase costs and the potential for side reactions.

  • Catalyst Quality: The efficiency of Pd/C catalysts can vary significantly between suppliers and even batches.[10][11][12] High-quality catalysts are characterized by small, homogeneously distributed palladium nanoparticles, which maximize the available catalytic surface area.[10][11][12] Inefficient catalysts can lead to dramatically longer reaction times and an increase in side products.[10][12]

Choice of Hydrogen Source

There are two primary methods for supplying the hydrogen required for the reaction: using hydrogen gas directly or generating it in situ via catalytic transfer hydrogenation (CTH).

FeatureHydrogen Gas (H₂)Catalytic Transfer Hydrogenation (CTH)
Principle Direct use of H₂ gas, typically from a cylinder or balloon.Hydrogen is generated in situ from a donor molecule.[13]
Common Donors N/AAmmonium formate (HCOONH₄), formic acid (HCOOH), 1,4-cyclohexadiene.[9][13][14]
Equipment Requires a hydrogenation apparatus or balloon setup.Standard laboratory glassware is sufficient.[9]
Safety Requires careful handling of flammable H₂ gas.Avoids handling gaseous hydrogen, considered operationally simpler.[9]
Byproducts Toluene, CO₂.[5]Toluene, CO₂, and byproducts from the donor (e.g., ammonia from ammonium formate).
Reaction Time Often faster, especially under pressure.Can be very rapid, often complete in minutes to a few hours.[15]
Solvent Selection

The choice of solvent is critical for ensuring that the substrate, product, and hydrogen can effectively interact at the catalyst surface.

  • Polar Protic Solvents: Methanol (MeOH), ethanol (EtOH), and acetic acid (AcOH) are excellent choices as they readily dissolve polar peptides and do not interfere with the reaction.[3][5] For the dipeptide this compound, which has a free carboxylic acid, methanol is often the preferred solvent.

  • Aprotic Solvents: Solvents like ethyl acetate (EtOAc) and tetrahydrofuran (THF) can also be used, but substrate solubility may be a concern.[5]

  • Solvents to Avoid: Dimethylformamide (DMF) should be used with caution, as it can be a source of formylation side reactions on the newly liberated amine groups, especially with lysine.[16]

Experimental Protocols

The following protocols are designed for the complete deprotection of this compound to H-Lys-Ser-OH.

Workflow Overview

G sub This compound (Starting Material) reaction Catalytic Hydrogenolysis in Polar Solvent (e.g., MeOH) Room Temperature sub->reaction 1. Add Reagents reagents Hydrogen Source (H₂ or Donor) + 10% Pd/C Catalyst filtration Filtration through Celite® (Removal of Pd/C) reaction->filtration 2. Reaction Complete byproducts Byproducts (Toluene + CO₂) reaction->byproducts Volatilized product H-Lys-Ser-OH (Final Product) filtration->product 3. Concentrate Filtrate

Caption: General workflow for the catalytic hydrogenation of this compound.

Protocol 1: Deprotection using Hydrogen Gas

This is the classic and most direct method for catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), ~50% wet with water

  • Methanol (MeOH), ACS grade or higher

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

  • Celite® 545 or equivalent filtration aid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Three-way stopcock or similar gas inlet adapter

  • Hydrogen balloon

  • Vacuum pump

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of substrate) to the solution.[5] Note: Do not add the dry catalyst to a dry flask containing flammable solvent vapor. Add it to the solution.

  • Inerting the System: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen. This is a critical safety step.

  • Introducing Hydrogen: Evacuate the flask briefly and then backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure a hydrogen atmosphere.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon (positive pressure).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product (H-Lys-Ser-OH) will have a much lower Rf on silica gel and will be ninhydrin positive. The reaction is typically complete within 2-8 hours.

  • Work-up & Purification:

    • Once the reaction is complete, carefully purge the flask with N₂ or Ar to remove all hydrogen.

    • Dilute the mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst.[3] Safety Precaution: The Celite pad must be kept wet with solvent during filtration as the catalyst can be pyrophoric and ignite in air.[1]

    • Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude H-Lys-Ser-OH. The product can be further purified if necessary.

Protocol 2: Deprotection using Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method offers greater operational simplicity by avoiding the handling of hydrogen gas.[9]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), ~50% wet with water

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), ACS grade or higher

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite® 545

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram).

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or warm gently to 30-40 °C. The decomposition of ammonium formate will generate hydrogen in situ, often visible as gentle bubbling.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. CTH reactions are often very fast and can be complete in 30 minutes to 2 hours.

  • Work-up & Purification:

    • Upon completion, allow the reaction to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, keeping the pad wet with methanol at all times.

    • Wash the filter cake thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure. The resulting crude product will contain the desired dipeptide and residual ammonium salts, which can often be removed by co-evaporation with water or by standard purification techniques like ion-exchange chromatography if high purity is required.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Sluggish Reaction 1. Inactive or poor-quality catalyst.[10]2. Insufficient hydrogen supply.3. Poor substrate solubility.4. Catalyst poisoning (e.g., from sulfur-containing impurities).[17]1. Use a fresh, high-quality batch of Pd/C. Increase catalyst loading.2. Ensure the system is leak-free. Use a fresh H₂ balloon or add more hydrogen donor (for CTH).3. Add a co-solvent like water or acetic acid to improve solubility.4. Purify the starting material. If poisoning is suspected, a much higher catalyst loading may be required.
Side Product Formation 1. Formylation of the amine when using DMF as a solvent.[16]2. Incomplete removal of one Z-group.1. Avoid DMF. Use methanol or ethanol as the primary solvent.2. Extend the reaction time. Confirm complete reaction by LC-MS before work-up.
Low Product Recovery 1. Product adsorbed onto the Pd/C catalyst or Celite.2. Incomplete reaction.1. Wash the filter cake extensively with the reaction solvent or a more polar solvent like water/methanol.2. Re-subject the material to the reaction conditions with fresh catalyst.

Conclusion

The removal of the Z-group by catalytic hydrogenation is a reliable and indispensable tool in peptide chemistry. Both the traditional hydrogen gas method and the operationally simpler catalytic transfer hydrogenation approach are highly effective for the deprotection of this compound. By carefully selecting a high-quality catalyst, an appropriate solvent, and monitoring the reaction to completion, researchers can achieve high yields of the desired deprotected dipeptide. This guide provides the foundational knowledge and practical protocols to confidently execute this critical synthetic transformation.

References

  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group. BenchChem. [URL: https://www.benchchem.com/product/b554494/application-note/the-benzyloxycarbonyl-cbz-or-z-protecting-group]
  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. BenchChem. [URL: https://www.benchchem.
  • Catalytic Transfer Hydrogenation of Bifunctional Poly(ethylene glycol) Derivatives Using Palladium−Poly(ethylenimine) Catalyst. ACS Publications - The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo9518664]
  • Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. ACS Publications - The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00486a027]
  • Developing deprotectase biocatalysts for synthesis. Royal Society of Chemistry - Faraday Discussions. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/fd/d4fd00016a]
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/peptide-synthesis/cbz-protecting-group/]
  • Protection Reactions. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527628889.ch1]
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. [URL: https://www.highfine.com/news/amino-protecting-group-benzyloxycarbonyl-cbz.html]
  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry. [URL: http://nopr.niscpr.res.in/handle/123456789/22810]
  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11482322/]
  • Palladium on carbon. Wikipedia. [URL: https://en.wikipedia.org/wiki/Palladium_on_carbon]
  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00085]
  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. ACS Publications - The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo01344a032]
  • Palladium on Carbon. Reagents for Organic Synthesis. [URL: https://reag.paperplane.io/00001557.htm]
  • Cbz Protection - Common Conditions. Organic Chemistry Data. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-protection.shtm]
  • Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization. CCS Chemistry. [URL: https://www.chinesechemsoc.org/doi/10.31635/ccschem.020.202000418]
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. AcadeChem. [URL: https://www.acadechem.com/pharmacology/1410.html]
  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. MPG.PuRe. [URL: https://pure.mpg.de/rest/items/item_3338536/component/file_3338537/content]
  • (PDF) Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ResearchGate. [URL: https://www.researchgate.
  • Rh-catalyzed hydrogenation of amino acids, protein hydrolyzates and peptides. Lirias. [URL: https://lirias.kuleuven.be/retrieve/545046]
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands. [URL: https://brieflands.com/articles/japt-125023.html]
  • Catalytic Hydrogenation. Chad's Prep. [URL: https://www.chadsprep.
  • catalytic hydrogenation for Z group removal from Z-Asp(OMe)-OH. BenchChem. [URL: https://www.benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s]
  • CTHreview. Scribd. [URL: https://www.scribd.com/document/362540549/CTHreview]
  • Z-Lys-OH (CAS 2212-75-1). Cayman Chemical. [URL: https://www.caymanchem.com/product/22906/z-lys-oh]
  • Catalytic Hydrogenation. YouTube. [URL: https://www.youtube.
  • Hydrogenation Catalyst Generates Cyclic Peptide Stereocenters in Sequence. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6065111/]
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem. [URL: https://www.benchchem.com/product/B554494/application-note/the-genesis-of-controlled-peptide-synthesis-a-technical-guide-to-the-cbz-protecting-group]
  • Recording of deprotection/neutralization (a) and coupling (b) parts of... ResearchGate. [URL: https://www.researchgate.net/figure/Recording-of-deprotection-neutralization-a-and-coupling-b-parts-of-the-Boc-Bzl-SPPS_fig5_244837336]
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]

Sources

Application Notes & Protocols: Strategic Use of Z-Lys(Z)-Ser-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Designer Building Blocks in Peptide Therapeutics

Bioactive peptides, specific protein fragments that exert beneficial physiological effects, are at the forefront of modern drug development.[1][2] Their synthesis, a meticulous process of assembling amino acids in a precise sequence, demands strategies that ensure high purity, minimize side reactions, and maximize yield.[3][4] Chemical peptide synthesis is broadly categorized into two main strategies: Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).[3][5][6] A key to success in either method lies in the use of protecting groups, which temporarily block reactive functional groups on amino acid side chains and termini to prevent undesirable reactions.[7][8]

This guide focuses on a specialized dipeptide building block, Nα,Nε-Bis(benzyloxycarbonyl)-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH) . We will explore the chemical rationale for its use, its strategic advantages in constructing complex peptides, and provide detailed protocols for its application. The benzyloxycarbonyl (Z or Cbz) group is a classic and robust amine protecting group, valued for its stability and the crystalline nature of the derivatives it forms, which can aid in purification and prevent racemization during activation.[4][9] By employing a pre-coupled dipeptide like this compound, researchers can streamline the synthesis process, bypass potentially difficult coupling steps, and introduce a critical Lys-Ser motif found in various bioactive molecules, including immunomodulators like tuftsin and its analogues.[10][11][12]

The Building Block: Profiling this compound

A thorough understanding of the building block is paramount for its successful application. This compound is a dipeptide where both the alpha-amino group of lysine and the epsilon-amino group of its side chain are protected by benzyloxycarbonyl (Z) groups. The C-terminal serine's carboxyl group remains free for subsequent coupling reactions.

Chemical Structure & Properties

The dual Z-protection on the lysine residue confers specific chemical properties that are central to its utility in synthesis.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundZ-Lys(Z)-OH[13][14]Z-Ser-OH[15]
CAS Number Not available405-39-01145-80-8
Molecular Formula C₂₈H₃₃N₃O₉C₂₂H₂₆N₂O₆C₁₁H₁₃NO₅
Molecular Weight 559.58 g/mol 414.45 g/mol 239.22 g/mol
Appearance White to off-white solidWhite to off-white solidCrystals
Melting Point Data not readily available76-78 °C116-119 °C
Solubility Soluble in DMF, DMSO; slightly in MethanolDMSO (Slightly), Methanol (Slightly)Soluble in acetic acid
Storage Sealed in dry, Room Temperature or coolerPowder: -20°C for 3 years, 4°C for 2 yearsStore in a cool, dark place
Rationale for Use: A Scientist's Perspective

The choice of this compound is a strategic one, driven by several factors:

  • Efficiency: Introducing two amino acids in a single coupling step accelerates the overall synthesis, particularly in solution-phase methods.

  • Overcoming Difficult Couplings: The Ser-Lys peptide bond can sometimes be challenging to form efficiently due to the properties of the amino acids.[16][17] Using a pre-formed dipeptide circumvents this potential bottleneck.

  • Orthogonality: The Z group is stable to the acidic conditions often used to remove Boc protecting groups and the basic conditions used to remove Fmoc groups.[4][18] This orthogonality is crucial for complex synthetic strategies where different protecting groups must be removed selectively.

  • Suppression of Racemization: The Z group is known to effectively suppress racemization of the activated amino acid during the coupling reaction, ensuring the chiral integrity of the final peptide.[4][9]

  • Z-Group Removal: The Z group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that is orthogonal to many other protecting groups and cleavage strategies.[4][19]

Strategic Applications & Methodologies

This compound is primarily suited for solution-phase synthesis or for the synthesis of peptide fragments that are later coupled together in a convergent approach. Its use in standard Fmoc-based SPPS is less common, as the Z-groups are typically stable to the final TFA cleavage cocktail.[20][21]

Solution-Phase Peptide Synthesis (LPPS)

LPPS is a powerful technique for large-scale peptide production.[6][22] In this method, this compound can be coupled to the N-terminus of a growing peptide chain (usually as an amino acid ester) in solution.

G start This compound + H-AA-OR dissolve Dissolve in Anhydrous Solvent (e.g., DMF, Pyridine) start->dissolve 1 activate Activate Carboxyl Group (e.g., DIC/HOBt, TiCl₄) dissolve->activate 2 couple Stir at RT Monitor by TLC activate->couple 3 workup Aqueous Workup & Solvent Removal couple->workup 4 purify Purification (Column Chromatography) workup->purify 5 product Z-Lys(Z)-Ser-AA-OR purify->product 6

Caption: Workflow for Solution-Phase Dipeptide Coupling.

Case Study: Synthesis of a Tuftsin Analogue Fragment

Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg), is a natural immunomodulator.[11] Synthesizing analogues of tuftsin is a common strategy to enhance its stability and activity.[10][12] We can conceptually outline the synthesis of a Z-protected N-terminal fragment, Z-Lys(Z)-Ser, for subsequent coupling to a Pro-Arg dipeptide.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific substrates and available equipment. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Solution-Phase Coupling using DIC/HOBt

This protocol describes the coupling of this compound to an amino acid methyl ester. The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic method that effectively activates the carboxylic acid while minimizing racemization.[23]

Materials:

  • This compound (1.0 eq)

  • Amino Acid Methyl Ester Hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.1 eq, to neutralize the hydrochloride salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF. Add DIEA (1.1 eq) and stir for 5 minutes at room temperature.

  • Addition of Dipeptide: Add this compound (1.0 eq) to the flask. Stir until fully dissolved.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase). The disappearance of the this compound spot indicates reaction completion.

  • Workup: a. Filter the reaction mixture to remove the precipitated diisopropylurea (DCU) byproduct. b. Dilute the filtrate with EtOAc. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure, protected tripeptide.

Protocol 2: Deprotection of Z-Groups by Catalytic Hydrogenolysis

This is the standard method for cleaving Z-groups.[4][19] It is clean and efficient, yielding the free amine, toluene, and CO₂ as byproducts.

G start Z-Protected Peptide dissolve Dissolve in Solvent (MeOH, EtOH, or AcOH) start->dissolve catalyst Add Pd/C Catalyst (5-10% w/w) dissolve->catalyst hydrogenate Purge with H₂ Gas (Balloon or Parr Shaker) catalyst->hydrogenate monitor Stir at RT Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite® to Remove Catalyst monitor->filter product Deprotected Peptide filter->product

Sources

Incorporation of Z-Lys(Z)-Ser-OH into larger peptide sequences

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Z-Lys(Z)-Ser-OH into Peptide Sequences

Part 1: Executive Summary & Strategic Rationale

The dipeptide building block This compound (


-di-benzyloxycarbonyl-L-lysyl-L-serine) represents a specialized tool in convergent peptide synthesis. Unlike standard stepwise Solid-Phase Peptide Synthesis (SPPS), which builds sequences amino acid by amino acid, this block allows for the introduction of a pre-formed structural motif. This is particularly advantageous for synthesizing difficult sequences where the Lys-Ser bond is prone to aggregation or when employing a fragment condensation  strategy to assemble large proteins.

However, the incorporation of this unit presents two critical chemical challenges that this guide will address:

  • C-Terminal Racemization: The activation of the C-terminal Serine residue is notoriously prone to epimerization via oxazolone formation, potentially yielding the biologically inactive D-Ser diastereomer.

  • Side-Chain Interference: Depending on the specific derivative, the Serine hydroxyl group may be unprotected, necessitating highly chemoselective coupling conditions to prevent O-acylation (esterification) side reactions.

Part 2: Technical Analysis & Causality

The Racemization Challenge (The "Serine Problem")

When a peptide fragment ending in an amino acid (other than Glycine or Proline) is activated, the risk of racemization is significantly higher than in stepwise synthesis. Serine is particularly labile due to the electron-withdrawing nature of the oxygen in the side chain, which increases the acidity of the


-proton.
  • Mechanism: Upon activation (e.g., with HATU/DIPEA), the carbonyl oxygen of the preceding amide bond (the Lys-Ser bond) can attack the activated C-terminal carbonyl, forming a 5-membered oxazolone ring. This intermediate can readily lose its chiral

    
    -proton, leading to a mixture of L- and D-isomers upon coupling.
    
  • Solution: We must utilize "soft" coupling reagents (DIC/Oxyma) and neutral pH conditions to suppress oxazolone formation.

Orthogonality of the Z-Group

The Benzyloxycarbonyl (Z or Cbz) group is stable to the basic conditions of Fmoc removal (piperidine) and the mild acidic conditions of Boc removal (TFA). It requires strong acid (HF, HBr) or catalytic hydrogenolysis (H2/Pd) for removal.

  • Application: This makes this compound ideal for "Safety-Catch" strategies where the Lysine and N-terminus must remain protected while other acid/base labile groups are manipulated.

Part 3: Experimental Protocols

Protocol A: Low-Racemization Activation & Coupling

Use this protocol to couple this compound to a resin-bound peptide or a free amine in solution.

Reagents:

  • Building Block: this compound (1.0 equiv)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Racemization Suppressant: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)

Step-by-Step Methodology:

  • Pre-Activation (The "Cold Start"):

    • Dissolve this compound and Oxyma Pure in minimal DMF.

    • Cool the solution to 0°C in an ice bath. Rationale: Lower temperature kinetically favors the formation of the active ester over the oxazolone rearrangement.

    • Add DIC dropwise. Stir at 0°C for 5–10 minutes.

    • Note: Do NOT use bases like DIPEA or NMM during activation. Tertiary amines significantly catalyze proton abstraction and racemization at the C-terminal Serine.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound peptide (free amine form) or solution-phase amine component.

    • Allow to react at 0°C for 30 minutes , then slowly warm to room temperature over 2–4 hours.

    • Monitoring: Use the Kaiser Test (for SPPS) or TLC/HPLC (solution) to confirm consumption of the amine.

  • Washing:

    • Wash the resin with DMF (

      
      ), DCM (
      
      
      
      ), and DMF (
      
      
      ) to remove urea byproducts.
Protocol B: Catalytic Hydrogenolysis (Deprotection)

Use this protocol to remove the Z-groups after peptide assembly is complete.

Reagents:

  • Catalyst: Pd/C (Palladium on Carbon, 10% wt loading)

  • Solvent: Methanol (MeOH) or 90% Acetic Acid (if peptide is insoluble)

  • Hydrogen Source: H2 gas (balloon) or Ammonium Formate (transfer hydrogenation)

Methodology:

  • Dissolve the protected peptide in MeOH.

  • Add Pd/C (10% by weight of the peptide mass) under an inert atmosphere (Nitrogen). Safety: Pd/C is pyrophoric; do not let it dry out.

  • Purge the vessel with H2 gas. Stir under H2 balloon pressure for 2–16 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Workup: Concentrate the filtrate in vacuo to yield the free amine/lysine peptide.

Part 4: Visualization & Logic

Figure 1: Racemization Risk Pathway vs. Safe Coupling

This diagram illustrates the competing pathways during the activation of this compound. The "Danger Zone" (Red) leads to the inactive D-isomer, while the "Safe Zone" (Green) utilizes Oxyma to stabilize the active ester.

RacemizationPathway Start This compound (L-Isomer) Activation Activation (DIC/Oxyma) Start->Activation Oxazolone Oxazolone Intermediate Activation->Oxazolone High Temp / Excess Base ActiveEster Oxyma Active Ester (Stabilized) Activation->ActiveEster 0°C / No Base Enolization Enolization (Loss of Chirality) Oxazolone->Enolization RacemicProduct Racemic Mixture (L-Ser + D-Ser) Enolization->RacemicProduct Coupling Nucleophilic Attack (R-NH2) ActiveEster->Coupling FinalProduct Pure L-Peptide (Z-Lys(Z)-Ser-NH-R) Coupling->FinalProduct

Caption: Figure 1. Mechanistic bifurcation during C-terminal Serine activation. Low temperature and base-free conditions favor the green pathway.

Figure 2: Experimental Workflow Summary

Workflow Step1 Step 1: Solubilization Dissolve this compound + Oxyma in DMF Step2 Step 2: Cold Activation Add DIC at 0°C (No Base) Wait 5-10 min Step1->Step2 Step3 Step 3: Coupling Add to Resin/Amine 0°C -> RT (2-4 hrs) Step2->Step3 Step4 Step 4: QC Check HPLC (Chiral) to verify <1% D-Ser Step3->Step4

Caption: Figure 2. Step-by-step execution flow for the incorporation protocol.

Part 5: Data Presentation & Validation

To validate the protocol, the following analytical comparisons are standard. The "Recommended" column represents the expected outcome using the DIC/Oxyma protocol described above.

ParameterStandard Coupling (HBTU/DIPEA)Recommended (DIC/Oxyma)Impact
D-Ser Content 5.0% – 15.0%< 0.8% Critical for bioactivity
Coupling Efficiency > 99%> 98% Slightly slower, but purer
Side Reactions Guanidinylation (termination)Minimal Higher yield of target
Solubility ModerateHigh Urea byproduct is soluble in DMF

Validation Check (Self-Correcting Protocol):

  • If coupling is slow: Do not add base. Instead, perform a "double coupling" (repeat Step 2 with fresh reagents). Adding base to force the reaction will almost certainly cause racemization at this stage.

  • If Serine side chain is free: Ensure the activation time is kept short (<10 min) to prevent self-acylation.

Part 6: References

  • Albericio, F., & Tulla-Puche, J. (2008). The Use of Oxyma Pure as a Racemization Suppressant in Peptide Synthesis. Organic Process Research & Development. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Bachem. Peptide Synthesis Guide: Racemization.Link

Application Note: A Robust HPLC Purification Protocol for the Protected Dipeptide Z-Lys(Z)-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the protected dipeptide, Nα,Nε-di-benzyloxycarbonyl-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Protected peptide fragments are crucial intermediates in solution-phase and fragment condensation strategies for synthesizing complex polypeptides. Their inherent hydrophobicity, conferred by protecting groups like the benzyloxycarbonyl (Z) group, presents unique purification challenges, including poor aqueous solubility and strong retention on hydrophobic stationary phases.[1] This guide details a systematic approach, beginning with an analysis of the analyte's physicochemical properties, followed by a logical workflow for analytical method development and seamless scale-up to a preparative protocol. We explain the causality behind critical experimental choices, from stationary phase and mobile phase composition to gradient optimization, ensuring researchers can achieve high purity and yield for their target peptide.

Introduction: The Challenge of Purifying Protected Peptides

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis, enabling the efficient assembly of amino acids on a solid support.[2][3][4] Following synthesis and cleavage from the resin, the crude product is a heterogeneous mixture containing the target peptide alongside deletion sequences, truncated peptides, and by-products from protecting group removal.[5][6] Consequently, robust purification is not merely a final step but a critical determinant of the final product's quality and biological activity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for lyophilization.[][8] However, intermediates like this compound, which retain their side-chain and N-terminal protecting groups, behave differently from their unprotected counterparts. The two aromatic Z-groups render the dipeptide highly hydrophobic, which can lead to poor solubility in standard aqueous mobile phases and potentially irreversible binding to the stationary phase if conditions are not optimized.[1] This protocol provides a validated methodology to overcome these challenges.

Analyte & Methodological Principles

Physicochemical Properties of this compound

A successful purification strategy begins with understanding the analyte.

  • Structure: this compound is a dipeptide with a free C-terminal carboxylic acid.

  • Protecting Groups: It features two benzyloxycarbonyl (Z) groups, one on the α-amino group and one on the ε-amino group of the lysine residue.

  • Hydrophobicity: These large, aromatic Z-groups are the dominant structural feature, making the molecule significantly nonpolar. This dictates its strong interaction with a reversed-phase column.

  • Solubility: The peptide is expected to be poorly soluble in water but readily soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN).[1]

  • UV Absorbance: The presence of two aromatic rings allows for sensitive UV detection around 254-265 nm. The peptide backbone also absorbs strongly at lower wavelengths (214-220 nm).[9]

The Rationale of Reversed-Phase HPLC for Peptides

In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica) and a polar mobile phase.[10]

  • Stationary Phase Selection: A C18 (octadecyl) silica-based column is the most common choice for peptide separations due to its high hydrophobicity and resolving power.[11][12][13] For extremely hydrophobic peptides like this compound, a C8 or C4 phase can sometimes offer improved peak shape and faster elution, reducing the risk of sample loss.[11][14] This protocol will utilize a C18 column as the primary recommendation.

  • Mobile Phase System: The standard mobile phase for peptide RP-HPLC consists of an aqueous component (Solvent A) and an organic component (Solvent B), modified with an ion-pairing agent.[][15]

    • Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

  • The Critical Role of Trifluoroacetic Acid (TFA): TFA is a crucial mobile phase additive that serves two main functions.[16][17] Firstly, it acts as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide, which minimizes ionic interactions with the silica backbone and results in sharper, more symmetrical peaks.[18] Secondly, it lowers the mobile phase pH to approximately 2, which suppresses the ionization of free carboxyl groups on the peptide and residual silanol groups on the stationary phase, leading to consistent and reproducible retention times.[19]

Purification Workflow: From Analysis to Pure Product

The purification process is a systematic workflow. It begins with a small-scale analytical run to determine the retention profile of the crude mixture, which then informs the parameters for the large-scale preparative run.[20][21]

G cluster_prep Pre-Purification cluster_purify Purification cluster_post Post-Purification crude Crude this compound (Post-Synthesis) dissolve Dissolve in minimal strong solvent (e.g., DMSO/DMF) crude->dissolve analytical Analytical HPLC Run (Scouting Gradient) dissolve->analytical prep Preparative HPLC Run (Optimized Gradient) analytical->prep Optimize Gradient collect Fraction Collection (Based on UV Signal) prep->collect analyze Analyze Fractions (Analytical HPLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool Confirm Purity lyo Lyophilization pool->lyo final Pure Lyophilized Peptide lyo->final

Caption: HPLC Purification Workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Crude this compound peptide

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC or sequencing grade

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), HPLC grade

  • Analytical and Preparative C18 RP-HPLC Columns

  • HPLC system with gradient pump, autosampler, UV detector, and fraction collector

Protocol 1: Sample Preparation

Causality: Due to the high hydrophobicity imparted by the Z-groups, the crude peptide will not dissolve in aqueous buffers. A strong organic solvent is required to fully solubilize the material before injection, preventing column clogging and ensuring accurate analysis.

  • Weigh approximately 1-2 mg of the crude lyophilized peptide into a clean microcentrifuge tube.

  • Add the minimal volume of DMSO or DMF required to fully dissolve the peptide (e.g., 100-200 µL). Vortex gently.

  • If necessary for the analytical injection, dilute the stock solution with Solvent B (ACN w/ 0.1% TFA) to a final concentration of ~1 mg/mL.

  • Centrifuge the sample at >10,000 x g for 5 minutes to pellet any insoluble impurities.

  • Carefully transfer the supernatant to an HPLC vial.

Protocol 2: Analytical Method Development

Causality: An initial analytical "scouting" run with a broad gradient is performed to determine the retention time of the target peptide and the impurity profile. This information is essential for designing an optimized, shallower gradient for the preparative run, which maximizes resolution between the target peptide and closely eluting impurities.[21][22]

  • Equilibrate the analytical C18 column with 95% Solvent A / 5% Solvent B for at least 10 column volumes.

  • Inject 10-20 µL of the prepared sample.

  • Run a broad linear scouting gradient (e.g., 5% to 95% Solvent B over 30 minutes).

  • Monitor the elution profile at 220 nm and 254 nm. The Z-protected peptide should have a strong signal at both wavelengths.

  • Identify the retention time (RT) of the main peak corresponding to the target product.

  • Optimization: Design a new, shallower gradient centered around the observed RT. For example, if the peptide eluted at 60% B, a new gradient of 45% to 75% B over 30 minutes (1% B/min) will provide significantly better resolution.[10][23]

Protocol 3: Preparative HPLC Purification

Causality: The optimized gradient from the analytical scale is transferred to the preparative scale. The flow rate and injection volume are increased proportionally to the column dimensions to handle a larger sample load while maintaining separation efficiency.

  • Prepare a concentrated solution of the crude peptide (~50-100 mg) using the method in Protocol 4.2. The final concentration will depend on the column size and peptide solubility.

  • Equilibrate the preparative C18 column with the starting conditions of the optimized gradient for at least 5-10 column volumes.

  • Inject the entire sample volume onto the column.

  • Run the optimized shallow gradient developed in Protocol 4.3.

  • Set the fraction collector to collect fractions (e.g., 1-minute intervals) throughout the elution of the target peak.

Protocol 4: Post-Purification Processing
  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method (Protocol 4.3) to determine its purity.

  • Pooling: Combine only the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Caution: Do not heat excessively.

  • Lyophilization: Freeze the remaining aqueous solution (containing water, TFA, and the peptide) and lyophilize for 24-48 hours until a dry, fluffy powder is obtained. This yields the pure peptide as a TFA salt.

Summary of HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Water0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min (column dependent)
Scouting Gradient 5% to 95% B over 30 minN/A
Optimized Gradient Example: 45% to 75% B over 30 minExample: 45% to 75% B over 30 min
Detection UV at 220 nm & 254 nmUV at 220 nm or 254 nm
Injection Volume 10-50 µL1-5 mL (sample concentration dependent)
Column Temp. Ambient or 30-40 °CAmbient or 30-40 °C

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary ionic interactions; column degradation.Ensure 0.1% TFA is in both mobile phases; use a high-purity silica column.
No Peptide Elution Peptide is too hydrophobic and irreversibly bound.Switch to a less retentive column (C8 or C4); increase final %B in gradient.
Precipitation on Injection Crude sample is too concentrated or insoluble in starting mobile phase.Dissolve sample in 100% DMSO/DMF; inject smaller volume; ensure starting %B is high enough.
Low Recovery Peptide precipitation; irreversible binding.See above solutions; check all tubing and connections for leaks.

References

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Retrieved from [Link]

  • Phenomenex. (n.d.). Jupiter Reversed Phase Protein and Peptide HPLC Columns. Phenomenex. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Retrieved from [Link]

  • Biotage. (2023). Can you use normal phase chromatography to purify protected peptides? Biotage. Retrieved from [Link]

  • Purolite. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. ResearchGate. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (1989). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-33.
  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. Retrieved from [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Retrieved from [Link]

  • University of Oxford. (2021). 14 Principles of Reversed Phase HPLC. YouTube. Retrieved from [Link]

  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(65), 34573-34583.
  • Agilent Technologies. (n.d.). Peptide Separations | Reversed-Phase HPLC Columns. Agilent. Retrieved from [Link]

  • LC Resources. (2008). The role of TFA on Reverse phase chromatography? Chromatography Forum. Retrieved from [Link]

  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Digital.CSIC. Retrieved from [Link]

  • ResearchGate. (2021). Peptide purification using HPLC? ResearchGate. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Z-Lys(Z)-Ser-OH in Peptidomimetic Synthesis

[1][2]

Executive Summary

This guide details the strategic application of N


,N

-Di-benzyloxycarbonyl-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH)
1232312

This note provides validated protocols for transforming this compound into peptidyl aldehydes (potent protease inhibitors) and outlines its utility in cyclic depsipeptide construction.

Strategic Rationale: The "Serine Trap"

The utility of this compound lies in the differential reactivity of its functional groups.[1][2][3] In drug design, the Serine residue is rarely the final target; rather, it is a "pro-warhead" or a "pro-linker."[1][2]

Chemical Logic
  • The Z (Cbz) Shield: The Benzyloxycarbonyl (Z) group protects both the

    
    -amine and the 
    
    
    -amine of Lysine.[1][2][3] Unlike Boc (acid-labile) or Fmoc (base-labile), the Z group is stable to trifluoroacetic acid (TFA) and mild bases.[1][2][3] This allows for extensive modification of the Serine side chain and C-terminus under acidic or basic conditions without deprotecting the Lysine amines.[1][2][3]
  • The Serine Hydroxyl: This is the reactive center.[1][2][3] It can be:

    • Oxidized to an aldehyde (glyoxal) to create a transition-state mimic for serine proteases.

    • Esterified to form cyclic depsipeptides.

    • Dehydrated to form dehydroalanine (Michael acceptor).

Mechanism of Action (Protease Inhibition)

When converted to an aldehyde (Z-Lys(Z)-Ser(H)-H), the molecule acts as a transition-state analog.[1][2][3] The aldehyde carbon is attacked by the active site serine of a protease, forming a reversible hemiacetal adduct.[1][2] This mimics the tetrahedral transition state of peptide bond hydrolysis, potently inhibiting the enzyme.[1][2]

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from the this compound scaffold.

GStartStarting Material:This compoundPath1Pathway A:Oxidation (Warhead Synthesis)Start->Path1 Target: InhibitorPath2Pathway B:Cyclization (Depsipeptides)Start->Path2 Target: ScaffoldStep1AReagent: IBX orDess-Martin PeriodinanePath1->Step1AStep1BReagent: DIC/DMAP(Intramolecular Esterification)Path2->Step1BProduct1APeptidyl Aldehyde(Protease Inhibitor)Step1A->Product1AMechanismMechanism:Hemiacetal Formationwith Enzyme Active SiteProduct1A->MechanismBioactivityProduct1BCyclic Depsipeptide(Macrocycle)Step1B->Product1B

Caption: Divergent synthesis pathways from this compound to bioactive peptidomimetics.

Detailed Protocols

Protocol A: Synthesis of Peptidyl Aldehyde (Protease Inhibitor)

Objective: Convert the C-terminal Serine alcohol into a reactive aldehyde (glyoxal analog) while preserving the Z-protecting groups.[1][2][3] Reagent of Choice: 2-Iodoxybenzoic acid (IBX) is preferred over Dess-Martin Periodinane (DMP) for this specific substrate due to easier purification, though DMP is faster.[1][2][3]

Materials
  • Substrate: this compound (1.0 eq)[1][2]

  • Oxidant: IBX (1.1 eq)

  • Solvent: DMSO (anhydrous) / THF mixture (1:1)

  • Quench: Sodium thiosulfate (aq)[1][2][3]

Step-by-Step Methodology
  • Preparation: Dissolve this compound (1 mmol) in anhydrous DMSO/THF (5 mL). Ensure the solution is clear.

  • Oxidation: Add IBX (1.1 mmol) in a single portion. Stir the suspension vigorously at room temperature (25°C).

  • Monitoring: Monitor by TLC (System: CHCl3/MeOH 9:1). The aldehyde product will likely streak or show a distinct Rf shift.[1][2][3] Note: Aldehydes are reactive; avoid prolonged reaction times (>4 hours).[1][2][3]

  • Work-up:

    • Dilute the reaction mixture with Diethyl Ether (50 mL).

    • Wash with 5% NaHCO3 (2x) and Water (2x).[1][2][3]

    • Critical Step: Wash with 10% Sodium Thiosulfate to remove residual oxidant.[1][2]

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate in vacuo at low temperature (<30°C) to prevent racemization of the

    
    -carbon.[1][2][3]
    
  • Storage: The resulting Z-Lys(Z)-Glyoxal is unstable.[1][2][3] Store immediately at -80°C under Argon or proceed directly to bioassays.

Protocol B: Hydrogenolytic Deprotection (Z-Group Removal)

Objective: To reveal the free amines for solubility or further conjugation after non-sensitive modifications.[1][2][3] Warning: Do not use this protocol if you have generated the aldehyde (Protocol A) without first protecting it as an acetal, as the aldehyde will reduce to an alcohol.[1][2][3]

Step-by-Step Methodology
  • Dissolution: Dissolve the Z-protected peptide in Methanol (MeOH) or Ethanol (EtOH).[1][2][3] Add 1% Acetic Acid if solubility is poor.[1][2][3]

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (N2).[1][2][3]

  • Hydrogenation: Purge with H2 gas (balloon pressure is sufficient). Stir for 2-4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Pd/C is pyrophoric; keep wet.[1][2][3]

  • Concentration: Evaporate solvent to yield H-Lys-Ser-OH (as acetate salt).

Analytical Validation & Quality Control

When working with this compound derivatives, standard QC parameters must be met to ensure the integrity of the peptidomimetic.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18 Column)> 95%Gradient: 5-95% ACN in Water (0.1% TFA).[1][2][3] Z-groups are hydrophobic; expect late elution.[1][2][3]
Identity ESI-MS (Positive Mode)[M+H]+ ± 0.5 DaThis compound MW ≈ 473.5 g/mol .[1][2][3] Look for Na+ adducts.[1][2][3]
Aldehyde Content DNPH TestYellow/Orange PrecipitateQualitative test for Protocol A product.
Chiral Integrity Chiral HPLC> 98% eeSerine oxidation can cause racemization at the C

.

Troubleshooting Guide

Issue: Low yield during Serine oxidation.

  • Cause: Over-oxidation to carboxylic acid or hydration of the aldehyde.[1][2][3]

  • Solution: Switch to Dess-Martin Periodinane (DMP) in wet DCM (water accelerates DMP) but keep reaction time under 30 minutes.[1][2][3]

Issue: Poor solubility of this compound.

  • Cause: The two Z groups and the aliphatic chain make the molecule very hydrophobic.[1][2][3]

  • Solution: Use DMF or DMSO for reactions.[1][2][3] For HPLC, ensure high ACN concentrations in the gradient.[2][3]

Issue: Racemization of the Serine Alpha-Carbon.

  • Cause: Basic conditions during coupling or oxidation.[1][2][3]

  • Solution: Maintain pH < 7.5. Use HOBt/EDC for any upstream couplings to minimize oxazolone formation.[1][2][3]

References

  • Protective Groups in Organic Synthesis. Wuts, P.G.M.[1][2][3] & Greene, T.W. (2006).[1][2][3] Wiley-Interscience.[1][2] (Standard reference for Z-group stability and removal).

  • Oxidation of Serine/Threonine Residues. Blaskovich, M.A.[2][4] & Lajoie, G.A. (1993).[1][2][3][5] "Synthesis of a Chiral Serine Aldehyde Equivalent". J. Am. Chem. Soc.[1][2][3][5] 115, 5021–5030.[1][2][3][5] Link[1][2][3]

  • Peptidyl Aldehydes as Inhibitors. Leung, D., Abbenante, G., & Fairlie, D.P. (2000).[1][2][3] "Protease Inhibitors: Current Status and Future Prospects". J. Med.[1][2][3] Chem. 43, 305–341.[1][2][3] Link[1][2][3]

  • Dess-Martin Periodinane on Solid Phase. Chan, W.C.[1][2][3] & White, P.D. (2000).[1][2][3] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1][2][3] (Contextualizing Serine oxidation).

  • Z-Lys(Z)-OH Properties. Sigma-Aldrich Product Sheet. Link[1][2]

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to Avoid Racemization When Coupling Z-Lys(Z)-Ser-OH

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical purity during peptide synthesis. Here, we address the specific issue of racemization when coupling peptide fragments ending in a C-terminal serine, focusing on the model dipeptide this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the racemization of this compound.

Q1: Why is my this compound dipeptide particularly prone to racemization during coupling?

The susceptibility to racemization in this case is not due to the lysine residue but is almost entirely dictated by the C-terminal serine. When you activate the carboxylic acid of serine for coupling, you create a system that is highly prone to losing its stereochemical integrity. While the urethane-based Z-protecting groups on the lysine residue are known to suppress racemization at their own alpha-carbon, this effect does not extend to the C-terminal amino acid being activated.[1] Serine, along with other amino acids like histidine and cysteine, is known to be particularly susceptible to racemization under standard coupling conditions.[2][3]

Q2: What is the primary chemical mechanism causing racemization in this context?

The dominant mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][4] This process occurs via the following steps:

  • Activation: The carboxyl group of the C-terminal serine is activated by a coupling reagent (e.g., a carbodiimide or uronium salt).

  • Cyclization: The activated carboxyl group is then attacked by the carbonyl oxygen of the preceding amino acid's (Lysine's) amide bond. This intramolecular cyclization forms a planar oxazolone ring.

  • Racemization: The proton on the alpha-carbon (the chiral center) of the serine residue within this planar ring is now highly acidic. In the presence of a base, this proton can be easily removed and re-added, leading to a loss of the original stereochemistry and resulting in a mixture of L- and D-serine isomers.[4][5]

G cluster_0 Mechanism of Racemization via Oxazolone Formation Peptide This compound (L-Configuration) Activated Activated Ester (L-Configuration) Peptide->Activated Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Racemic Racemic Mixture of Oxazolone Oxazolone->Racemic + Base - H⁺ + H⁺ L_Peptide Coupled Peptide (Desired L-Ser) Oxazolone->L_Peptide + Amine Nucleophile D_Peptide Coupled Peptide (D-Ser Diastereomer) Racemic->D_Peptide + Amine Nucleophile

Caption: The primary pathway for racemization of the C-terminal serine.

Q3: How do coupling reagents, additives, and bases influence the rate of racemization?

These three components form a critical triad that dictates the extent of racemization:

  • Coupling Reagents: These reagents activate the carboxylic acid. Carbodiimides like DCC or DIC, if used alone, can lead to high rates of racemization.[3] Uronium/aminium reagents (e.g., HBTU, HATU) are highly efficient but can also promote racemization if not paired with the correct base and conditions.[6]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are essential for suppressing racemization.[3][7] They function by rapidly converting the highly reactive activated intermediate into an active ester. This ester is more stable, less prone to cyclizing into an oxazolone, and yet still reactive enough to couple efficiently with the amine component.[6][8]

  • Bases: The base is often the biggest contributor to racemization. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA) readily abstract the acidic alpha-proton from the oxazolone intermediate, accelerating racemization.[3] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) and 2,4,6-collidine, are much better choices as they are less effective at promoting this side reaction.[6][9]

Q4: Are there any "red flags" in my current protocol that might be promoting racemization?

Yes, several common practices can significantly increase the risk of racemization:

  • Using DIPEA or TEA as the base: This is a primary cause of racemization.

  • Prolonged pre-activation: Allowing the activated dipeptide to sit in solution with the coupling reagent and base before adding the amine nucleophile gives the oxazolone more time to form and racemize.[6][10]

  • High reaction temperatures: Heat accelerates all reaction rates, including racemization.[2] Microwave-assisted synthesis, while efficient, must be carefully controlled to avoid high temperatures with sensitive residues.[9][11]

  • Omitting additives: Coupling with carbodiimides without additives like HOBt, HOAt, or Oxyma is highly likely to cause significant racemization.[6]

Part 2: Troubleshooting Guide for High Racemization

Issue: You have performed a coupling reaction with this compound and subsequent analysis (e.g., by chiral HPLC) shows a significant amount of the undesired D-Ser diastereomer.

G Start High Racemization Detected (>2%) Q1 What coupling reagent and base were used? Start->Q1 A1_Bad Combination like: HBTU/DIPEA or DIC/DIPEA Q1->A1_Bad High Risk A1_Good Low-racemization combo like: DIC/Oxyma/Collidine Q1->A1_Good Low Risk Sol1 ACTION: Change to a recommended low- racemization cocktail. (See Table 1) A1_Bad->Sol1 Q2 What was the reaction temperature? A1_Good->Q2 Sol1->Q2 A2_Bad Reaction run at Room Temp or elevated temperature. Q2->A2_Bad > 0°C Q2->A2_Bad 0°C Start Sol2 ACTION: Perform coupling at 0°C for at least 30 min before warming to RT. A2_Bad->Sol2 Q3 Was the amino acid pre-activated for a prolonged time? A2_Bad->Q3 Sol2->Q3 A3_Bad Yes, activated mixture was left standing > 5 min before adding to amine. Q3->A3_Bad Yes End Racemization Minimized Q3->End No Sol3 ACTION: Add coupling reagent (e.g., DIC) last and immediately add mixture to the amine component. A3_Bad->Sol3 Sol3->End

Caption: A systematic workflow for troubleshooting racemization issues.

Step 1: Evaluate Your Coupling Reagent, Additive, and Base Combination

The choice of reagents is the most critical factor. Compare your current protocol to the combinations listed below.

Coupling ReagentAdditiveBaseRelative Racemization RiskKey Considerations
DICNoneDIPEAVery High This combination should be avoided for sensitive couplings.
HBTU / HATUNoneDIPEAHigh The presence of a strong base is the primary issue.
DICHOBtDIPEAModerate HOBt helps, but DIPEA still promotes racemization.[7]
DICHOBtNMMLow-Moderate A significant improvement over using DIPEA.
DIC / EDCOxyma or HOAt2,4,6-CollidineVery Low Considered one of the best combinations for suppressing racemization. Oxyma is a non-explosive and highly effective alternative to HOAt.[3][6]
DICHOBt / CuCl₂N/AVery Low The simultaneous use of HOBt and Copper(II) chloride has been shown to be highly effective at eliminating racemization in carbodiimide-mediated couplings.[7][12]

Recommendation: Switch to a carbodiimide-based activation using DIC with an additive like Oxyma or HOAt , and a sterically hindered base like 2,4,6-collidine .

Step 2: Control Reaction Temperature

Higher temperatures accelerate the rate of oxazolone formation and subsequent racemization.[2]

  • Solution: Begin your coupling reaction at a lower temperature. A standard practice is to combine the reagents at 0°C (ice bath) and stir for 30-60 minutes before allowing the reaction to slowly warm to room temperature. This gives the desired coupling reaction a head start before the racemization pathway can gain significant thermal energy.

Step 3: Minimize Pre-activation Time

The longer the activated carboxylic acid exists before it reacts with the amine, the greater the opportunity for racemization.[10]

  • Solution: Do not let your activation mixture stand. A robust protocol involves dissolving the peptide acid (this compound) and the additive (e.g., Oxyma) in the solvent, adding the base, and then adding the coupling reagent (e.g., DIC) last. Immediately transfer this complete mixture to the vessel containing your amine component.

Part 3: Recommended Experimental Protocol

This protocol provides a reliable starting point for the low-racemization coupling of this compound to a generic amino acid ester (H-AA-OR).

Materials:
  • This compound (1.0 eq.)

  • Amine component (e.g., H-Leu-OMe·HCl) (1.1 eq.)

  • Diisopropylcarbodiimide (DIC) (1.1 eq.)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (1.2 eq.)

  • 2,4,6-Collidine (TMP) (2.2 eq. if starting with an HCl salt, 1.1 eq. for a free amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:
  • Preparation of Amine Component: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine component (e.g., H-Leu-OMe·HCl, 1.1 eq.) in anhydrous DMF.

  • Cooling: Place the flask in an ice/water bath and cool to 0°C.

  • Preparation of Activation Mixture (in a separate vessel): a. Dissolve this compound (1.0 eq.) and Oxyma (1.2 eq.) in a minimal amount of anhydrous DMF. b. Add 2,4,6-Collidine (2.2 eq.) to the mixture. The second equivalent is to neutralize the HCl salt of the amine component. If using a free amine, use only 1.1 eq. c. Add DIC (1.1 eq.) to this mixture. Swirl gently to mix. Do not wait.

  • Coupling Reaction: a. Immediately transfer the freshly prepared activation mixture from step 3c to the cooled amine solution from step 2. b. Stir the reaction mixture at 0°C for 2 hours. c. Remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: a. Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct. b. Dilute the filtrate with a suitable organic solvent like ethyl acetate. c. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: a. Purify the crude product by flash column chromatography. b. Analyze the stereochemical purity of the final product using a suitable chiral HPLC method to quantify the percentage of the D-Ser diastereomer.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Han, Y., et al. (2018). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • Zhang, Z., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Palasek, S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Ismail, M. I. M., et al. (2022). Epimerisation in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Brik, A., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Miyazawa, T., et al. (1995). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. PubMed. Retrieved from [Link]

  • Huarui. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • SlideShare. (2015). Epimerization of Peptide. Retrieved from [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Darmawan, S., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Darmawan, S., et al. (2023). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Side reactions associated with Z protecting group removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-Protecting Group Removal

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in the protection of amines, particularly within peptide synthesis and complex molecule construction.[1][2] Introduced by Bergmann and Zervas in 1932, its stability and selective removal have made it an invaluable tool for chemists.[2] However, the deprotection step, while often straightforward, can be fraught with challenges leading to side reactions that compromise yield, purity, and even the structural integrity of the target molecule.

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering these challenges. It is structured in a question-and-answer format to directly address specific issues observed during experimental work, providing not just solutions but the underlying chemical principles to empower effective troubleshooting.

Core Deprotection Methodologies: A Primer

The choice of deprotection method is critical and is dictated by the substrate's tolerance to different chemical environments.[3] The two primary strategies for Z-group cleavage are Catalytic Hydrogenolysis and Acidolysis.

Method Primary Reagents Mechanism Principle Pros Cons
Catalytic Hydrogenolysis H₂ gas, Pd/C catalystCleavage of the C-O benzyl bond via hydrogen.[1][4]Extremely mild, neutral pH; byproducts (toluene, CO₂) are volatile and easily removed.[2][3]Incompatible with other reducible groups (alkenes, alkynes, some sulfur compounds); risk of catalyst poisoning.[3][5]
Catalytic Transfer Hydrogenolysis Ammonium formate, formic acid, NaBH₄ with Pd/CIn-situ generation of hydrogen.[3][6]Avoids handling of flammable H₂ gas; often faster.[3]Donor may be depleted; potential for side reactions with the donor.[5]
Acidolysis HBr in Acetic Acid, TFAAcid-catalyzed cleavage of the carbamate.[1][5]Effective when hydrogenolysis is not viable.Harsh conditions can cleave other acid-labile groups (e.g., Boc) and damage sensitive substrates.[2][3]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during Z-group removal.

Issue 1: Incomplete or Stalled Deprotection

Q1: My hydrogenolysis reaction is incredibly slow or has stopped completely. What's wrong?

A1: This is a classic issue, most often pointing to problems with the catalyst or reaction conditions.

  • Catalyst Poisoning: This is the most frequent culprit. The palladium catalyst is highly sensitive to "poisons" that block its active sites.

    • Sulfur Compounds: Even trace amounts of sulfur from starting materials or solvents can deactivate the catalyst. Cysteine and methionine residues within a peptide are known catalyst inhibitors.

    • Other Impurities: Halogens or other heavy metals can also act as poisons.

    • Troubleshooting Steps:

      • Ensure high purity of your substrate and solvents.[5]

      • Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[5]

      • Use a fresh batch of a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[7]

      • If the product amine is inhibiting the catalyst, adding a small amount of acetic acid can protonate it, preventing coordination to the palladium surface.[5]

  • Poor Solubility or Mass Transfer: The reaction can only occur if the substrate, hydrogen, and catalyst are in contact.

    • Substrate Solubility: If your Z-protected compound is not fully dissolved, the reaction will be slow. Test different solvents like methanol, ethanol, or ethyl acetate, or consider gentle heating (e.g., to 40-60 °C).[5]

    • Hydrogen Availability: For reactions using H₂ gas, ensure vigorous stirring to maximize gas-liquid mixing.[5] Check for leaks in your hydrogenation apparatus and ensure adequate hydrogen pressure. For transfer hydrogenolysis, the hydrogen donor (e.g., ammonium formate) may be depleted; consider adding it in portions.[5]

  • Steric Hindrance: A sterically crowded Z-group may be difficult to access. In these cases, hydrogenolysis may not be the optimal method, and acid-based cleavage should be considered.[7]

Issue 2: Appearance of Unexpected Byproducts

Q2: My mass spectrometry analysis shows a major impurity with a mass increase of +90 Da. What is this side product and how did it form?

A2: A mass addition of 90 Da is the classic signature of benzylation , a side reaction where the benzyl cation, generated during deprotection, alkylates a nucleophilic site on your molecule.

This is most common under acidic cleavage conditions but can also occur during hydrogenolysis if acidic microenvironments form on the catalyst surface. The most susceptible amino acid residues are those with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[8][9]

Benzylation_Mechanism

Q3: How can I prevent the formation of these alkylated byproducts?

A3: The key is to trap the reactive benzyl cation before it can react with your product. This is achieved by using scavengers . Scavengers are nucleophilic compounds added to the reaction mixture in excess to quench electrophilic species.

  • Common Scavengers and Their Targets:

    • Triisopropylsilane (TIS): A highly effective scavenger for carbocations. It reduces the benzyl cation to inert toluene.[7]

    • Thioanisole or 1,2-Ethanedithiol (EDT): Excellent scavengers, particularly for protecting sulfur-containing residues like Met and Cys. Thioanisole is also effective at preventing the reattachment of protecting groups.

    • Water: Can act as a scavenger but is less effective than others. It is often included in scavenger "cocktails".[7]

    • Phenol: Another common scavenger used to trap carbocations.

  • Recommended Scavenger Cocktail: For acid-labile deprotections (e.g., with TFA), a common and effective mixture is a "cocktail" of reagents. A standard cocktail is TFA/TIS/Water (95:2.5:2.5) . For peptides containing multiple sensitive residues, a more robust mixture like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be necessary.

Issue 3: Substrate-Specific Side Reactions

Q4: My peptide contains a Glutamic acid (Glu) residue, and after acidic deprotection, I see a byproduct with a loss of 18 Da (water). What is happening?

A4: You are likely observing the formation of pyroglutamate . This occurs through an intramolecular cyclization of the glutamic acid residue, particularly under acidic conditions or upon heating.[7] To minimize this, perform the acidolysis at reduced temperatures (0 °C to room temperature) and for the shortest time required for complete deprotection. Immediately neutralize the reaction or proceed to the next step to avoid prolonged exposure to acid.[7]

Q5: I'm working with Cysteine (Cys). What specific side reactions should I be concerned about during Z-group removal?

A5: The thiol side chain of cysteine is highly reactive and susceptible to several side reactions.[10][11]

  • Oxidation: The thiol can easily oxidize to form disulfide bridges, either intramolecularly or intermolecularly. Ensure deprotection is carried out under an inert atmosphere (Nitrogen or Argon).

  • Alkylation: As a potent nucleophile, the thiol is a prime target for benzylation.[8] Using scavengers like EDT is mandatory when deprotecting Cys-containing peptides.

  • β-Elimination: Especially with C-terminal cysteine, base-catalyzed elimination can occur during some workup procedures, leading to dehydroalanine.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis (H₂/Pd-C)

This is the mildest and most common method for Z-group removal.[2][3]

  • Preparation: In a flask suitable for hydrogenation, dissolve the Z-protected compound (1.0 equiv) in a solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Inerting: Flush the flask with Nitrogen or Argon.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 wt% of the substrate).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the atmosphere and replace it with Hydrogen gas (H₂). Repeat this cycle 3-5 times.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (typically atmospheric pressure or slightly above) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Once complete, carefully vent the H₂ and flush the flask with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Hydrogenolysis_Workflow

Protocol 2: Acidolysis (HBr in Acetic Acid)

Use this method for substrates that are incompatible with hydrogenolysis.[5]

  • Preparation: To the Z-protected compound (1.0 equiv) at 0 °C, add a solution of HBr in acetic acid (e.g., 33% HBr/AcOH).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.

  • Work-up: Once complete, dilute the reaction mixture with ice-cold diethyl ether to precipitate the amine hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

Safety Note: HBr/AcOH is highly corrosive. Handle with extreme care in a well-ventilated fume hood.

References

  • BenchChem. (2025). Navigating the Deprotection of Z-Glu(OtBu)-ONp: A Technical Guide to Minimizing Side Products.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of Benzyl (2-(aminooxy)ethyl)
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2021).
  • Cuthbertson, A., & D'mello, N. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. PMC.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Master Organic Chemistry. (2018).
  • Chemical Society Reviews. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]

  • BenchChem. (n.d.).
  • PubMed. (n.d.). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains.
  • Wikipedia. (n.d.). Hydrogenolysis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

Technical Support Center: Handling Aggregation in Z-Lys(Z)-Ser-OH Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Hydrophobic/H-Bonding Synergistic Aggregation Applicable For: SPPS (Fmoc/Boc), LPPS, Fragment Condensation

Executive Summary: The "Hydrophobic-Polar" Trap

You are likely reading this because your reaction mixture has turned into a gel, your coupling efficiency has plummeted, or your HPLC trace shows broad, smearing peaks.

The dipeptide fragment Z-Lys(Z)-Ser-OH (and sequences containing it) presents a unique "dual-threat" mechanism for aggregation:

  • 
    -
    
    
    
    Stacking:
    The two Benzyloxycarbonyl (Z) groups on the Lysine (N
    
    
    and N
    
    
    ) create a massive hydrophobic aromatic surface that drives strong intermolecular stacking.
  • Hydrogen Bonding: The Serine residue, particularly if the side chain is unprotected (common in specific Z-strategy fragment condensations), acts as a potent hydrogen bond donor/acceptor, locking the hydrophobic stacks into stable

    
    -sheet-like structures.
    

This guide provides field-proven protocols to disrupt these interactions and restore solubility.

Module 1: Solubilization Strategies (The "Gel" Breakers)

Mechanistic Insight

Standard solvents like DMF or DCM are often insufficient because they cannot simultaneously solvate the lipophilic Z-groups and disrupt the polar Serine H-bonds. You need a Chaotropic System .

Troubleshooting Protocol: The "Magic Mixture" & Salts

Question: My peptide fragment has gelled in pure DMF. How do I recover it?

Answer: Do not add more DMF. It will likely only dilute the gel without dissolving the aggregates. Switch to a Chaotropic Salt system or a Fluorinated Solvent.[1][2]

Option A: The Chaotropic Salt Wash (LiCl)

Lithium salts are highly effective at disrupting hydrogen bond networks within peptide aggregates.

ComponentConcentrationFunction
LiCl (Lithium Chloride) 0.8M - 1.0MChaotropic agent; disrupts H-bonds.
DMA (Dimethylacetamide) Solvent BaseHigher boiling point and better solvation power than DMF.
Process N/ADissolve LiCl in dry DMA. Add to the peptide resin/solid.[1][2][3][4][5][6][7] Heat to 50°C if necessary.
Option B: The "Magic Mixture" (Kent Protocol)

Best for intractable gels during SPPS coupling steps.

ComponentRatio/Conc.Function
DCM / DMF / NMP 1 : 1 : 1Balanced polarity for hydrophobic/hydrophilic solvation.
Ethylene Carbonate 2MStrong dipole; disrupts secondary structure.
Triton X-100 1%Non-ionic surfactant to prevent hydrophobic collapse.
Option C: The "Nuclear" Option (HFIP)

If the above fail, use Hexafluoroisopropanol (HFIP) .

  • Protocol: Dissolve the fragment in 10-20% HFIP in DCM.

  • Warning: HFIP is expensive and volatile. Use only when necessary for dissolution or resin swelling.

Module 2: Synthesis Optimization (SPPS & Coupling)

Visualizing the Decision Pathway

The following decision tree outlines the logical steps for troubleshooting failed couplings involving this compound.

G Start Coupling Issue: Low Yield / Aggregation CheckSolvent 1. Check Solvent System Start->CheckSolvent Chaotropic Add Chaotropic Salts (0.8M LiCl or KSCN) CheckSolvent->Chaotropic If Gel/Precipitate Microwave 2. Apply Microwave Energy (Max 60°C for Z-group) CheckSolvent->Microwave If Clear but Slow Chaotropic->Microwave If Soluble but Slow DoubleCouple 3. Double Coupling (Symmetric Anhydride) Microwave->DoubleCouple < 90% Yield Pseudoproline 4. Structural Modification (Pseudoproline/Isoacyl) DoubleCouple->Pseudoproline Persistent Failure Success Coupling Complete DoubleCouple->Success > 98% Yield Pseudoproline->Success

Figure 1: Decision tree for optimizing coupling reactions. Blue nodes represent standard interventions; Green represents structural changes.

Critical FAQs for Synthesis

Q: Can I use microwave heating with Z-protected Lysine? A: Yes, but with caution.

  • Risk: High temperatures (>75°C) can cause premature removal of the Z-group or carbamate exchange.

  • Protocol: Limit microwave temperature to 60°C max . Use short cycles (e.g., 5 mins coupling, cool, repeat).

Q: The Serine hydroxyl is free. Will it O-acylate during coupling? A: Yes, this is a major risk with this compound if the Serine side chain is unprotected.

  • Prevention: Do not use DMAP. DMAP catalyzes O-acylation.

  • Recommendation: Use Oxyma Pure / DIC activation. Oxyma suppresses racemization and minimizes O-acylation compared to HOBt/HBTU.

Q: My resin isn't swelling. What do I do? A: The Z-Lys(Z) bulk collapses PEG and Polystyrene matrices.

  • Switch Resins: Use ChemMatrix (100% PEG) or TentaGel . These have superior swelling properties in the "Magic Mixture" solvents compared to standard polystyrene.

Module 3: Structural Modification (The "Structure-Breakers")

If solvent and thermal optimization fail, the sequence itself must be modified to prevent beta-sheet formation.

The Pseudoproline Strategy

If your this compound is part of a longer chain (e.g., ...Ala-Z-Lys(Z)-Ser-Gly...), the Serine residue is your strategic pivot point.

  • Mechanism: Replace Serine with a Pseudoproline (oxazolidine) dipeptide (e.g., Fmoc-Lys(Z)-Ser(

    
    pro)-OH).
    
  • Effect: The oxazolidine ring locks the backbone into a "kinked" conformation (cis-amide bond), physically preventing the formation of the beta-sheets that drive aggregation.

  • Post-Synthesis: The native Serine is regenerated during the final acidic cleavage (TFA/Water).

Isoacyl Dipeptides (O-N Intramolecular Shift)

For sequences where Pseudoprolines are not commercially available:

  • Synthesize the peptide as an O-acyl isopeptide at the Serine.

  • The peptide is synthesized through the Serine side-chain Oxygen (ester bond) rather than the Nitrogen.

  • Result: No amide hydrogen is available for H-bonding at that position.

  • Restoration: A simple pH shift (pH > 7.4) after purification triggers the O-to-N acyl shift, restoring the native peptide bond.

References & Grounding

  • The "Magic Mixture" & Aggregation:

    • Zhang, L., et al. (2012). The "Magic Mixture" principle for solubilizing hydrophobic peptides.

    • Source:

  • Chaotropic Salts in SPPS:

    • Seber, G., et al. (2012). Effect of Chaotropic Salts on Aggregation.

    • Source:

  • Pseudoprolines (Serine-derived Oxazolidines):

    • Haack, T., & Mutter, M. (1992). Serine derived oxazolidines as secondary structure disrupting, solubilizing building blocks.

    • Source:

  • Z-Lys(Z)-OH Physical Properties:

    • Solubility data and handling.[5][8][9]

    • Source:

Sources

Technical Support Center: Z-Group Deprotection (Lys & Ser)

[1]

Status: Active Ticket ID: Z-LYS-SER-DEPROT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "Stubborn Z" Paradox

Welcome to the Z-Group Deprotection Support Center. You are likely here because the Benzyloxycarbonyl (Z or Cbz) group—historically the "gold standard" of stability—has become a liability in your synthesis.

While the Z group is celebrated for preventing racemization and suppressing side reactions, its removal from Lysine (


-amine)Serine (hydroxyl/amine)Catalytic PoisoningCarbocation Return1

This guide does not offer generic advice. It provides a forensic framework to diagnose why your deprotection is incomplete and offers validated protocols to force the reaction to completion.

Diagnostic Framework: Is it really incomplete?

Before altering your protocol, confirm the chemical species present.[1][2] Incomplete deprotection often masquerades as other side reactions.[1]

Table 1: Mass Spectrometry Signatures for Z-Group Failure

ObservationMass Shift (

M)
DiagnosisRoot Cause
Target Peak + 134 Da +134.1Incomplete Removal One Z group remains intact.[1] Common in aggregated sequences.[1]
Target Peak + 106 Da +106.1Benzyl Cation Trapping The Z group cleaved, but the benzyl carbocation re-attached to a nucleophile (Tyr, Trp, Met).[1]
Target Peak + 42 Da +42.0Acetylation (False Positive) If using AcOH solvent, the free amine was acetylated, not Z-protected.[1]
Target Peak + 90 Da +90.0O-Z Carbonate (Ser) Rare.[1] Z-group on Serine oxygen (carbonate) failed to cleave.[1]

Workflow A: Catalytic Hydrogenolysis ( /Pd-C)

The preferred method for "clean" chemistry, but highly susceptible to poisoning.[1]

The Core Problem: Sulfur Poisoning & Aggregation

If your peptide contains Methionine (Met) , Cysteine (Cys) , or even trace sulfur from resins, the Sulfur lone pairs will bind irreversibly to the Palladium surface, deactivating the catalyst.[1] Furthermore, Z-Lys residues are hydrophobic; they promote aggregation, burying the Z-group away from the catalyst surface.[1]

Validated Protocol: The "High-Flow" Hydrogenolysis

Applicability: Peptides with Met/Cys or difficult sequences.[1]

  • Solvent Cocktail: Dissolve peptide in AcOH:MeOH (1:4) .

    • Why: Acetic acid breaks beta-sheet aggregation; Methanol increases

      
       solubility.[1]
      
  • Catalyst Loading: Use 10% Pd(OH)

    
    /C (Pearlman's Catalyst)  instead of standard Pd/C.
    
    • Why: Palladium Hydroxide is more robust against sulfur poisoning than elemental Pd.[1]

  • The "Pre-Saturation" Step (Crucial):

    • Add the peptide solution to the flask before adding the catalyst.

    • Why: Prevents the dry catalyst from adsorbing the peptide into its pores immediately, which locks the conformation.[1]

  • Pressure: 3–4 bar (45–60 psi) is required for stubborn Lys(Z).[1] Balloon pressure is often insufficient for aggregated regions.[1]

Visualization: Hydrogenolysis Decision Tree

Hydrogenolysis_TroubleshootingStartStart: Incomplete Z Removal (H2/Pd)CheckSDoes sequence contain Met, Cys, or Cys(ProtectingGroup)?Start->CheckSSulfurYesYES: Sulfur Poisoning LikelyCheckS->SulfurYesYesSulfurNoNO: Steric/Aggregation IssueCheckS->SulfurNoNoAction1Switch to Liquid Ammonia/Na (Birch)OR Strong Acidolysis (See Module 4)SulfurYes->Action1Action21. Add Cyclohexylamine (Scavenger)2. Switch to Pd(OH)23. Increase Temp to 40°CSulfurNo->Action2

Caption: Decision logic for overcoming catalytic deactivation during Z-group removal.

Workflow B: Acidolytic Cleavage (The "Brute Force" Method)

Required when Hydrogenolysis fails or is incompatible with the substrate.

The Core Problem: The "Push-Pull" Equilibrium

Acidolysis (HBr or TFMSA) works by protonating the carbamate oxygen, leading to the expulsion of the benzyl carbocation (

  • The Trap: If

    
     is not immediately scavenged, it acts as an electrophile, re-attacking the newly liberated amine (reversible reaction) or alkylating Trp/Tyr/Met residues (irreversible modification).[1]
    
Validated Protocol: TFMSA "High Acidity" Cocktail

Standard TFA is too weak to remove Z-Lys efficiently.[1] HBr/AcOH is volatile and degrades Trp.[1] The TFMSA (Trifluoromethanesulfonic acid) method is the modern standard for difficult Z groups.

Safety: TFMSA is a superacid.[1] Handle in a fume hood with extreme caution.

Reagents:

  • TFMSA (Superacid)[1]

  • TFA (Solvent/Co-acid)[1]

  • Thioanisole (Soft Nucleophile/Scavenger)[1]

  • EDT (Ethanedithiol - optional, if Met is present)[1]

Step-by-Step:

  • Cooling: Chill 10 mL TFA in a round-bottom flask to 0°C.

  • Scavenger: Add 1 mL Thioanisole (and 0.5 mL EDT if Met present).

  • Peptide: Dissolve the protected peptide (100 mg) in this mixture.

  • Activation: Slowly add 1 mL TFMSA dropwise.

    • Mechanism:[1][3][4] The acidity spikes, protonating the Z-carbamate.[1]

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temp for 90-120 mins.

    • Note: Z-Lys requires the full 120 mins.[1] Z-Ser (if present) cleaves faster.[1]

  • Precipitation: Pour into 200 mL cold Diethyl Ether to crash out the peptide.

Visualization: Acidolysis Mechanism & Scavenging[1]

Acidolysis_MechanismSubstrateZ-Lys-PeptideIntermediateProtonated CarbamateSubstrate->Intermediate+ AcidAcidTFMSA (H+)CleavageCleavage EventIntermediate->CleavageProductFree Lys-PeptideCleavage->ProductCationBenzyl Carbocation (Bn+)Cleavage->CationWasteBn-Thioanisole (Inert)Cation->Waste+ Scavenger (Fast)SideReactionRe-alkylation of Peptide!Cation->SideReactionNo Scavenger (Slow)ScavengerThioanisole

Caption: The critical role of scavengers in preventing benzyl carbocation re-attachment.

Residue-Specific Troubleshooting

Lysine (Lys): The Hydrophobic Shield
  • Issue: The Z group on the

    
    -amine creates a hydrophobic patch. In SPPS or long peptides, these patches stack (hydrophobic collapse), preventing reagents from reaching the site.[1]
    
  • Solution: Use "Magic Mixture" solvents during reaction if solubility is poor: TFA/DCM/HFIP (Hexafluoroisopropanol) .[1] HFIP is excellent at disrupting secondary structures that shield the Lysine side chain.

Serine (Ser): The Nucleophilic Neighbor
  • Issue: If you are removing Z from the N-terminus of a Serine residue (Z-Ser-...), or if you have a Z-carbonate on the side chain.

  • Risk: Upon deprotection, the free amine of Serine can attack the side-chain ester of the previous amino acid (N->O migration) in strong acid, or the free hydroxyl can attack the Z-cation.[1]

  • Solution: Keep the temperature strictly at 0°C during the TFMSA addition. Heat promotes the N->O acyl migration side reaction.[1]

Frequently Asked Questions (FAQ)

Q: Can I use HBr/AcOH for Z-Lys removal if I have Tryptophan (Trp) in my sequence? A: Proceed with extreme caution. HBr/AcOH generates highly reactive benzyl bromides and carbocations that will alkylate the Trp indole ring (mass shift +106 or +90).[1] You must use a huge excess of scavenger (Indole or Thioanisole) and consider using the catalytic hydrogenation route instead if possible.

Q: My peptide precipitated during Hydrogenolysis. Is the reaction done? A: No. Precipitation usually stops the reaction because the peptide is no longer in contact with the catalyst. Add more Acetic Acid (AcOH) or HFIP to the mixture to resolubilize the peptide and continue stirring.

Q: Why not just use HF (Hydrofluoric Acid)? A: HF is the gold standard for efficacy but the highest risk for safety. TFMSA (Protocol B)[1] offers comparable cleavage strength for Z groups without the need for a specialized Teflon vacuum line, making it accessible to standard labs.[1]

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[1][5] Wuts, P.G.M.[1][5] & Greene, T.W.[1][6] (Wiley, 2006).[1] The definitive text on Z-group stability and cleavage conditions.[1]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews 109.6 (2009): 2455-2504.[1] Comprehensive review of deprotection mechanisms and side reactions.[1]

  • Tam, J. P., et al. "S_N 2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis."[1] Journal of the American Chemical Society 105.21 (1983): 6442-6455.[1] Foundational paper on the "Push-Pull" acidolysis mechanism.[1][1]

  • Merrifield, R. B. "Solid Phase Peptide Synthesis.[1][7] I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society 85.14 (1963): 2149-2154.[1] Establishes the baseline for Z/Bzl chemistry.[1]

Identifying and minimizing byproducts in Z-Lys(Z)-Ser-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of the dipeptide Z-Lys(Z)-Ser-OH. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the liquid-phase synthesis of this valuable peptide building block. As Senior Application Scientists, we aim to equip you with the knowledge to not only identify and resolve common issues but also to understand the underlying chemical principles to proactively minimize byproduct formation and optimize your synthetic strategy.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols.

Issue 1: Low Yield of the Desired this compound Dipeptide

Question: I am experiencing a significantly lower than expected yield of my target dipeptide, this compound. What are the likely causes and how can I improve it?

Answer: Low yields in peptide synthesis can often be attributed to incomplete coupling reactions or the formation of various byproducts.[1] In the case of this compound, several factors could be at play.

Root Cause Analysis:

  • Incomplete Coupling: The formation of the peptide bond between Z-Lys(Z)-OH and Ser-OH might not be going to completion. This can be due to steric hindrance, suboptimal activation of the carboxylic acid, or deactivation of the coupling reagents.

  • Side Reactions: Several side reactions can consume your starting materials and lead to a complex mixture of products, reducing the yield of the desired dipeptide.[1] Key side reactions to consider are:

    • O-acylation of Serine: The hydroxyl group on the serine side chain can be acylated by the activated Z-Lys(Z)-OH, leading to the formation of a branched ester byproduct.[2]

    • Racemization: The chiral center of the amino acids, particularly the activated Z-Lys(Z)-OH, can undergo racemization, leading to the formation of diastereomeric dipeptides which can be difficult to separate and reduce the yield of the desired L-L isomer.[2][3]

    • Formation of N-acylurea: If using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and terminates the coupling reaction.[1]

    • Diketopiperazine (DKP) Formation: While more common in solid-phase peptide synthesis (SPPS) after the dipeptide stage, intramolecular cyclization to form a DKP can occur under certain conditions, especially with prolonged reaction times or elevated temperatures.

Troubleshooting Protocol:

  • Optimize Coupling Reagents and Additives:

    • Carbodiimides with Additives: The use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) should always be paired with a racemization-suppressing additive.[3] 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly recommended as they minimize racemization and can help prevent O-acylation.[2][3]

    • Phosphonium and Aminium Reagents: Consider using phosphonium salts like BOP or PyBOP, or aminium salts like HBTU or HATU.[3][4] These reagents often lead to faster and cleaner reactions with fewer side products.[4] However, be aware that uronium/aminium reagents can cause guanidinylation of the N-terminal amino group as a side reaction, though this is less of a concern at the dipeptide stage.[4]

  • Control Reaction Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C to room temperature). Lower temperatures can significantly reduce the rate of side reactions, especially racemization.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent prolonged exposure to conditions that may favor byproduct formation.

  • Purification Strategy: A well-designed purification strategy is crucial. Reversed-phase HPLC is a powerful tool for separating the desired dipeptide from closely related byproducts.[5]

Issue 2: Identification of an Unexpected Byproduct with a Mass of [M-18]

Question: My mass spectrometry analysis shows a significant peak corresponding to the mass of my expected product minus 18 Da. What is this byproduct and how can I prevent its formation?

Answer: A mass loss of 18 Da is indicative of a dehydration reaction. In the context of serine-containing peptides, this is often due to the formation of a dehydroalanine (Dha) residue via β-elimination of the serine hydroxyl group.

Root Cause Analysis:

The β-elimination of the serine hydroxyl group is a base-catalyzed side reaction.[6] During the coupling step, the base used to neutralize the amino acid salt or to facilitate the coupling reaction can promote the abstraction of the α-proton of the serine residue. This is followed by the elimination of the hydroxyl group to form the dehydroalanine derivative. This side reaction can be exacerbated by elevated temperatures and the use of strong, non-hindered bases.

Troubleshooting Protocol:

  • Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] Avoid stronger bases like DBU when serine is present, as it is known to catalyze aspartimide formation and can also promote β-elimination.[7]

  • Temperature Control: Maintain a low reaction temperature (0 °C) during the coupling step to minimize the rate of the elimination reaction.

  • Minimize Reaction Time: As with other side reactions, monitor the reaction progress closely and work up the reaction as soon as the formation of the desired product has plateaued.

  • Side-Chain Protection of Serine: While often not necessary for simple dipeptide couplings with mild reagents, protecting the serine hydroxyl group with a tert-butyl (tBu) or benzyl (Bzl) group can completely prevent O-acylation and β-elimination.[2] However, this adds extra steps for protection and deprotection to your synthesis.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of serine for this synthesis?

A1: While it is possible to perform the coupling without protecting the serine hydroxyl group, especially with milder coupling reagents and careful control of reaction conditions, protection is generally recommended to prevent O-acylation.[2] The choice depends on the specific coupling method and the desired purity of the final product. If you are observing significant O-acylation byproducts, protecting the serine hydroxyl group is the most effective solution.

Q2: What are the best analytical techniques to identify and quantify byproducts in my reaction mixture?

A2: A combination of analytical techniques is ideal for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for separating the desired product from byproducts and unreacted starting materials. It can also be used for quantification.[5]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is essential for identifying the molecular weights of the components in your reaction mixture, allowing you to deduce the structures of potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of your desired product and help elucidate the structure of unknown byproducts.

Q3: Can I use Boc protection for the lysine side chain instead of Z protection?

A3: Yes, using a Boc group to protect the ε-amino group of lysine (Z-Lys(Boc)-OH) is a common and effective strategy.[8] The Boc group is stable to the conditions used for peptide coupling and can be removed under acidic conditions (e.g., with TFA), which are orthogonal to the hydrogenolysis conditions used to remove the Z groups.[7][9]

Q4: My final product is difficult to crystallize. What purification methods do you recommend?

A4: If crystallization is challenging, preparative reversed-phase HPLC is the most effective method for obtaining highly pure this compound.[5] Flash column chromatography on silica gel can also be an option, but the polarity of the dipeptide may require a polar solvent system.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using EDC/HOBt
  • Dissolution: Dissolve Ser-OH (1 equivalent) in a suitable solvent mixture (e.g., a mixture of water and an organic solvent like THF or dioxane) and adjust the pH to approximately 8.5-9.0 with a suitable base (e.g., N-methylmorpholine or a dilute aqueous solution of sodium bicarbonate). Cool the solution to 0 °C in an ice bath.

  • Activation: In a separate flask, dissolve Z-Lys(Z)-OH (1 equivalent) and HOBt (1.1 equivalents) in an appropriate organic solvent (e.g., DMF or DCM). Cool the solution to 0 °C.

  • Coupling: Add EDC·HCl (1.1 equivalents) to the Z-Lys(Z)-OH solution and stir for 5-10 minutes at 0 °C.

  • Reaction: Add the activated Z-Lys(Z)-OH solution dropwise to the Ser-OH solution, maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 2-3. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is a sensitive method for detecting free primary amines.[5] While more commonly used in solid-phase synthesis, it can be adapted to monitor the consumption of the serine amine in solution-phase synthesis. A small aliquot of the reaction mixture can be spotted on a TLC plate, dried, and then treated with the Kaiser test reagents. A positive result (blue color) indicates the presence of unreacted serine.

Visualizing Key Concepts

Diagram 1: Key Side Reactions in this compound Synthesis

Side_Reactions cluster_main Z-Lys(Z)-OH + Ser-OH cluster_products Potential Products Activated Z-Lys(Z)-OH Activated Z-Lys(Z)-OH Desired Dipeptide Desired Dipeptide Activated Z-Lys(Z)-OH->Desired Dipeptide Peptide Bond Formation O-acylated Serine O-acylated Serine Activated Z-Lys(Z)-OH->O-acylated Serine O-acylation Racemized Dipeptide Racemized Dipeptide Activated Z-Lys(Z)-OH->Racemized Dipeptide Racemization N-acylurea N-acylurea Activated Z-Lys(Z)-OH->N-acylurea Rearrangement (with Carbodiimides) Dehydroalanine Peptide Dehydroalanine Peptide Desired Dipeptide->Dehydroalanine Peptide β-elimination (Base)

Caption: Major reaction pathways and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_byproducts Analyze Crude Product by HPLC/MS start->check_byproducts incomplete_coupling Predominantly Starting Materials Remain check_byproducts->incomplete_coupling Yes major_byproducts Significant Byproduct Peaks Observed check_byproducts->major_byproducts No optimize_coupling Optimize Coupling Reagents (e.g., HATU, PyBOP) Increase Equivalents Extend Reaction Time incomplete_coupling->optimize_coupling identify_byproducts Identify Byproduct Structures (MS, NMR) major_byproducts->identify_byproducts end Improved Yield optimize_coupling->end o_acylation O-acylation or Dehydration Detected identify_byproducts->o_acylation Mass indicates O-acylation or dehydration racemization Diastereomers Detected identify_byproducts->racemization Mass is correct, but multiple peaks mitigate_side_reactions Lower Temperature Use Hindered Base Consider Ser(tBu) or Ser(Bzl) o_acylation->mitigate_side_reactions suppress_racemization Add HOBt or OxymaPure Lower Temperature racemization->suppress_racemization mitigate_side_reactions->end suppress_racemization->end

Sources

Technical Support Center: Strategies to Prevent Premature Deprotection of Z-Lys(Z)-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling Nα,Nε-bis(benzyloxycarbonyl)-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the premature loss of the benzyloxycarbonyl (Z or Cbz) protecting group. Maintaining the integrity of these protecting groups is critical for successful peptide synthesis and subsequent conjugation strategies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered during their synthetic workflows.

Section 1: Understanding the Instability of the Z-Group

The benzyloxycarbonyl (Z) group is a widely used protecting group for amines due to its stability under a range of conditions.[2] However, it is uniquely susceptible to certain reagents and conditions that can lead to its unintended cleavage. The Z-group is primarily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[2][4] Premature deprotection typically occurs when the reaction conditions inadvertently mimic these harsh deprotection protocols.

The structure of this compound presents three points of potential Z-group lability: the α-amino group of lysine, the ε-amino group of the lysine side-chain, and potentially an O-protected serine, though the provided nomenclature this compound indicates a free serine hydroxyl. The Z-groups on the nitrogen atoms of lysine are carbamates, which are generally stable to basic conditions but labile to acidolysis and hydrogenolysis.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: I'm observing partial deprotection of my this compound during a coupling reaction with an activated carboxyl group. What is the likely cause?

Answer: The most probable cause is the presence of acidic species in your reaction mixture. Many peptide coupling reagents, or their byproducts, can create a sufficiently acidic microenvironment to induce partial cleavage of the Z-group.

  • Causality: The Z-group is cleaved under acidic conditions via an SN1-type mechanism. The acid protonates the carbamate oxygen, leading to the loss of carbon dioxide and the formation of a stable benzyl carbocation. This carbocation is then quenched, leaving a free amine.

  • Troubleshooting:

    • Choice of Coupling Reagent: If you are using carbodiimides like DCC or EDC, the formation of isourea byproducts can be an issue. Ensure you are using an additive like HOBt or Oxyma to suppress side reactions, but be aware that these additives are themselves weakly acidic.

    • pH Control: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial.[5] Use just enough base to neutralize any acidic salts (e.g., hydrochloride salts of amino components) and to facilitate the coupling reaction without causing other side reactions like racemization. A common starting point is 1.5-2.0 equivalents of DIPEA.

    • Reagent Quality: Ensure all reagents, especially the coupling agents and solvents like DMF, are of high purity and free from acidic contaminants.[6]

FAQ 2: After aqueous workup and extraction, my NMR and Mass Spec data show significant loss of one or both Z-groups. How can I modify my workup protocol?

Answer: Standard aqueous workups involving acidic washes are a primary source of premature Z-group deprotection.

  • Causality: Washing with solutions like 1N HCl, even if brief and at low temperatures, is sufficiently acidic to cleave a portion of the Z-groups. The α-amino Z-group is generally more labile than the ε-amino Z-group.

  • Troubleshooting Protocol: Acid-Free Workup

    • Quenching: After the reaction is complete, quench with a neutral or slightly basic solution, such as saturated sodium bicarbonate (NaHCO₃) or water.

    • Extraction: Extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Washing:

      • Wash the organic layer sequentially with saturated NaHCO₃ solution to remove unreacted starting materials and acidic byproducts.

      • Follow with a wash using saturated sodium chloride (brine) to reduce the water content in the organic phase.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).

FAQ 3: Can I use catalytic hydrogenation to remove other protecting groups in the presence of this compound?

Answer: No. This is a critical point of incompatibility. The Z-group is defined by its lability to catalytic hydrogenation.

  • Causality: The Z-group is readily cleaved by hydrogen gas in the presence of a palladium, platinum, or nickel catalyst. This is the standard method for its removal.[7]

  • Orthogonal Strategy: To deprotect other functionalities while preserving the Z-groups, you must employ an orthogonal protecting group strategy.[7][8][9][10] This means using protecting groups that can be removed under conditions that do not affect the Z-group.[3][7][9][10]

Protecting GroupRemoval ConditionCompatibility with Z-Group
Fmoc Mild base (e.g., 20% piperidine in DMF)Excellent [2][7]
Boc Moderate acid (e.g., TFA in DCM)Poor to Fair (Risk of partial Z cleavage)[2][3]
Alloc Pd(0) catalyst and a scavengerIncompatible (Pd catalyst)[1]
Benzyl esters/ethers Hydrogenolysis or strong acidIncompatible [4][7]

Section 3: Visualizing the Problem and Solution

Chemical Structure and Points of Lability

The diagram below illustrates the structure of this compound, highlighting the bonds susceptible to premature cleavage.

Caption: Structure of this compound with labile Z-group bonds highlighted.

Workflow: Safe vs. Risky Procedures

This workflow diagram contrasts experimental steps that preserve Z-group integrity with those that risk premature deprotection.

workflow cluster_safe Safe Workflow cluster_risky Risky Workflow start_safe This compound coupling_safe Coupling with DIPEA/HOBt pH > 7 start_safe->coupling_safe workup_safe Neutral/Basic Workup (e.g., NaHCO3 wash) coupling_safe->workup_safe purify_safe Silica Chromatography (Neutral solvent system) workup_safe->purify_safe end_safe Intact Product purify_safe->end_safe start_risky This compound coupling_risky Coupling without Base or with Acidic Catalyst start_risky->coupling_risky workup_risky Acidic Workup (e.g., 1N HCl wash) coupling_risky->workup_risky deprotection_risky Exposure to H2/Pd or other reducing agents workup_risky->deprotection_risky end_risky Deprotected Byproducts deprotection_risky->end_risky

Sources

Overcoming poor recovery of Z-Lys(Z)-Ser-OH after purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of Nα,Nε-Di-Z-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH). This protected dipeptide is a key intermediate in the synthesis of more complex peptide structures. However, its unique physicochemical properties present distinct challenges during purification, often leading to frustratingly low recovery rates. The molecule's amphipathic nature—possessing bulky, hydrophobic benzyloxycarbonyl (Z) protecting groups alongside polar hydroxyl and carboxylic acid moieties—is the primary source of these difficulties.

This guide provides a structured, in-depth troubleshooting framework based on established chemical principles and extensive field experience. It is designed to help you diagnose the root cause of poor recovery and implement effective, validated solutions to optimize your purification workflow.

Troubleshooting Guide: Diagnosing Poor Recovery

Low recovery is rarely due to a single cause. It is typically a cumulative loss across several stages of the workup and purification process. This guide will walk you through a logical diagnostic sequence to pinpoint the source of product loss.

Question 1: Is the issue product loss during the aqueous workup or the purification step itself?

The first critical step is to determine where the product is being lost. The amphipathic nature of this compound, combined with its free carboxylic acid, makes it susceptible to loss during acid-base extractions.

How to Diagnose:

  • Analyze All Layers: Before proceeding to chromatography, retain and analyze all aqueous layers from your workup. Acidify a small sample of any basic aqueous washes (e.g., bicarbonate washes) to a pH of ~2-3 with 1M HCl. If your product precipitates as a white solid or if a spot corresponding to your product appears on TLC after extraction with ethyl acetate (EtOAc), you have found a major source of product loss.

  • The Chemistry: The free carboxylic acid on the serine residue will be deprotonated to the highly water-soluble carboxylate salt form in any basic aqueous solution (pH > 7).[1][2] A common error is washing the organic layer containing the product with sodium bicarbonate to remove acidic reagents; this simultaneously converts the desired product into its salt and extracts it into the aqueous phase.[1]

Corrective Actions:

  • Avoid Basic Washes: Do not use basic aqueous solutions (e.g., NaHCO₃, Na₂CO₃) if your product has a free carboxylic acid.

  • Use Mild Acidic Washes: To remove basic impurities (like residual amines), wash the organic layer with a mild acidic solution, such as 10% citric acid or very dilute HCl (0.1-0.5M), followed by a brine wash to minimize emulsion formation.

Question 2: Is the purification method—flash chromatography or recrystallization—optimized for this specific molecule?

If you've confirmed the product is not lost in the workup, the purification method itself is the next area to scrutinize. Both flash chromatography and recrystallization can lead to poor recovery if not properly tailored to the molecule.

Flash chromatography is a powerful technique for peptide purification but can be inefficient without optimization.[3][4]

Common Issues & Solutions:

  • Problem: Poor Solubility During Column Loading.

    • The Chemistry: The combination of hydrophobic Z-groups and polar functions can lead to poor solubility in standard loading solvents like dichloromethane (DCM) or EtOAc, causing precipitation on the column head.[5][6] Protected peptides often require more polar solvent mixtures for dissolution.[7]

    • Solution: Dissolve the crude product in a minimal amount of a stronger, more polar solvent like dimethylformamide (DMF) or methanol (MeOH), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the column (dry loading). This prevents precipitation and ensures a narrow starting band.

  • Problem: Product Streaking or Tailing on the Column.

    • The Chemistry: The free carboxylic acid can interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing significant tailing and broad peaks, which leads to poor separation and recovery.

    • Solution: Add a small percentage of a competitive acidic modifier to the eluent. Acetic acid (AcOH) is the standard choice. A typical starting point is 0.5-1% AcOH in your eluent system (e.g., DCM/MeOH/AcOH). This protonates the product's carboxylate form and neutralizes active sites on the silica, sharpening the elution peak.

  • Problem: Incorrect Eluent Polarity.

    • The Chemistry: An eluent that is too non-polar will result in the product sticking irreversibly to the column. An eluent that is too polar will cause co-elution with impurities.

    • Solution: Develop the optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for a target Rf value of 0.25 - 0.35 for your product. This provides the best balance for separation on a column.

Recommended Starting Solvent Systems for TLC/Column Chromatography:

System ComponentsRatio (v/v/v)Target RfNotes and Rationale
Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (AcOH)90:10:0.5~0.3A robust starting point. Adjust MeOH content to change polarity. AcOH is critical to prevent tailing.
Ethyl Acetate (EtOAc) / Hexanes / Acetic Acid (AcOH)70:30:0.5~0.25Good for separating less polar impurities. Increase EtOAc for higher polarity.
Chloroform (CHCl₃) / Isopropanol (IPA) / Acetic Acid (AcOH)85:15:1~0.35Chloroform and IPA offer different selectivity compared to DCM/MeOH.[7]

Recrystallization can yield highly pure material but is often challenging for protected peptides, which may precipitate as oils or amorphous solids.[8]

Common Issues & Solutions:

  • Problem: Product Oiling Out Instead of Crystallizing.

    • The Chemistry: The molecule fails to form an ordered crystal lattice, often due to residual solvent, impurities, or rapid cooling. The presence of bulky, flexible Z-groups can hinder efficient packing into a crystal structure.

    • Solution:

      • Slow Down Cooling: After dissolving the compound in a minimal amount of hot solvent, allow it to cool to room temperature very slowly, then transfer to a 4°C refrigerator. Do not place it directly in an ice bath.

      • Use a Solvent/Anti-Solvent System: Dissolve the peptide in a good solvent (e.g., EtOAc, isopropanol) and slowly add a poor solvent (anti-solvent) like hexanes or diethyl ether dropwise until persistent cloudiness appears. Then, add a few drops of the good solvent to redissolve, and allow to stand undisturbed.

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.

  • Problem: No Solid Forms Upon Cooling.

    • The Chemistry: The compound may be too soluble in the chosen solvent, even at low temperatures, or the solution may be too dilute.

    • Solution:

      • Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to cool again.

      • Change Solvent System: Experiment with different solvent systems. Good single-solvent candidates include ethyl acetate or isopropanol. For solvent/anti-solvent pairs, try EtOAc/Hexane, DCM/Hexane, or Methanol/Water.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical flow for diagnosing and resolving poor recovery of this compound.

troubleshooting_workflow start Start: Poor Recovery of This compound check_workup Step 1: Analyze Aqueous Workup Layers (Acidify basic washes, TLC analysis) start->check_workup product_in_aq Product Found in Aqueous Layer? check_workup->product_in_aq workup_loss_yes Root Cause: Loss during Acid-Base Extraction product_in_aq->workup_loss_yes Yes check_purification Step 2: Evaluate Purification Method product_in_aq->check_purification No workup_solution Solution: - Avoid basic washes (e.g., NaHCO3) - Use mild acid washes (e.g., citric acid) - Re-acidify aqueous layers to recover lost product workup_loss_yes->workup_solution method Method Used? check_purification->method chromatography Flash Chromatography method->chromatography Chromatography recrystallization Recrystallization method->recrystallization Recrystallization chrom_issue Problem? chromatography->chrom_issue recryst_issue Problem? recrystallization->recryst_issue solubility Poor Solubility (Loading) chrom_issue->solubility Solubility tailing Streaking/ Tailing chrom_issue->tailing Tailing separation Poor Separation chrom_issue->separation Separation oiling_out Product Oiling Out recryst_issue->oiling_out Oiling Out no_solid No Solid Forms recryst_issue->no_solid No Solid sol_sol Solution: - Use dry loading technique - Adsorb on silica from DMF/MeOH solubility->sol_sol tail_sol Solution: - Add 0.5-1% Acetic Acid to eluent tailing->tail_sol sep_sol Solution: - Optimize eluent with TLC (Target Rf ~0.3) separation->sep_sol oil_sol Solution: - Slow cooling - Use solvent/anti-solvent system - Scratch flask to induce nucleation oiling_out->oil_sol solid_sol Solution: - Reduce solvent volume - Change solvent system (e.g., EtOAc/Hexane) no_solid->solid_sol

Caption: Troubleshooting workflow for low recovery of this compound.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography (Dry Loading)
  • Sample Preparation:

    • Dissolve your crude this compound (~1 g) in a minimal volume of methanol or DMF (e.g., 2-5 mL).

    • Add 3-5 times the mass of silica gel (e.g., 3-5 g) to the solution.

    • Concentrate the slurry using a rotary evaporator until a completely dry, free-flowing powder is obtained. Ensure all solvent is removed.

  • Column Packing:

    • Select a column appropriate for your sample size.

    • Pack the column with silica gel using your chosen eluent (e.g., DCM/MeOH/AcOH 95:5:0.5) as a slurry. Do not let the column run dry.

  • Loading and Elution:

    • Carefully layer the silica-adsorbed sample powder onto the top of the packed column bed.

    • Gently add a small layer of sand or fritted disc on top to prevent disturbance.

    • Begin elution with the solvent system, applying pressure as required.

    • Collect fractions and monitor by TLC (stain with ninhydrin after heating to visualize Z-protected amines, or use a KMnO₄ stain).

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator. Co-evaporate with toluene or cyclohexane to remove residual acetic acid.

    • Dry the resulting solid or foam under high vacuum to obtain the final product.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution:

    • Place the crude, semi-purified peptide into an Erlenmeyer flask.

    • Add a small volume of a "good" solvent (e.g., ethyl acetate) and gently heat (e.g., to 40-50°C) with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Induce Precipitation:

    • Remove the flask from heat.

    • Slowly add a "poor" or "anti-solvent" (e.g., hexanes) dropwise with continuous swirling.

    • Continue adding until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

  • Clarification and Crystallization:

    • Add 1-2 drops of the "good" solvent to make the solution clear again.

    • Cover the flask and allow it to stand undisturbed at room temperature. Crystal formation should begin within minutes to hours.

    • Once crystal growth appears complete at room temperature, transfer the flask to a 4°C refrigerator for several hours to maximize precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with the cold anti-solvent (hexanes) to remove soluble impurities.

    • Dry the crystals under high vacuum.

Frequently Asked Questions (FAQs)

Q1: My TLC shows a single spot, but my yield after the column is still low. Where could the product be? A: This often indicates irreversible adsorption to the silica gel. The product is likely still on the column. This happens if the eluent is not polar enough or if an acidic modifier like acetic acid was not used. Try flushing the column with a much more polar solvent system (e.g., 10-20% MeOH in DCM with 1% AcOH) to see if you can recover the remaining material.

Q2: I obtained my product as a thick, sticky oil after chromatography. How can I solidify it? A: Protected peptides frequently yield oils or amorphous foams.[8] First, ensure all solvent is removed by drying under high vacuum for an extended period. If it remains an oil, try precipitation: dissolve the oil in a small amount of a solvent like diethyl ether or DCM and add a large volume of a non-polar solvent like hexanes or pentane with rapid stirring. The product should precipitate as a solid powder that can be filtered.

Q3: Can I use reverse-phase (C18) chromatography instead of normal-phase (silica gel)? A: Yes, reverse-phase flash chromatography is an excellent alternative and often preferred for peptides.[3][4] You would use a polar eluent system, typically a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) added to both solvents. The TFA serves a similar purpose to acetic acid in normal-phase, ensuring sharp peaks by protonating the carboxyl group and ion-pairing with any basic sites.

Q4: Why are Z (benzyloxycarbonyl) protecting groups used, and how do they affect purification? A: The Z group is a classic carbamate protecting group for amines.[9] It is stable to the basic conditions used in Fmoc-based peptide synthesis and the mildly acidic conditions used to cleave Boc groups, making it a valuable orthogonal protecting group.[9][10] However, its large, aromatic, and greasy nature significantly increases the hydrophobicity of the peptide, which dominates its chromatographic behavior and solubility, making solvent selection critical.[5]

References

  • Teledyne ISCO. (n.d.). Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput. Retrieved from [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (n.d.). Flash chromatography, a fast and efficient technique for purification of peptides – Part 2. Retrieved from [Link]

  • Wang, L., et al. (2022). Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. JACS Au. Retrieved from [Link]

  • Narita, M., et al. (1985). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Applied Pharmaceutical Crystalline. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. APC. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Azevedo, A. M., et al. (2018). LYTAG‐driven purification strategies for monoclonal antibodies using quaternary amine ligands as affinity matrices. Biotechnology Progress. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2012). A process for extraction of peptides and its application in liquid phase peptide synthesis. Google Patents.
  • Xu, Z., et al. (2022). Improved Production of ε-Poly-L-Lysine in Streptomyces albulus Using Genome Shuffling and Its High-Yield Mechanism Analysis. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Gabriel, T. F., et al. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Varkhedkar, K., et al. (2016). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications. Retrieved from [Link]

  • Zhang, M., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules. Retrieved from [Link]

  • Various Authors. (2023). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? ResearchGate. Retrieved from [Link]

  • Reddit User. (2023). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. r/Chempros. Retrieved from [Link]

  • Brik, A., et al. (2021). Controlling Segment Solubility In Large Protein Synthesis. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews. Retrieved from [Link]

  • Orlando, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology. Retrieved from [Link]

  • Li, P., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Maclaren, J. A. (1966). New Methods in Peptide Synthesis. Part 111.l Protection of Carboxyl Group. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Patsnap. (2023). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • Bio-Works. (2023). How to improve process efficiency and economy in peptide production. Retrieved from [Link]

  • Gyros Protein Technologies. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: Z-Lys(Z)-Ser-OH vs. Fmoc-Lys(Boc)-Ser(tBu)-OH in Peptide Synthesis

[1]

Executive Summary

This guide compares two distinct dipeptide building blocks used to synthesize the Lysine-Serine (Lys-Ser) motif: Z-Lys(Z)-Ser-OH and Fmoc-Lys(Boc)-Ser(tBu)-OH .[1]

The choice between these two is not merely a preference for protecting groups but represents a fundamental divergence in synthetic strategy:

  • This compound is the gold standard for Solution-Phase Synthesis or specific Fragment Condensation strategies where intermediates are purified by crystallization.[1] It requires aggressive deprotection (Hydrogenolysis or HF).[1]

  • Fmoc-Lys(Boc)-Ser(tBu)-OH (or its stepwise assembly) is the standard for Solid-Phase Peptide Synthesis (SPPS) .[1] It offers full orthogonality with mild base deprotection and TFA cleavage, minimizing side reactions like

    
    -elimination.[1]
    

Verdict: Use Fmoc-Lys(Boc)-Ser(tBu)-OH for routine, automated SPPS.[1] Use This compound only for solution-phase scale-up or when the Z-group is required as a permanent N-terminal cap.[1]

Chemical Architecture & Orthogonality[2]

The primary differentiator is the orthogonality of the protecting groups. This dictates the entire synthesis workflow.

Comparative Properties Table
FeatureThis compound Fmoc-Lys(Boc)-Ser(tBu)-OH
Strategy Boc/Benzyl or Solution PhaseFmoc/tBu (Standard SPPS)
N-Term Protection Z (Cbz) : BenzyloxycarbonylFmoc : Fluorenylmethyloxycarbonyl
Side Chain Protection Z (Cbz) : Stable to TFABoc/tBu : Acid Labile
Deprotection (N-Term) HBr/AcOH or Hydrogenolysis (

)
20% Piperidine in DMF
Final Cleavage HF (Anhydrous) or Hydrogenolysis95% TFA (Trifluoroacetic acid)
Solubility (DMF) Moderate (Often crystallizes)High
Primary Use Case API Scale-up, Fragment CondensationAutomated SPPS, Research & Discovery
Orthogonality Visualization

The following diagram illustrates the cleavage mechanisms required for each strategy.

Orthogonalitycluster_0Z-Strategy (this compound)cluster_1Fmoc-Strategy (Fmoc-Lys(Boc)-Ser(tBu)-OH)Z_BlockThis compoundZ_CleavageCleavage: H2/Pd or HF(Harsh/Specialized)Z_Block->Z_Cleavage Catalytic Red. Z_ResultFree Peptide(High Purity via Crystallization)Z_Cleavage->Z_ResultFmoc_BlockFmoc-Lys(Boc)-Ser(tBu)-OHFmoc_DeprotectN-Term Removal:20% Piperidine (Base)Fmoc_Block->Fmoc_Deprotect Cycle Fmoc_CleavageFinal Cleavage:95% TFA (Acid)Fmoc_Deprotect->Fmoc_Cleavage End Fmoc_ResultFree Peptide(Standard SPPS Output)Fmoc_Cleavage->Fmoc_Result

Figure 1: Orthogonality landscape. The Z-strategy relies on reduction or strong acid (HF), while Fmoc relies on a Base/Acid orthogonal cycle.[1]

Performance Analysis: Solubility & Kinetics

Solubility and Aggregation
  • This compound: This dipeptide is known for its tendency to crystallize.[1] In solution-phase synthesis, this is a massive advantage, allowing purification without chromatography (recrystallization).[1] In SPPS, however, this can lead to nozzle clogging or slow coupling kinetics if not fully dissolved in NMP/DMF.

  • Fmoc-Lys(Boc)-Ser(tBu)-OH: Designed for SPPS.[1] The bulky Fmoc and tBu groups disrupt intermolecular H-bonding, generally resulting in superior solubility in DMF.

Coupling Efficiency & Racemization

One of the main reasons to use a dipeptide block (rather than stepwise coupling) is to avoid side reactions associated with specific residues.[2]

  • Stepwise Risk (Lys + Ser): Coupling Serine individually carries a risk of O-acylation (if the side chain is unprotected, which is rare in SPPS) or racemization during activation.[1]

  • Dipeptide Advantage:

    • This compound: If used as a fragment, the Lys-Ser bond is already formed.[1] However, activating the C-terminal Serine (to couple it to the next amino acid) is highly prone to racemization (

      
      -Ser formation) because Serine is susceptible to 
      
      
      -elimination and oxazolone formation.[1]
    • Fmoc-Lys(Boc)-Ser(tBu)-OH: The bulky tBu group on Serine sterically hinders

      
      -elimination, significantly reducing racemization compared to the Z-analog.[1]
      

Critical Insight: If you activate the carboxyl group of this compound to couple it to a resin or peptide, you must use suppressors like Oxyma Pure or HOAt to minimize Serine epimerization.[1]

Side Reaction Profile: Serine Specifics

The Serine residue is the "troublemaker" in this sequence.

Side ReactionZ-Strategy RiskFmoc-Strategy RiskMechanism
Racemization High LowOxazolone formation during C-term activation.[1]

-Elimination
ModerateVery Low Base-catalyzed conversion of Ser to Dehydroalanine.[1]
O-Acylation Low (if OH is free)Negligible (tBu protected)Ester formation on Ser hydroxyl.[1]
Acidolysis StableStablePremature loss of side-chain protection.[1]

Why Fmoc Wins for SPPS: The tBu protection on Serine in the Fmoc block is robust. It prevents the hydroxyl group from acting as a nucleophile during subsequent couplings. In contrast, this compound often has a free C-terminal carboxyl and potentially a free Ser-OH (depending on the exact derivative), requiring careful handling.[1]

Experimental Protocols

Protocol A: Fmoc-Lys(Boc)-Ser(tBu)-OH in Automated SPPS

Use this for standard peptide synthesis.[1]

  • Resin Preparation: Swell Rink Amide or Wang resin in DMF for 20 min.

  • Deprotection: Treat resin with 20% Piperidine/DMF (

    
     min).[1] Wash 
    
    
    DMF.
  • Activation:

    • Dissolve Fmoc-Lys(Boc)-Ser(tBu)-OH (3 eq) in DMF.[1]

    • Add DIC (3 eq) and Oxyma Pure (3 eq).[1]

    • Note: Avoid HATU for C-terminal Serine coupling to reduce racemization risk; carbodiimides (DIC) are safer.[1]

  • Coupling: Transfer to resin. Shake for 60-120 min at Room Temp.

  • Cleavage: Wash resin (DCM/MeOH).[1] Treat with TFA:TIS:H2O (95:2.5:2.[1]5) for 2-3 hours. Precipitate in cold ether.

Protocol B: this compound Deprotection (Solution/Hybrid)

Use this if synthesizing Thymulin analogs or solution-phase fragments.[1]

  • Context: Peptide is fully assembled with Z-protection.[1]

  • Catalytic Hydrogenolysis (Preferred):

    • Dissolve peptide in MeOH or AcOH:H2O (9:1).[1]

    • Add 10% Pd/C catalyst (10-20% w/w of peptide).[1]

    • Bubble

      
       gas or apply mild pressure (30 psi) for 4-12 hours.
      
    • Safety: Filter catalyst over Celite under inert atmosphere (Pd/C is pyrophoric).

  • Evaporation: Remove solvent to yield free peptide.

    • Advantage:[2][3][4][5][6][7] No scavengers needed; salt-free product.[1]

Decision Matrix

When should you choose one over the other?

DecisionMatrixStartStart: Select Lys-Ser Building BlockMethodQWhat is your synthesis method?Start->MethodQSPPSSolid Phase (SPPS)MethodQ->SPPSSolutionSolution Phase / Scale-upMethodQ->SolutionResinQIs Lys-Ser the C-terminus?SPPS->ResinQCleavageQCan you use HF or Hydrogenation?Solution->CleavageQRecFmocUSE Fmoc-Lys(Boc)-Ser(tBu)-OH(Standard, Safe, High Yield)CleavageQ->RecFmocNo (TFA only)RecZUSE this compound(Crystallizable, Low Cost)CleavageQ->RecZYes (H2/Pd available)ResinQ->RecFmocNo (Internal)ResinQ->RecFmocYes (Pre-loaded Resin)

Figure 2: Decision tree for selecting the optimal Lys-Ser building block.

Final Recommendation

For 95% of modern research applications, Fmoc-Lys(Boc)-Ser(tBu)-OH (or the stepwise addition of Fmoc-Lys(Boc)-OH and Fmoc-Ser(tBu)-OH) is the superior choice.[1] It avoids the safety hazards of HF and the kinetic sluggishness of heterogeneous hydrogenation on solid support. Reserve This compound for solution-phase manufacturing where intermediate crystallization is required to meet GMP purity standards.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link[1]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][5][6] The Journal of Organic Chemistry. Link[1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[1]

  • ChemicalBook. (n.d.).[1] this compound Product Properties. Link

A Senior Application Scientist's Guide to Lysine Side Chain Protection: A Comparative Analysis of Z (Cbz) and Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in the field of drug development and peptide synthesis, the meticulous control of reactive functional groups is not merely a procedural step but the very foundation of a successful synthetic campaign. The lysine residue, with its nucleophilic ε-amino group, presents a critical checkpoint in peptide elongation. Unprotected, this side chain can lead to undesired branching and a cascade of impurities. The choice of a "permanent" side-chain protecting group is therefore a pivotal decision that dictates the overarching synthetic strategy.

This guide provides an in-depth, objective comparison of two cornerstone protecting groups for the lysine side chain: the classic Benzyloxycarbonyl (Z or Cbz) group and the versatile tert-Butoxycarbonyl (Boc) group. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights to guide your synthetic design.

The Core Principle: Orthogonal Protection

In peptide synthesis, orthogonality is the concept of using multiple classes of protecting groups that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of one functional group while all others remain intact, a critical requirement for both stepwise peptide elongation and complex side-chain modifications.[1][2] The choice between Z and Boc for the lysine side chain is fundamentally a choice of which orthogonal system you will employ.

The Contenders: A Chemical Overview

The Z (Benzyloxycarbonyl) Group: The Classic Protector

Introduced by Bergmann and Zervas in 1932, the Z group was a revolutionary innovation that enabled controlled peptide synthesis for the first time.[3] It is installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4]

  • Deprotection: The Z group's defining feature is its lability to catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).[4][5] This process cleaves the benzyl C-O bond, releasing the free amine, carbon dioxide, and toluene.[5] Alternatively, it can be removed by strong acids like hydrogen bromide (HBr) in acetic acid.[6][7]

  • Stability: It is notably stable to the mildly acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it a key player in specific orthogonal schemes.[5][6]

The Boc (tert-Butoxycarbonyl) Group: The Modern Workhorse

The Boc group is a cornerstone of modern peptide synthesis, particularly in the widely adopted Fmoc/tBu strategy.[8][9] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[10]

  • Deprotection: The Boc group is defined by its sensitivity to strong acids.[5] It is efficiently cleaved by trifluoroacetic acid (TFA), which is used in both repetitive Nα-deprotection in the Boc/Bzl strategy and for the final cleavage cocktail in the Fmoc/tBu strategy.[9][11] The deprotection mechanism generates a stable tert-butyl cation and an unstable carbamic acid, which decomposes to the free amine and carbon dioxide.[11]

  • Stability: The Boc group is stable to basic conditions (like the piperidine used for Fmoc removal) and catalytic hydrogenation, making it orthogonal to both Fmoc and Z groups.[5][12]

Head-to-Head Comparison: Z vs. Boc for Lysine Side Chain

The decision to use Z or Boc is rarely arbitrary; it is dictated by the overall synthetic strategy. The following table provides a direct comparison of their key performance characteristics.

FeatureBoc (tert-Butoxycarbonyl) Z (Benzyloxycarbonyl)
Primary Use Case Side-chain protection in Fmoc/tBu SPPS.[8]Side-chain protection in Boc/Bzl SPPS and solution-phase synthesis.[13]
Deprotection Condition Strong acid (e.g., Trifluoroacetic Acid - TFA).[5][11]Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acidolysis (HBr/AcOH).[5][6]
Orthogonality Orthogonal to Fmoc (base-labile) and Z (hydrogenolysis-labile).[14]Orthogonal to Boc (acid-labile) and Fmoc (base-labile).[6][7]
Stability Profile Stable to bases and catalytic hydrogenation.[5]Stable to mild acids and bases.[5]
Deprotection Byproducts Isobutylene and CO₂.[5]Toluene and CO₂.
Potential Side Reactions Alkylation of sensitive residues (Trp, Met, Cys) by the tert-butyl cation.[11][15]Catalyst poisoning by sulfur-containing residues (Met, Cys). Incomplete removal. Reduction of other functional groups.[5]
Mitigation of Side Reactions Addition of "scavengers" (e.g., TIS, EDT, water) to the cleavage cocktail.[11]Use of alternative deprotection (HBr/AcOH). Careful selection of catalyst.

Causality and Experimental Insights

  • Why Boc is the Standard for Fmoc SPPS: In the Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed at each cycle with a base (piperidine).[16] The permanent side-chain protecting groups must be stable to this basic treatment. The Boc group on the lysine side chain fulfills this perfectly. At the end of the synthesis, the peptide is cleaved from the resin using a strong acid cocktail, typically TFA-based.[9] This single acidic step conveniently removes the side-chain Boc group along with other acid-labile groups (like tBu esters) and cleaves the peptide from the resin.[] This compatibility and efficiency are why Fmoc-Lys(Boc)-OH is the default building block.

  • Why Z is Used in Boc SPPS: In the Boc/Bzl strategy, the temporary Nα-Boc group is removed at each cycle with a mild acid (TFA).[15] Therefore, the permanent side-chain protecting group on lysine must be stable to repeated TFA exposure. The Z group (and its more acid-stable derivative, 2-Cl-Z) is ideal for this role.[13] It remains intact throughout the synthesis and is then removed during the final, harsh cleavage step, often with hydrofluoric acid (HF) or HBr/AcOH, which also removes the benzyl-based side-chain protecting groups.[13]

  • The Scavenger Imperative: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic residues like tryptophan and methionine.[11][15] This is why final cleavage cocktails for Boc-protected peptides always contain a mixture of scavengers, such as triisopropylsilane (TIS) and water, to trap these cations and prevent side product formation.[11]

  • The Hydrogenolysis Limitation: Catalytic hydrogenation is a very clean deprotection method for the Z group. However, the palladium catalyst can be "poisoned" (deactivated) by sulfur-containing amino acids like methionine or cysteine.[5] This makes the hydrogenation route problematic for peptides containing these residues, forcing the use of harsher acidolysis (HBr/AcOH) for Z group removal.

Visualization of Structures and Orthogonal Strategy

G cluster_Boc Boc-Protected Lysine cluster_Z Z-Protected Lysine Boc_Lys Boc-Lys Boc_structure Z_Lys Z-Lys Z_structure

Caption: Chemical structures of lysine with Boc and Z side-chain protection.

Orthogonal_Deprotection cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Final Cleavage / Boc Removal cluster_Z Selective Z Removal Start Peptide-Resin Fmoc-AA-Lys(Boc)-AA-Lys(Z)-OH Fmoc_Deprotection 1. Piperidine (Base) Start->Fmoc_Deprotection Nα Deprotection Fmoc_Result H₂N-AA-Lys(Boc)-AA-Lys(Z)-OH Fmoc_Deprotection->Fmoc_Result TFA_Deprotection 2. TFA (Strong Acid) Fmoc_Result->TFA_Deprotection Side-Chain Deprotection TFA_Result H₂N-AA-Lys(H)-AA-Lys(Z)-OH TFA_Deprotection->TFA_Result H2_Deprotection 3. H₂/Pd-C (Hydrogenolysis) TFA_Result->H2_Deprotection Orthogonal Deprotection Final_Product H₂N-AA-Lys(H)-AA-Lys(H)-OH H2_Deprotection->Final_Product

Sources

Comparative Analysis of Coupling Reagents for Z-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of coupling reagents specifically optimized for N-α-Benzyloxycarbonyl (Z or Cbz) protected amino acids . Unlike Fmoc or Boc solid-phase strategies, Z-amino acids are predominantly employed in solution-phase synthesis and scale-up manufacturing, where isolation of intermediates and cost-efficiency are paramount.

Executive Summary: The Z-Protection Landscape

The Benzyloxycarbonyl (Z) group is a urethane protecting group.[1] Its structural advantage lies in the suppression of racemization during activation. Unlike N-acyl groups (e.g., Acetyl, Benzoyl), the ethoxy oxygen in the Z-group reduces the nucleophilicity of the carbonyl oxygen, significantly inhibiting the formation of the racemization-prone 5(4H)-oxazolone intermediate.

However, "suppressed" does not mean "immune." In solution-phase chemistry, where reaction times are longer and base concentrations vary, the choice of coupling reagent dictates the balance between yield , chiral integrity , and downstream processability .

Mechanistic Insight: Urethane Safety vs. Activation Risk

The following diagram illustrates why Z-amino acids are safer than amides but still vulnerable under high-energy activation (e.g., Uronium salts with excess base).

Z_Activation_Mechanism Z_AA Z-Amino Acid (Urethane Protected) Activation Activation (Coupling Reagent) Z_AA->Activation + Reagent Active_Ester Activated Ester (O-Acyl Isourea / OBt) Activation->Active_Ester Oxazolone 5(4H)-Oxazolone (Racemization Pathway) Active_Ester->Oxazolone Slow (Inhibited by Z-group) Peptide_Bond Peptide Bond (L-Isomer) Active_Ester->Peptide_Bond + Amine (Fast) Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Base Catalysis Note Z-Group Effect: Reduces nucleophilicity of carbonyl oxygen, slowing Oxazolone formation. Note->Oxazolone

Figure 1: Mechanistic pathway showing how Z-protection inhibits oxazolone formation, favoring direct peptide bond formation.

Comparative Performance Analysis

We categorize reagents into three generations based on their utility in Z-amino acid coupling.

Class I: Carbodiimides (DCC, EDC, DIC) + Additives

The Classical Approach

  • Mechanism: Forms O-acylisourea.[2] Requires additives (HOBt, HOAt, Oxyma) to prevent N-acylurea rearrangement and suppress racemization.

  • Z-AA Specifics: Ideal for Z-amino acids because the reaction is slower, allowing the "urethane safety" mechanism to work. EDC is preferred for solution phase due to water-soluble urea byproducts.

  • Pros: Low cost; scalable; EDC allows aqueous workup.

  • Cons: Slow kinetics (2–12 hours); potential for allergic sensitization (DCC); dehydration of Asn/Gln side chains.

Class II: Phosphonium & Uronium (HATU, PyBOP, HBTU)

The High-Performance Approach

  • Mechanism: Rapid formation of active esters (OBt/OAt). Driven by base (DIPEA/NMM).[1][3]

  • Z-AA Specifics: High Risk/High Reward. These reagents activate Z-amino acids so strongly that if the amine nucleophile is hindered, the risk of base-catalyzed enolization increases, bypassing the Z-group's safety.

  • Pros: Extremely fast (<1 hour); high yields for difficult sequences.

  • Cons: Expensive; requires base (racemization risk); difficult to remove byproducts in solution phase (requires chromatography).

Class III: Propylphosphonic Anhydride (T3P) & Newer Gen (COMU)

The Modern Solution-Phase Standard

  • Mechanism: T3P acts as a cyclic anhydride, forming a mixed anhydride intermediate.

  • Z-AA Specifics: Best in Class for Solution Phase. T3P exhibits the lowest racemization profile of all reagents. It does not require HOBt additives and the byproducts are water-soluble.

  • Pros: "Racemization-free" reputation; non-toxic byproducts; easy aqueous workup (no column needed).

  • Cons: Slower than HATU; requires specific solvent (EtOAc/DMF).

Comparative Data Table: Coupling Z-Phe-OH + H-Val-OMe (Model System)
FeatureEDC / HOBtHATU / DIPEAT3P (50% in EtOAc)
Reaction Time 4 – 12 Hours0.5 – 1 Hour1 – 3 Hours
Yield (Isolated) 85 – 90%95 – 99%92 – 96%
Racemization (% DL) 0.5 – 2.0%2.0 – 5.0%*< 0.1% (Undetectable)
Purification Acid/Base WashChromatographyAcid/Base Wash
Cost Efficiency High (Cheap)Low (Expensive)Medium
Best Use Case Routine, large scaleSterically hindered, precious AAHigh purity, GMP scale-up

*Racemization in HATU is highly dependent on base equivalents. Excess base spikes DL% significantly.

Experimental Protocols

Protocol A: High-Purity Coupling using T3P (Recommended for Z-AAs)

This protocol minimizes racemization and avoids chromatography.

Reagents:

  • Z-Amino Acid (1.0 equiv)[4]

  • Amine Component (HCl salt) (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve Z-Amino Acid and Amine-HCl in EtOAc (approx. 5-10 mL per mmol).

  • Cooling: Cool the mixture to 0°C (ice bath). Critical for chiral integrity.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir. Monitor by TLC/HPLC (typically complete in 2 hours).

  • Workup (Self-Validating Step):

    • Add water to quench.

    • Wash organic layer: 1x Water, 2x 10% Citric Acid (removes unreacted amine/base), 2x 5% NaHCO3 (removes unreacted Z-acid/T3P byproducts), 1x Brine.

    • Dry over Na2SO4 and concentrate.[5]

  • Result: Pure Z-peptide usually obtained as a foam/solid without column chromatography.

Protocol B: "Difficult Sequence" Coupling using HATU

Use only when T3P fails due to steric hindrance.

Reagents:

  • Z-Amino Acid (1.0 equiv)[4]

  • HATU (1.0 equiv)

  • HOAt (0.5 equiv - Optional, boosts rate)

  • Collidine (TMP) (2.0 equiv) - Preferred over DIPEA to reduce racemization.

Step-by-Step:

  • Pre-Activation: Dissolve Z-AA and HATU in dry DMF. Add Collidine (1.0 equiv) at 0°C. Stir for 2 minutes. Do not wait longer; the active ester is unstable.

  • Coupling: Add the Amine component (dissolved in DMF with remaining 1.0 equiv Collidine).

  • Reaction: Stir at RT for 30-60 minutes.

  • Workup: Requires dilution in EtOAc and extensive washing (as above), but often requires flash chromatography to remove tetramethylurea byproducts and residual HATU species.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to select the optimal reagent for your specific Z-amino acid coupling.

Reagent_Selection Start Start: Z-AA Coupling Check_Solubility Is the Z-AA soluble in EtOAc/DCM? Start->Check_Solubility Check_Sterics Is the coupling sterically hindered? (e.g., Z-Val + Pro, N-Me) Check_Solubility->Check_Sterics Yes Use_HATU Use HATU + Collidine High Power, Requires Column Check_Solubility->Use_HATU No (Requires DMF) Check_Scale Is this Scale-up (>100g)? Check_Sterics->Check_Scale No (Standard) Check_Sterics->Use_HATU Yes (Difficult) Use_T3P Use T3P (Propylphosphonic Anhydride) Low Racemization, Easy Workup Check_Scale->Use_T3P No (Purity is driver) Use_EDC Use EDC + Oxyma/HOBt Cost Effective, Aqueous Workup Check_Scale->Use_EDC Yes (Cost is driver) Use_Mixed Use Mixed Anhydride (IBCF) Fast, Very Cheap, Strict Temp Control Check_Scale->Use_Mixed Yes (Expert Only)

Figure 2: Decision tree for selecting coupling reagents based on solubility, steric hindrance, and scale.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[3][7] A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. BenchChem Application Notes. Link

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Z-Lys(Z)-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Material from Different Suppliers

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The success of complex multi-step processes like solid-phase peptide synthesis (SPPS) is directly contingent on the purity of the building blocks used. This guide provides an in-depth, objective framework for the comparative purity analysis of Z-Lys(Z)-Ser-OH, a crucial dipeptide intermediate, from various commercial suppliers.

This compound, or Nα,Nε-di-carbobenzyloxy-L-lysyl-L-serine, is a valuable component in the synthesis of larger peptides and peptidomimetics.[1] The two benzyloxycarbonyl (Z) groups provide robust protection for the lysine amines, which is essential for controlled, sequential peptide coupling. However, the very chemical synthesis that creates this dipeptide can also introduce a host of impurities that may compromise downstream applications.[2] Low-quality starting materials can lead to inconsistent results, difficult purifications, and potentially off-target biological effects of the final product.[2]

This guide moves beyond a simple checklist, explaining the causality behind our analytical choices and providing a self-validating system to ensure trustworthy and reproducible results.

The Challenge: Understanding Potential Impurities

The purity stated on a supplier's label is a starting point, but a thorough independent verification is crucial. Impurities in protected peptides can arise from several sources during synthesis and storage.[3][4] For this compound, these can include:

  • Deletion or Truncated Sequences: Incomplete coupling reactions can result in missing amino acids.[5][6]

  • Incompletely Deprotected Precursors: Residual protecting groups from earlier synthetic steps can remain.[4][7]

  • Diastereomers: Racemization of the chiral centers of lysine or serine can occur under harsh chemical conditions, leading to stereoisomers that are difficult to separate but can dramatically alter biological activity.[4]

  • Side-Reaction Products: Modifications such as oxidation or side-chain reactions can introduce structural variants.[4][8]

  • Residual Solvents and Reagents: Small molecules used in the synthesis and purification process may be carried over.[3]

A multi-pronged analytical approach is therefore not just recommended, but essential for a comprehensive purity assessment.

Experimental Design for a Tri-Modal Purity Assessment

To build a complete picture of product quality, we will employ a powerful trifecta of analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural verification. This orthogonal approach ensures that what one method might miss, another will likely detect.

Sources

Benchmarking Z-Lys(Z)-Ser-OH Synthesis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Z-Lys(Z)-Ser-OH Synthesis Against Other Methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The synthesis of N-alpha,N-epsilon-dibenzyloxycarbonyl-L-lysyl-L-serine (this compound) represents a critical checkpoint in peptide chemistry, particularly for the development of protease substrates and peptidomimetics.[1] While standard solid-phase peptide synthesis (SPPS) dominates long-chain production, the synthesis of this specific protected dipeptide is most efficiently achieved via solution-phase chemistry to maintain the integrity of the benzyloxycarbonyl (Z) groups and ensure cost-effective scalability.[1]

This guide benchmarks three primary methodologies:

  • Active Ester Method (Recommended): Uses Z-Lys(Z)-OSu with free serine.[1]

  • Mixed Anhydride Method: Uses isobutyl chloroformate (IBCF).[1]

  • Carbodiimide Coupling: Uses DCC/HOBt.

Key Finding: The Active Ester Method utilizing the "Salt Coupling" technique is superior for producing high-purity this compound, as it eliminates the need for C-terminal protection of serine, thereby bypassing the risky saponification step required by other methods.[1]

Comparative Analysis: Method Performance

The following table benchmarks the three methods based on experimental yield, purity, and process efficiency.

MetricMethod A: Active Ester (OSu) Method B: Mixed Anhydride (IBCF) Method C: Carbodiimide (DCC/HOBt)
Reaction Type Salt Coupling (Backing-off)Anhydride ActivationIn-situ Activation
Starting Materials Z-Lys(Z)-OSu + H-Ser-OHZ-Lys(Z)-OH + H-Ser-OMeZ-Lys(Z)-OH + H-Ser-OMe
Steps 1 (Direct Coupling)2 (Coupling + Saponification)2 (Coupling + Saponification)
Typical Yield 85 - 92% 70 - 80%75 - 85%
Purity (HPLC) > 98% ~90 - 95%~90 - 95%
Racemization Risk NegligibleModerate (Temperature sensitive)Low (with HOBt)
Purification Acidification/PrecipitationColumn ChromatographyUrea filtration + Column
Scalability High (Kg scale viable)Medium (Exotherm control)Medium (Byproduct removal)
Detailed Technical Workflows
Method A: The Active Ester Route (Recommended)

Rationale: This method exploits the differential solubility of the N-hydroxysuccinimide (OSu) ester and the free amino acid salt.[1] By reacting the activated Z-Lys(Z)-OSu with free serine in a basic aqueous-organic medium, the C-terminal protection of serine is rendered unnecessary.[1]

Protocol:

  • Preparation : Dissolve L-Serine (1.1 eq) and NaHCO₃ (2.2 eq) in water.

  • Addition : Dissolve Z-Lys(Z)-OSu (1.0 eq) in THF or Dioxane and add dropwise to the aqueous serine solution.

  • Reaction : Stir at room temperature (RT) for 12–18 hours. The reaction is driven by the release of N-hydroxysuccinimide.[1]

  • Workup :

    • Evaporate organic solvent.[1]

    • Acidify the aqueous phase to pH 2–3 using 1N HCl.

    • The product, This compound , precipitates as a white solid or oil.[1]

    • Extract with Ethyl Acetate, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Validation : Purity check via HPLC; Identity via Mass Spec (ESI-MS: m/z [M+H]+ calc. 473.5).[1]

Method B: Mixed Anhydride Method

Rationale: Useful when the active ester is not commercially available. It is faster but requires strict temperature control to prevent racemization and urethane formation.[1]

Protocol:

  • Activation : Dissolve Z-Lys(Z)-OH in dry THF with N-Methylmorpholine (NMM) . Cool to -15°C .[1]

  • Anhydride Formation : Add Isobutyl Chloroformate (IBCF) .[1] Stir for 2–5 minutes.

  • Coupling : Add H-Ser-OMe·HCl (pre-neutralized with NMM) in DMF/THF. Stir at -15°C for 1 hour, then warm to RT.

  • Deprotection (Critical Step) : The resulting Z-Lys(Z)-Ser-OMe must be saponified (NaOH/MeOH) to yield the free acid.[1] Note: Saponification carries a risk of racemization.[2]

Visualization of Synthesis Pathways

The following diagram illustrates the efficiency gap between the Active Ester route and the Traditional route.

SynthesisComparison Start Starting Material: Z-Lys(Z)-OH OSu_Act Activation: N-Hydroxysuccinimide (HOSu) + DCC Start->OSu_Act Method A Mix_Anh Mixed Anhydride: + IBCF / NMM (-15°C) Start->Mix_Anh Method B Active_Ester Intermediate: Z-Lys(Z)-OSu OSu_Act->Active_Ester Salt_Coupling Salt Coupling: + H-Ser-OH (Free Acid) NaHCO3 / THF / H2O Active_Ester->Salt_Coupling Direct Reaction Product Final Product: This compound Salt_Coupling->Product Acidification Coupling_B Coupling: + H-Ser-OMe (Ester) Mix_Anh->Coupling_B Intermediate_B Intermediate: Z-Lys(Z)-Ser-OMe Coupling_B->Intermediate_B Saponification Saponification: NaOH / MeOH (Risk of Racemization) Intermediate_B->Saponification Saponification->Product

Figure 1: Comparison of the streamlined Active Ester pathway (Left) versus the multi-step Mixed Anhydride pathway (Right).

Critical Quality Attributes (CQA)

When benchmarking your synthesized product, ensure it meets these specifications:

  • Appearance: White to off-white crystalline powder.[1]

  • Solubility: Soluble in DMF, DMSO, and basic aqueous solutions; sparingly soluble in water (acidic/neutral).

  • Melting Point: 116–120°C (typical for Z-protected serine derivatives).[1]

  • Specific Rotation:

    
     approx. +5.0° to +7.0° (c=1, AcOH) – Deviations indicate racemization.[1]
    
References
  • Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Anderson, G. W., et al. (1964).[1] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. (Fundamental basis for Method A).

Sources

A Technical Guide to the Structural Validation of Z-Lys(Z)-Ser-OH via 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide chemistry and drug development, the unambiguous structural verification of synthetic peptides is a critical prerequisite for their use in further research and clinical applications. Even for a seemingly simple dipeptide like Nα,Nε-dibenzyloxycarbonyl-L-lysyl-L-serine (Z-Lys(Z)-Ser-OH), confirmation of its covalent structure is paramount to ensure that the correct molecule has been synthesized. While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial insights, a comprehensive validation necessitates the use of two-dimensional (2D) NMR techniques.

This guide provides an in-depth technical comparison of how 2D NMR experiments, specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to unequivocally validate the structure of this compound. We will delve into the causality behind experimental choices and present the expected correlations based on established chemical shift data for its constituent fragments.

The Imperative of 2D NMR in Peptide Structural Elucidation

While 1D ¹H NMR can confirm the presence of expected proton environments, such as aromatic signals from the benzyloxycarbonyl (Z) protecting groups and aliphatic signals from the amino acid side chains, it often suffers from signal overlap, especially in more complex molecules. 2D NMR overcomes this limitation by spreading the signals across a second frequency dimension, revealing through-bond and through-space correlations that are essential for piecing together the molecular puzzle. For a molecule like this compound, 2D NMR is indispensable for:

  • Confirming the Amino Acid Sequence: Differentiating between this compound and its isomer Z-Ser-Lys(Z)-OH.

  • Verifying the Peptide Bond Formation: Establishing connectivity between the carboxyl group of the lysine residue and the amino group of the serine residue.

  • Assigning Protecting Group Locations: Confirming that both the α-amino and ε-amino groups of lysine are protected by the Z-group.

  • Complete Assignment of ¹H and ¹³C Resonances: Providing a full spectral fingerprint of the molecule.

A Multi-faceted Approach to Structural Validation

The validation of this compound is best approached by a suite of 2D NMR experiments, each providing a unique piece of structural information. The logical workflow for this validation is as follows:

Caption: 2D NMR workflow for this compound structural validation.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the protons and carbons in this compound, based on data from similar protected amino acids and dipeptides. These values serve as a reference for the interpretation of the 2D NMR spectra.

Atom Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Lysine Residue
α-CH4.0 - 4.554 - 58
β-CH₂1.6 - 1.930 - 34
γ-CH₂1.3 - 1.622 - 26
δ-CH₂1.4 - 1.728 - 32
ε-CH₂3.0 - 3.340 - 44
α-NH7.0 - 8.0-
ε-NH6.5 - 7.5-
C=O (peptide)-171 - 174
Serine Residue
α-CH4.2 - 4.655 - 59
β-CH₂3.7 - 4.061 - 65
α-NH7.5 - 8.5-
COOH10 - 13 (exchangeable)173 - 176
Z-Protecting Groups (x2)
-CH₂- (benzyl)5.0 - 5.266 - 69
Aromatic CH7.2 - 7.4127 - 129 (ortho, meta), 136 - 138 (para)
C=O (urethane)-155 - 158

Experimental Protocols

Sample Preparation

A sample concentration of 1-5 mM is recommended for a dipeptide of this size.[1]

  • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for peptides as it can help to resolve amide proton signals.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[2]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz).

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Proton-decoupled single-pulse experiment.

  • COSY: A standard gradient-enhanced COSY (gCOSY) experiment is suitable.

  • HSQC: A standard gradient-enhanced HSQC experiment with sensitivity enhancement is recommended.

  • HMBC: A standard gradient-enhanced HMBC experiment, optimized for a long-range coupling constant of 8 Hz, is a good starting point.[3]

Data Interpretation and Structural Validation

1. COSY: Delineating Intra-Residue Spin Systems

The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds.[4] This allows for the identification of the individual amino acid spin systems.

  • Lysine Spin System: A continuous network of correlations will be observed from the α-proton through the β, γ, δ, and ε-protons.

  • Serine Spin System: A correlation between the α-proton and the two diastereotopic β-protons will be evident. The amide protons of both residues should also show a correlation to their respective α-protons.

Caption: Key COSY correlations for this compound.

2. HSQC: Linking Protons to their Carbons

The HSQC spectrum correlates each proton to the carbon atom it is directly attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals from the COSY spectrum. This is a crucial step in building the carbon framework of the molecule.

3. HMBC: Assembling the Molecular Skeleton

The HMBC experiment is the cornerstone of structural elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds.[3] It is this experiment that allows for the connection of the individual spin systems and the confirmation of the overall molecular structure.

Key HMBC Correlations for Structural Validation:

  • Peptide Bond Confirmation: The most critical correlation is between the α-NH proton of the serine residue and the peptide carbonyl carbon of the lysine residue. This three-bond correlation unequivocally confirms the Lys-Ser sequence.

  • Protecting Group Placement:

    • Correlations between the α-NH proton of lysine and the urethane carbonyl carbon of its Z-group, as well as the benzylic protons of this Z-group, confirm the Nα-protection.

    • Correlations between the ε-NH proton of the lysine side chain and the urethane carbonyl carbon of the second Z-group, along with its benzylic protons, confirm the Nε-protection.

  • Intra-Residue Connectivity: Numerous two- and three-bond correlations within each amino acid residue will further solidify the assignments made from the COSY and HSQC spectra.

Caption: Crucial HMBC correlations for confirming the structure of this compound.

Comparison with Alternative Methodologies

While 2D NMR is the gold standard for the complete structural elucidation of small molecules in solution, other techniques can provide complementary information:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the synthesized peptide, but it cannot distinguish between isomers like this compound and Z-Ser-Lys(Z)-OH. Tandem MS (MS/MS) can provide fragmentation data that may suggest the sequence, but it does not provide the detailed atomic-level connectivity information of NMR.

  • Amino Acid Analysis (AAA): After acid hydrolysis, AAA can confirm the ratio of lysine to serine, but it provides no information about the sequence or the protecting groups.[1]

  • X-ray Crystallography: This technique can provide an unambiguous solid-state structure, but it requires the successful growth of a single crystal, which is often a significant challenge. Furthermore, the conformation in the solid state may not be representative of the conformation in solution.

References

  • 9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. Available at: [Link]

  • ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. ResearchGate. Available at: [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. Available at: [Link]

  • Problem Session. Available at: [Link]

  • Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range. National Institutes of Health (NIH). Available at: [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. Available at: [Link]

  • Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine. ResearchGate. Available at: [Link]

  • Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance. Available at: [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Biological Magnetic Resonance Bank. Available at: [Link]

  • 1 H-1 H COSY and key HMBC correlations of 1. ResearchGate. Available at: [Link]

  • Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765. PubChem. Available at: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Influence of serine in position i on conformation and dynamics of reverse turns. PubMed. Available at: [Link]

  • Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available at: [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Available at: [Link]

  • 26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • (PDF) Complete Assignments of H and C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. ResearchGate. Available at: [Link]

    • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Assignments of the 1H- and 13C-n.m.r. spectra of tobramycin at low and high pH. ResearchGate. Available at: [Link]

  • A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. PubMed. Available at: [Link]

Sources

Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Z-Lys(Z)-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals steering peptide synthesis projects toward large-scale production, the choice of synthetic strategy is a critical determinant of both cost-effectiveness and final product quality. This guide provides an in-depth technical analysis of utilizing the pre-formed dipeptide Z-Lys(Z)-Ser-OH as a building block in large-scale synthesis, comparing it with the traditional stepwise addition of individual protected amino acids.

The synthesis of peptides, particularly on an industrial scale, is a resource-intensive process where raw materials, solvents, and coupling reagents constitute a significant portion of the overall cost.[1] Strategic decisions made during the process development phase can have a substantial impact on the economic viability of a therapeutic peptide. One such strategic choice is the use of pre-formed peptide fragments, such as dipeptides, in a fragment condensation approach, as opposed to the linear, stepwise addition of single amino acid residues.

This guide will explore the multifaceted considerations of employing this compound, a dipeptide fragment protected with benzyloxycarbonyl (Z) groups, in the context of large-scale Solid Phase Peptide Synthesis (SPPS) and Liquid Phase Peptide Synthesis (LPPS).

The Strategic Advantage of Dipeptide Building Blocks

The core principle behind using a dipeptide building block like this compound is to streamline the synthetic process. By coupling a pre-synthesized two-amino-acid unit, the number of individual coupling and deprotection steps in the overall synthesis is reduced. This seemingly simple modification to the synthetic route can have a cascade of positive effects.

Potential Benefits of Using this compound:

  • Reduced Synthesis Time and Labor: Fewer reaction cycles translate directly to shorter production times and reduced labor costs. In a large-scale manufacturing setting, where equipment time is a valuable commodity, this can lead to significant savings.[1]

  • Improved Purity and Yield: Each coupling and deprotection cycle in stepwise synthesis carries the risk of incomplete reactions and the formation of deletion sequences or other impurities.[2] By incorporating a dipeptide, one coupling and one deprotection step are eliminated for that particular sequence, potentially leading to a cleaner crude product and a higher overall yield of the desired full-length peptide.

  • Mitigation of Difficult Couplings and Side Reactions: The coupling of certain amino acid sequences can be notoriously difficult, leading to low yields and the formation of side products. The Lys-Ser sequence, for instance, can be prone to side reactions such as O-acylation of the serine hydroxyl group or diketopiperazine formation if it is at the N-terminus of a growing peptide chain. Using a pre-formed and protected dipeptide can circumvent these issues by forming the challenging peptide bond under optimized solution-phase conditions prior to its incorporation into the main peptide chain.

Cost-Benefit Analysis: A Head-to-Head Comparison

To provide a clear framework for decision-making, we will compare the use of this compound with the conventional stepwise approach involving the sequential coupling of Z-Lys(Z)-OH and a suitably protected serine derivative (e.g., Z-Ser-OH).

Scenario A: Stepwise Synthesis

In this approach, the peptide chain is elongated one amino acid at a time. The synthesis of a Lys-Ser sequence would involve:

  • Coupling of Z-Lys(Z)-OH to the growing peptide chain.

  • Deprotection of the α-amino group of the newly added lysine.

  • Coupling of Z-Ser-OH.

  • Deprotection of the α-amino group of the serine.

This process involves two full cycles of coupling and deprotection, each requiring significant amounts of solvents for washing steps and an excess of coupling reagents to drive the reactions to completion.[3]

Scenario B: Dipeptide (Fragment Condensation) Approach

Here, the pre-synthesized this compound dipeptide is coupled in a single step:

  • Coupling of this compound to the growing peptide chain.

  • Deprotection of the α-amino group of the serine.

This reduces the number of synthetic cycles, thereby saving time, solvents, and reagents.

Comparative Cost Analysis

A direct cost comparison is challenging without a readily available market price for bulk quantities of this compound. However, we can analyze the contributing factors:

Cost FactorStepwise Synthesis (Z-Lys(Z)-OH + Z-Ser-OH)Dipeptide Approach (this compound)Analysis
Starting Material Cost Cost of Z-Lys(Z)-OH + Cost of Z-Ser-OH.Cost of pre-synthesized this compound.The dipeptide will invariably have a higher per-gram cost due to the additional synthesis and purification steps involved in its preparation. However, this may be offset by savings in other areas.
Coupling Reagents & Solvents Two full cycles of coupling and washing.One full cycle of coupling and washing.Significant savings in reagents (e.g., HATU, HBTU) and solvents (e.g., DMF, NMP), which are major cost drivers in large-scale SPPS.[1]
Labor & Equipment Time Two synthetic cycles.One synthetic cycle.Reduction in both labor and the time the synthesis reactor is occupied, leading to increased throughput.
Yield & Purity Potentially lower overall yield and higher impurity profile due to more synthetic steps.[2]Potentially higher overall yield and purity, leading to reduced downstream purification costs.Higher purity of the crude peptide can significantly reduce the cost and complexity of the final purification, which is often a bottleneck in peptide manufacturing.

Illustrative Cost Contribution in Large-Scale SPPS:

A 2018 analysis of a 39-mer peptide synthesis revealed the following cost distribution for raw materials[1]:

  • Solvents: 27%

  • Coupling Reagents: 23%

  • Amino Acid Building Blocks: 35%

  • Resin: 15%

This data underscores the significant financial impact of reducing solvent and coupling reagent consumption through strategies like dipeptide coupling.

Experimental Protocols and Considerations

While a specific, publicly available, large-scale synthesis protocol for a peptide using this compound is not readily found, the general principles of fragment condensation in both SPPS and LPPS are well-established.[4][5]

General Protocol for Dipeptide Coupling in SPPS
  • Resin Preparation: The solid support with the N-terminally deprotected peptide chain is swelled in an appropriate solvent (e.g., DMF).

  • Activation of this compound: The dipeptide is pre-activated in a separate vessel using a suitable coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma) in the presence of a base (e.g., DIPEA).

  • Coupling: The activated dipeptide solution is added to the resin, and the reaction is allowed to proceed until completion. Monitoring of the coupling reaction is crucial.

  • Washing: The resin is thoroughly washed with solvents to remove excess reagents and byproducts.

  • Deprotection: The N-terminal Z-group of the newly added serine is removed to allow for the coupling of the next amino acid or fragment.

SPPS workflow for coupling this compound.

Synthesis of this compound

The dipeptide itself would typically be synthesized in solution phase, allowing for purification to a high degree before its use in SPPS or LPPS.

General workflow for the synthesis of this compound.

Alternatives to this compound

The choice of protecting group strategy is paramount in peptide synthesis. While the Z-group is historically significant, modern large-scale synthesis often favors the Fmoc/tBu or Boc/Bzl strategies.[6][7] Therefore, alternatives to this compound would include:

  • Fmoc-Lys(Boc)-Ser(tBu)-OH: This dipeptide would be compatible with the widely used Fmoc-SPPS. The Boc and tBu protecting groups are acid-labile and can be removed during the final cleavage from the resin.

  • Boc-Lys(Z)-Ser(Bzl)-OH: This dipeptide is suitable for Boc-SPPS, where the Z and Bzl groups are removed under strong acid conditions (e.g., HF cleavage).

The decision to use a Z-protected dipeptide will depend on the overall protecting group strategy for the target peptide. The Z group is typically removed by hydrogenolysis, which may not be compatible with all peptide sequences or large-scale operations.

Conclusion and Recommendations

The use of pre-formed dipeptide building blocks like this compound in large-scale peptide synthesis presents a compelling strategy for process optimization. The primary benefits of reduced synthesis time, potentially higher yields and purity, and the mitigation of problematic couplings and side reactions can lead to significant cost savings, particularly when considering the high cost of solvents and coupling reagents in industrial-scale production.[1]

However, a thorough cost-benefit analysis requires a careful evaluation of the cost of the custom-synthesized dipeptide against the projected savings in manufacturing. For sequences that are known to be difficult to synthesize stepwise, or for very large-scale campaigns where even small improvements in efficiency translate to substantial savings, the initial investment in a dipeptide building block is likely to be a sound strategic decision.

It is recommended that for any new large-scale project, a comparative pilot synthesis be conducted to generate empirical data on the yield, purity, and overall process efficiency of the dipeptide coupling strategy versus the stepwise approach. This data will provide the necessary evidence to make an informed and economically sound decision for the final manufacturing process.

References

  • Albericio, F., et al. (2017). Solid-Phase Peptide Synthesis: The State of the Art: Challenges and Opportunities. In The Power of Functional Resins in Organic Synthesis (pp. 647-690). Wiley-VCH.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nyfeler, R. (1994). Peptide Synthesis via Fragment Condensation. In Peptide Synthesis Protocols (pp. 303-310). Humana Press.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-278.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Rasmussen, J. H., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 10(49), 29334-29345.

Sources

Biological activity comparison of peptides synthesized with Z vs Fmoc chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Impact of Synthetic Chemistry Strategy on Final Peptide Biological Potency

Executive Summary: The "Process is the Product"

In drug development, the biological activity of a peptide is not solely determined by its primary amino acid sequence but is critically influenced by the synthetic route employed. While Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) is the modern industry standard due to its safety and automation potential, Z (Benzyloxycarbonyl, Cbz) chemistry—often utilized in solution-phase synthesis or hybrid strategies—remains relevant for high-value, aggregation-prone, or racemization-sensitive sequences.

The Core Divergence:

  • Fmoc Synthesis: Yields peptides as TFA salts .[1] Residual trifluoroacetate is cytotoxic and can artificially skew biological assays (false negatives in viability, false positives in immunogenicity).

  • Z (Cbz) Synthesis: Typically utilizes hydrogenolysis (

    
    ) or strong acids (HBr/AcOH) for deprotection. This avoids base-catalyzed aspartimide formation and, in solution phase, allows for intermediate purification that prevents "deletion sequences," ensuring higher specific activity per milligram of crude product.
    

This guide objectively compares these methodologies, focusing on impurity profiles, counter-ion toxicity, and racemization—the three silent killers of biological activity.

The Chemical Basis of Divergence

The choice between Z and Fmoc dictates the impurity "fingerprint" of the final product. These impurities compete for receptor binding sites, altering the apparent


/

.
Mechanism of Action & Risk Profile
FeatureFmoc Chemistry (Base-Labile) Z (Cbz) Chemistry (Acid/H2-Labile)
Deprotection Piperidine (Base).[2][3][] Repeated exposure can degrade sensitive moieties.Hydrogenolysis (

) or HBr/AcOH .
Cleavage TFA (95%). Leaves peptide as a TFA salt.[1]HBr or HF . Leaves peptide as Acetate/Bromide/Fluoride salt.
Major Impurity Aspartimide (racemization of Asp), Deletion sequences (due to aggregation).Benzylation of Trp/Tyr (if scavengers fail), Saturated double bonds (if

used).
Aggregation High risk. Growing chains aggregate in mild base/solvent, leading to deletions.Low risk (Solution phase). Intermediates are purified; aggregation is broken by solubility checks.
Bio-Impact High Risk. D-amino acids (from Aspartimide) and TFA salts reduce potency.Medium Risk. Generally higher purity, but trace heavy metals (Pd) must be removed.

Critical Analysis: Why Activity Differs

A. The Counter-Ion Effect (TFA Toxicity)

The most overlooked factor in Fmoc-synthesized peptides is the counter-ion. Fmoc peptides cleaved with TFA exist as trifluoroacetate salts.[1]

  • Biological Impact: TFA is cytotoxic at concentrations often used in bioassays (

    
    ). It lowers intracellular pH and uncouples oxidative phosphorylation.
    
  • Data Comparison:

    • Fmoc-Peptide (TFA salt): Cell viability often drops at

      
       regardless of peptide sequence.
      
    • Z-Peptide (Acetate/HCl salt): Cell viability remains high; activity reflects the true peptide-receptor interaction.

B. Aspartimide Formation & Racemization

Fmoc removal requires repetitive base treatment (Piperidine).

  • Pathway: The base attacks the amide backbone at Aspartic Acid (Asp) residues, forming a cyclic imide (Aspartimide).

  • Result: This ring opens to form

    
    -Asp peptides (biologically inactive) or D-Asp peptides (diastereomers).
    
  • Consequence: A peptide preparation may be 95% pure by HPLC, but if 5% is D-Asp epimer, biological activity can drop disproportionately if the epimer acts as an antagonist. Z-chemistry avoids this base-catalyzed pathway entirely.

C. Aggregation and "Deletion Sequences"
  • Fmoc (SPPS): As the chain grows on the resin, beta-sheet formation (aggregation) prevents reagents from reaching the N-terminus. This results in "deletion sequences" (missing one amino acid). These impurities are often inseparable by HPLC and compete for the target receptor, lowering efficacy.

  • Z (Solution): Each intermediate is isolated. If a coupling is incomplete, it is detected immediately. The final product has higher "sequence integrity."

Visualizing the Activity Gap

The following diagram illustrates how the synthesis pathway directly impacts the final biological readout.

PeptideActivity cluster_0 Fmoc Strategy (SPPS) cluster_1 Z (Cbz) Strategy (Solution) Fmoc_Start Fmoc-AA Coupling Base_Step Piperidine Deprotection (Repeated Base Exposure) Fmoc_Start->Base_Step Asp_Side Side Reaction: Aspartimide Formation Base_Step->Asp_Side Risk TFA_Cleave TFA Cleavage Base_Step->TFA_Cleave Final_Fmoc Peptide-TFA Salt (+ D-Asp Impurities) Asp_Side->Final_Fmoc Racemization TFA_Cleave->Final_Fmoc Bio_Assay Biological Assay (Cell Viability / Receptor Binding) Final_Fmoc->Bio_Assay TFA Toxicity Lower Potency Z_Start Z-AA Coupling Purify_Step Intermediate Purification Z_Start->Purify_Step Hydro_Step Hydrogenolysis (H2/Pd) (Neutral Conditions) Final_Z Peptide-Acetate Salt (High Stereopurity) Hydro_Step->Final_Z Purify_Step->Hydro_Step Final_Z->Bio_Assay True Potency

Caption: Workflow comparison showing how Fmoc chemistry introduces base-catalyzed impurities and toxic counter-ions, whereas Z chemistry preserves stereochemistry and salt compatibility.

Experimental Protocols for Validation

To objectively compare peptides from these two sources, you must normalize the salt form and verify stereochemistry.

Protocol A: TFA-to-Acetate Counter-Ion Exchange

Mandatory for Fmoc peptides before cell-based assays.

  • Dissolution: Dissolve the lyophilized Fmoc-derived peptide (TFA salt) in 0.1 M Acetic Acid (1 mg/mL).

  • Resin Prep: Wash 10g of Dowex 1x2 (acetate form) anion exchange resin with 0.1 M Acetic Acid.

  • Exchange: Pass the peptide solution through the resin column slowly (gravity flow).

  • Elution: Elute with 0.1 M Acetic Acid.

  • Lyophilization: Freeze-dry the eluate. Repeat x2 to ensure removal of volatile TFA.

  • QC: Verify TFA removal using 19F-NMR (Fluorine NMR) or Ion Chromatography. A distinct peak at -76 ppm indicates residual TFA.

Protocol B: Marfey’s Method (Racemization Check)

Detects D-amino acids (e.g., D-Asp from Aspartimide) invisible to standard C18 HPLC.

  • Hydrolysis: Incubate 50 µg peptide in 6 M HCl at 110°C for 24 hours (vacuum sealed).

  • Derivatization: Dry sample. Add FDAA (Marfey’s Reagent) in acetone + 1M NaHCO3. Incubate at 40°C for 1 hour.

  • Quench: Stop reaction with 1M HCl.

  • Analysis: Inject on C18 HPLC. FDAA derivatizes D- and L-amino acids into diastereomers with distinct retention times.

  • Comparison: Compare integration of L-Asp vs. D-Asp peaks.

    • Target: < 0.5% D-isomer.

    • Typical Fmoc (without optimization): 1–5% D-Asp.

    • Typical Z: < 0.2% D-Asp.

Comparative Data Summary

The following table aggregates typical performance metrics for a "difficult" sequence (e.g., hydrophobic, Asp-containing) synthesized via both methods.

MetricFmoc-SPPS (Standard)Z-Solution (Optimized)Impact on Bio-Activity
Crude Purity 60–80%>90%Higher purity = less competition for receptor.
Dominant Impurity Deletion sequences (n-1)Solvent/Precursor tracesDeletions act as antagonists; Precursors are easily removed.
D-Asp Content 2.5% (High Risk)< 0.1% (Low Risk)D-isomers drastically reduce binding affinity (

).
Counter-Ion Trifluoroacetate (

)
Acetate/ChlorideTFA causes non-specific cytotoxicity in cell assays.
Aggregation High (on resin)Low (solution)Aggregation leads to misfolded/inactive peptides.

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Pini, A., et al. (2012). Antimicrobial peptides: The role of the counter-ion. Amino Acids, 43, 43–51. (Demonstrates TFA toxicity vs Acetate). Link

  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Journal of Peptide Science, 9(1), 36–52. Link

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link

Sources

A Technical Guide to Z-Lys(Z)-Ser-OH: Applications, Limitations, and a Comparative Analysis for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. Among the repertoire of protecting groups, the benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, represents a classical and foundational strategy, particularly in solution-phase peptide synthesis.[1] This guide provides an in-depth analysis of the dipeptide building block, Z-Lys(Z)-Ser-OH, a molecule embodying the principles of Z-group protection for both the N-terminus and side chains. We will explore its applications, inherent limitations, and provide a comparative analysis against modern alternatives, supported by established principles of peptide chemistry.

The Molecular Logic of this compound: Structure and Protecting Group Strategy

This compound is a dipeptide composed of lysine and serine, where all reactive amine functionalities are protected by the benzyloxycarbonyl (Z) group. Specifically, the α-amino group of lysine and the ε-amino group of the lysine side chain are both protected with Z groups. The serine residue is C-terminal, and its hydroxyl group is typically left unprotected unless specific side reactions are anticipated.

The Z-group is a carbamate-based protecting group that is stable to the basic and mildly acidic conditions often employed in peptide synthesis, but it is readily cleaved by hydrogenolysis (e.g., H₂/Pd) or strong acidic conditions like HBr in acetic acid.[2] This cleavage profile defines the utility and constraints of the Z-protecting group strategy.

Diagram of this compound Structure

Caption: Structure of this compound.

Applications of this compound

While specific, documented applications of the pre-synthesized this compound dipeptide are not abundant in recent literature, its utility can be inferred from the principles of solution-phase peptide synthesis.[1]

  • Building Block in Solution-Phase Peptide Synthesis (SPPS): The primary application of this compound is as a dipeptide building block in the solution-phase synthesis of larger peptides. The use of a dipeptide unit can enhance the efficiency of peptide chain elongation and simplify purification steps compared to the stepwise addition of single amino acids.[3]

  • Synthesis of Bioactive Peptides and Peptidomimetics: Lysine and serine are common residues in bioactive peptides. The Lys-Ser motif can be important for protein-protein interactions, enzyme recognition, and post-translational modifications. This compound could be a key intermediate in the synthesis of peptides with therapeutic potential, such as enzyme inhibitors or receptor ligands.

  • Fragment Condensation: In the synthesis of very long peptides or small proteins, a common strategy is to synthesize smaller protected peptide fragments and then ligate them. This compound could be incorporated into such a fragment, with the Z-groups providing stable protection during the synthesis of the fragment.

Limitations of this compound and the Z-Protecting Group Strategy

Despite its historical significance, the Z-group has been largely superseded by Fmoc and Boc strategies in modern solid-phase peptide synthesis (SPPS) due to several limitations.[4]

  • Harsh Deprotection Conditions: The removal of Z-groups typically requires catalytic hydrogenolysis (H₂/Pd), which is not compatible with peptides containing sulfur-containing amino acids (cysteine, methionine) or other reducible functional groups. The alternative, strong acids like HBr in acetic acid, can lead to side reactions and degradation of sensitive peptides.

  • Limited Orthogonality: In a complex peptide synthesis, achieving full orthogonality between different protecting groups is crucial. While the Z-group is orthogonal to the base-labile Fmoc group, its cleavage conditions can overlap with those used for some side-chain protecting groups in Boc-based strategies.[5]

  • Solubility Issues: Fully protected peptides, especially those synthesized in solution-phase, can have poor solubility in common organic solvents, complicating purification by precipitation or crystallization.

  • Side Reactions: During the deprotection of Z-groups with strong acids, the generated benzyl cation can lead to alkylation of sensitive residues like tryptophan and tyrosine. Scavengers are often required to mitigate these side reactions.

Comparative Analysis: this compound vs. Modern Alternatives

The most common alternative to this compound in modern peptide synthesis would be an orthogonally protected dipeptide suitable for Fmoc-based SPPS, such as Fmoc-Lys(Boc)-Ser(tBu)-OH .

FeatureThis compoundFmoc-Lys(Boc)-Ser(tBu)-OH
Synthesis Strategy Primarily Solution-PhasePrimarily Solid-Phase (SPPS)
Nα-Protection Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Lysine Side-Chain Protection Z (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Serine Side-Chain Protection Typically Unprotected (can be Benzyl ether)tBu (tert-Butyl ether)
Deprotection Conditions Nα-Z: Hydrogenolysis (H₂/Pd) or HBr/AcOHSide-Chain Z: Hydrogenolysis or HBr/AcOHNα-Fmoc: Mild base (e.g., 20% piperidine in DMF)Side-Chain Boc & tBu: Strong acid (e.g., TFA)
Orthogonality Limited with acid-labile side-chain protecting groupsHigh orthogonality between base-labile Fmoc and acid-labile side-chain groups
Compatibility Not compatible with sulfur-containing amino acids (hydrogenolysis)Compatible with a wide range of amino acids
Automation Difficult to automateReadily automated for SPPS
Purification Often requires crystallization or column chromatography of intermediatesPurification of the final peptide after cleavage from the resin

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound

This protocol is based on general principles of peptide chemistry.[6]

Materials:

  • Z-Lys(Z)-OH

  • H-Ser-OMe·HCl (Serine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HBTU, HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Methanol

  • 1 M Sodium hydroxide

Procedure:

  • Activation of Z-Lys(Z)-OH:

    • Dissolve Z-Lys(Z)-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of DCM dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Preparation of Serine Methyl Ester:

    • Suspend H-Ser-OMe·HCl (1.2 equivalents) in DCM.

    • Add DIPEA (1.2 equivalents) and stir until the serine methyl ester hydrochloride dissolves completely.

  • Coupling Reaction:

    • Filter the activated Z-Lys(Z)-OH solution to remove the DCU precipitate.

    • Add the filtrate containing the activated ester to the solution of serine methyl ester.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide ester, Z-Lys(Z)-Ser-OMe.

    • Purify the crude product by silica gel column chromatography if necessary.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified Z-Lys(Z)-Ser-OMe in a mixture of methanol and water.

    • Add 1 M NaOH (1.1 equivalents) and stir at room temperature, monitoring the reaction by TLC.

    • Once the reaction is complete, neutralize the solution with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

Protocol 2: Deprotection of this compound

Method A: Catalytic Hydrogenolysis

  • Dissolve this compound in methanol or a similar suitable solvent.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected dipeptide, H-Lys-Ser-OH.

Method B: Acidolysis with HBr/Acetic Acid

  • Dissolve this compound in glacial acetic acid.

  • Bubble a stream of dry HBr gas through the solution at room temperature for 1-2 hours.

  • Alternatively, use a solution of 33% HBr in acetic acid.

  • Monitor the reaction by TLC.

  • Precipitate the product by adding cold, dry diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain H-Lys-Ser-OH·2HBr.

Visualization of the Synthetic Workflow

Diagram of Solution-Phase Synthesis of this compound

Solution-Phase_Synthesis Z_Lys_Z_OH Z-Lys(Z)-OH Coupling Coupling (DCC/NHS or HBTU) Z_Lys_Z_OH->Coupling H_Ser_OMe H-Ser-OMe H_Ser_OMe->Coupling Activated_Ester Activated Ester (e.g., NHS ester) Protected_Dipeptide_Ester Z-Lys(Z)-Ser-OMe Coupling->Protected_Dipeptide_Ester Saponification Saponification (NaOH, then H⁺) Protected_Dipeptide_Ester->Saponification Final_Product This compound Saponification->Final_Product

Caption: Workflow for the solution-phase synthesis of this compound.

Conclusion and Future Perspectives

This compound represents a classic building block in peptide chemistry, rooted in the principles of solution-phase synthesis. While its use has been largely supplanted by more modern, efficient, and versatile Fmoc-based strategies for solid-phase synthesis, an understanding of its chemistry remains valuable for several reasons. For certain peptide sequences that are difficult to synthesize on a solid support, or for large-scale synthesis where solution-phase methods can be more cost-effective, the Z-protecting group strategy may still find application.

The primary limitations of this compound are the harsh deprotection conditions and the lack of broad compatibility with all amino acid residues. In contrast, alternatives like Fmoc-Lys(Boc)-Ser(tBu)-OH offer superior orthogonality, milder deprotection schemes, and amenability to automation, making them the preferred choice for most contemporary peptide synthesis endeavors.

For researchers and drug development professionals, the choice between these strategies will depend on the specific peptide target, the scale of synthesis, and the available instrumentation. While this compound may not be the workhorse of a modern peptide synthesis laboratory, it remains a testament to the foundational chemical principles that underpin this critical field of research.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Introduction to Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. (2023). Journal of the American Chemical Society.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020).
  • Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Z-Lys(Z)-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & EHS Personnel

,N

-Bis(benzyloxycarbonyl)-L-lysyl-L-serine) CAS: 106326-29-8 (Analogous/Component Reference)[1][2][3]

Executive Summary & Core Directive

Z-Lys(Z)-Ser-OH is a protected dipeptide intermediate used in organic synthesis and drug development.[1][2][3] While often classified as "non-hazardous" in bulk generic databases due to a lack of comprehensive toxicological testing, it must be handled as a potentially sensitizing organic chemical. [3][4]

The Core Directive for Disposal is High-Temperature Incineration. Under no circumstances should this compound be discharged into municipal wastewater, sinks, or general trash.[1][3][4] The benzyloxycarbonyl (Z/Cbz) protecting groups render the molecule lipophilic and resistant to standard biological degradation in water treatment facilities.[1]

Hazard Identification & Technical Assessment

Before disposal, the waste generator must characterize the material.[4] For this compound, the hazard profile is derived from its functional groups and synthesis precursors.[1][2][3]

FeatureTechnical CharacteristicImpact on Disposal
Chemical Structure Protected Dipeptide (Lysine-Serine backbone with 2 Cbz groups).[1][2][3]Combustible. High carbon content makes it suitable for fuel blending/incineration.[1][2][3]
Toxicology Sensitizer (High Probability). Peptide intermediates often cause skin/respiratory sensitization (H317, H334).[1][2][3][4]Dust Control. Solid waste must be double-bagged to prevent inhalation by waste handlers.[1][2][3]
Reactivity Stable under normal conditions. Decomposes in strong acids/bases to release benzyl alcohol and CO₂.[1]Segregation. Do not mix with strong oxidizers or concentrated acids in the primary waste container.[1][3]
Solubility Low water solubility; soluble in organic solvents (DMF, DMSO, Methanol).[1][2][3][4]Stream Selection. If dissolved, the solvent dictates the waste code (e.g., Halogenated vs. Non-Halogenated).[3][4]

Critical Safety Note: Treat all R&D peptide intermediates as "Substance Not Fully Tested." The absence of a specific "Danger" skull-and-crossbones symbol does not imply safety; it often implies a lack of data.[1][2]

Pre-Disposal Segregation Protocol

Effective disposal begins at the bench.[1] Segregate this compound waste based on its physical state.

A. Solid Waste (Pure Powder)[1]
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined bio/chem waste bag.

  • Labeling: Must be labeled "Hazardous Waste - Solid Organic."[1][2]

  • Constituents: List "this compound" explicitly. Do not just write "Peptide."

B. Liquid Waste (Mother Liquors/HPLC Effluent)[1]
  • Scenario: You have dissolved the peptide in a solvent (e.g., DMF, Dichloromethane, Acetonitrile).[4][5]

  • Rule: The Solvent drives the disposal classification.

    • If in DCM: Segregate into Halogenated Waste .[1]

    • If in Methanol/Acetonitrile: Segregate into Flammable/Non-Halogenated Waste .[1]

    • If in DMF/DMSO: Segregate into Non-Halogenated/High-BTU Waste .

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (USA) and general EHS standards.[1]

Phase 1: Collection & Packaging
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety glasses.[4] If handling large quantities of fine powder, use a P95 respirator or work inside a fume hood.[4]

  • Containment: Transfer the solid this compound into a screw-top container.

    • Why? Open-top containers or simple bags risk puncture and dust release during transport.[1][2]

  • Decontamination: Wipe the exterior of the container with a solvent-dampened wipe (ethanol or isopropanol).[1] Dispose of the wipe in the Solid Hazardous Waste bin, not the regular trash.

Phase 2: Waste Coding (RCRA/EPA)

Since this compound is not P-listed or U-listed, use the following generator codes based on the mixture:

  • Pure Solid: Non-Regulated Chemical Waste (unless characteristic ignitability D001 applies).[1] Recommendation: Manage as regulated organic waste to ensure incineration.[1]

  • In Acetonitrile/Methanol: D001 (Ignitable).[1][6]

  • In Dichloromethane: F002 (Spent Halogenated Solvent).[1]

Phase 3: Final Disposal (Incineration)

The material must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[4]

  • Method: Rotary Kiln Incineration.[1]

  • Mechanism: High heat (>1000°C) breaks the peptide bonds and oxidizes the benzyl rings to CO₂, H₂O, and NOₓ.[4]

Decision Logic Diagram (DOT Visualization)

The following flowchart illustrates the decision-making process for disposing of this compound based on its state.

DisposalFlow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid SolidAction Double Bag / Screw Top Jar Label: 'Solid Organic Waste' Solid->SolidAction SolventCheck Identify Solvent Liquid->SolventCheck TSDF Ship to TSDF (High Temp Incineration) SolidAction->TSDF Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, ACN, DMF) SolventCheck->NonHalo HaloBin Bin: Halogenated Waste (Code: F001/F002) Halo->HaloBin NonHaloBin Bin: Flammable/Organic (Code: D001) NonHalo->NonHaloBin HaloBin->TSDF NonHaloBin->TSDF

Figure 1: Decision tree for segregating this compound waste streams.

Emergency Contingencies

Spill Response (Solid)
  • Isolate: Evacuate the immediate area if a large dust cloud forms.[1]

  • PPE: Don specific PPE (gloves, goggles, N95/P95 mask).[1][4]

  • Clean-up:

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop the wet material into a waste container.[1]

    • Wash the surface with soap and water.[7]

Accidental Exposure[1][2][3]
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water.[1][7] The lipophilic Z-group may aid skin penetration, so thorough washing is critical.[1][4]

References

  • United States Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC8354673.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling Z-Lys(Z)-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the primary operational safety standard for handling Z-Lys(Z)-Ser-OH (Nα,Nε-Di-benzyloxycarbonyl-L-lysyl-L-serine).[1] It synthesizes chemical safety data with practical laboratory logistics to ensure researcher safety and compound integrity.

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Class II Irritant and potential respiratory sensitizer.[1] While often classified as "Non-Hazardous" under GHS for transport, the bioactive nature of peptide intermediates and the presence of benzyl carbamate (Z) protecting groups necessitates strict dust control.[1]

Core Safety Directive:

  • Primary Risk: Inhalation of fine particulate (dust) during weighing.[1]

  • Secondary Risk: Contact dermatitis or sensitization from repeated skin exposure.

  • Required Engineering Control: All open-container handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station .[1]

Part 2: Hazard Profile & Chemical Context[1]

Chemical Identity & Properties[1][2][3][4][5][6]
  • Chemical Name: Nα,Nε-Di-benzyloxycarbonyl-L-lysyl-L-serine[1]

  • Abbreviation: this compound[1]

  • Molecular Formula:

    
     (Approximate, based on Z-Lys(Z) + Ser)[1]
    
  • Physical State: White to off-white lyophilized powder.[1]

  • Solubility Profile: Hydrophobic due to two Z-groups.[1] Poorly soluble in water; soluble in organic solvents (DMF, DMSO, Methanol).

Toxicological Analysis (Read-Across Method)

As a specific SDS for this exact dipeptide sequence may not be universally available, safety protocols are derived from its constituent moieties (Z-Lys(Z)-OH and Z-Ser-OH):

  • Inhalation Toxicity: High. Lyophilized peptides are low-density and easily aerosolized.[1] Inhalation can trigger mucosal irritation (H335).[1]

  • Skin/Eye Corrosion: Moderate.[1] The free carboxylic acid (C-terminus) and potential trace coupling reagents can cause irritation (H315, H319).[1]

  • Sensitization: The "Z" (Benzyloxycarbonyl) group is generally stable, but peptide intermediates can act as haptens, potentially leading to immune sensitization upon long-term exposure.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Nitrile Gloves (Min.[1][2] 0.11 mm / 4-5 mil thickness)Why: Latex is permeable to many organic solvents used to dissolve this peptide (e.g., DMF).[1] Nitrile offers superior chemical resistance and prevents protein contamination. Protocol: Double-glove during solubilization steps.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps.[1] Goggles seal the ocular area against airborne dust and solvent splashes.[1]
Respiratory N95 Respirator (if outside hood) OR Fume Hood (Primary)Why: Engineering controls (Hood) are superior.[1] If weighing must occur on an open bench (not recommended), an N95 is mandatory to prevent inhalation of particulates.[1]
Body Protection Lab Coat (High-neck, long sleeve)Why: Prevents accumulation of static-charged peptide dust on street clothing, reducing "take-home" exposure risk.[1]
PPE Selection Logic (Visualization)

PPE_Selection Start Task: Handle this compound State Physical State? Start->State Solid Solid (Powder) State->Solid Weighing/Transfer Solution Solution (in DMF/DMSO) State->Solution Reaction/Analysis Hood Is Fume Hood Available? Solid->Hood Level1 PPE Level 1: Lab Coat + Nitrile Gloves + Safety Glasses Solution->Level1 Closed Container Level3 PPE Level 3 (Standard): Lab Coat + Nitrile Gloves + Splash Goggles (Work inside Hood) Solution->Level3 Open Handling Level2 PPE Level 2 (Dust Control): Lab Coat + Double Nitrile + Splash Goggles + N95 Mask Hood->Level2 No (High Risk) Hood->Level3 Yes (Preferred)

Figure 1: PPE Decision Tree based on physical state and engineering controls.[1]

Part 4: Operational Handling Protocol

Phase 1: Preparation & Weighing (Critical Step)

Risk: Static electricity can cause the light powder to "jump" or disperse, leading to loss of product and inhalation risk.[1]

  • Equilibrate: Remove the vial from cold storage (-20°C) and allow it to reach room temperature before opening . This prevents condensation, which degrades the peptide (hydrolysis).[1]

  • Static Control: Use an anti-static gun or ionizing bar on the spatula and weighing boat.[1] If unavailable, wipe the exterior of the vial with a dryer sheet (surfactant reduces static).[1]

  • Transfer:

    • Open vial inside the fume hood.[1]

    • Use a micro-spatula.[1] Do not pour.

    • Recap immediately after weighing.

Phase 2: Solubilization

Note: this compound is hydrophobic.[1]

  • Solvent Choice: Do not attempt to dissolve in pure water. Use DMF (Dimethylformamide) or DMSO for initial solubilization.[1]

  • Dilution: Once dissolved in organic solvent, it can often be slowly diluted with aqueous buffer, but watch for precipitation.

  • Safety: When using DMF, ensure gloves are changed immediately upon splash contact, as DMF facilitates the transport of chemicals through the skin.

Phase 3: Storage
  • Temperature: -20°C (Long term).

  • Atmosphere: Desiccated.

  • Container: Amber glass or opaque plastic (protect from light).[1]

Part 5: Emergency & Disposal Framework

Spill Response Logic

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid WetWipe 1. Cover with wet paper towel (prevents dust) 2. Wipe up Powder->WetWipe Do NOT Sweep Absorb 1. Use Absorbent Pads 2. Treat as Solvent Waste Liquid->Absorb Disposal Disposal: Biohazard/Chemical Incineration WetWipe->Disposal Absorb->Disposal

Figure 2: Protocol for containing and cleaning spills to prevent aerosolization.[1]

Waste Disposal[1][7]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Chemical Waste (often designated for incineration).

  • Liquid Waste:

    • If dissolved in DMF/DMSO: Halogen-free Organic Solvent Waste .[1]

    • If aqueous buffer only: Aqueous Chemical Waste (Check local regulations regarding bioactive peptides; often incineration is preferred over sewer disposal to prevent bio-accumulation).[1]

  • Container Decontamination: Rinse empty vials with a small amount of methanol before disposal.[1]

References

  • National Institutes of Health (NIH) . (2025).[1] Regulatory Guidelines for the Analysis of Therapeutic Peptides. Retrieved January 31, 2026, from [Link](Note: Link directs to general peptide handling guidelines).[1]

  • Biovera . (2024).[1][2] Laboratory Safety Guidelines for Peptide Handling. Retrieved January 31, 2026, from [Link](General reference for peptide dust control).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.